1,4-Diazepan-6-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazepan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBVQBYYWQSUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653031 | |
| Record name | 1,4-Diazepan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902798-16-7 | |
| Record name | 1,4-Diazepan-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazepan-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Diazepan-6-amine
Abstract
1,4-Diazepan-6-amine is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of a multitude of pharmacologically active agents. Its unique seven-membered ring structure, containing two nitrogen atoms, imparts favorable physicochemical properties and conformational flexibility, making it an attractive building block in drug discovery. This guide provides a comprehensive overview of the principal synthetic strategies for this compound and its derivatives, with a focus on the underlying chemical principles, practical experimental considerations, and the logic behind methodological choices. We will delve into established routes, such as those originating from amino acids, and explore modern catalytic approaches, offering researchers and drug development professionals a robust resource for the synthesis of this important molecular entity.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of 1,4-diazepane have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The presence of two nitrogen atoms within the seven-membered ring allows for versatile functionalization and modulation of pharmacokinetic and pharmacodynamic profiles. This compound, in particular, serves as a key intermediate for the synthesis of complex molecules, including potent receptor antagonists and chelating agents for radiopharmaceuticals.[3][4]
Strategic Approaches to the Synthesis of this compound
The construction of the 1,4-diazepane ring presents unique synthetic challenges due to the entropic penalty associated with forming a seven-membered ring. Several strategies have been developed to overcome these hurdles, each with its own set of advantages and limitations.
Synthesis Starting from Amino Acids: A Chiral Pool Approach
A common and effective strategy for the synthesis of chiral this compound derivatives utilizes readily available amino acids as starting materials. This approach leverages the inherent chirality of the amino acid to produce enantiomerically pure products, which is often crucial for pharmacological activity.
A representative synthesis starting from L-serine methyl ester illustrates this strategy.[4] The process involves the protection of the amino and carboxyl groups, followed by the activation of the hydroxyl group for subsequent nucleophilic substitution to build the diazepine ring.
Experimental Protocol: Synthesis of (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine from N-Ts-L-serine methyl ester [4]
This multi-step synthesis highlights the use of protecting groups and a key aziridine intermediate.
-
Protection of L-serine: L-serine methyl ester is first protected with a tosyl (Ts) group on the nitrogen atom.
-
Formation of the Aziridine Ring: The hydroxyl group is then converted to a good leaving group (e.g., mesylate or tosylate), which facilitates an intramolecular nucleophilic substitution by the protected amine to form an N-Ts-aziridine intermediate. This step is critical as it sets up the stereochemistry of the final product.
-
Ring Opening of the Aziridine: The key intermediate, N-Ts-aziridine, is then reacted with ethylamine (EtNH₂). The amine attacks the less sterically hindered carbon of the aziridine ring, leading to its opening and the introduction of one of the nitrogen atoms of the future diazepine ring.
-
Cyclization: The resulting intermediate undergoes a series of transformations, including reduction of the ester and subsequent intramolecular cyclization to form the 1,4-diazepane ring.
-
Reduction and Deprotection: A final reduction step, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), reduces the amide functionalities within the ring and removes the tosyl protecting group to yield the desired optically active amine.[4]
This route provides excellent control over stereochemistry and results in high enantiomeric purity (>99.5% ee).[4]
Diagram: Synthesis of (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine
Caption: Synthetic pathway from L-serine.
Reductive Amination Strategies
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds and amines.[5][6] In the context of this compound synthesis, this reaction can be employed for both the initial construction of the ring and for the subsequent functionalization of the amine groups.
A "one-pot" direct reductive amination approach streamlines the synthesis by combining the condensation of a carbonyl compound with an amine and the subsequent reduction of the imine intermediate in a single reaction vessel.[6]
Key Principles of Reductive Amination:
-
Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl group, leading to the formation of a hemiaminal intermediate. This is followed by dehydration to form an imine or enamine. This step is often catalyzed by mild acid.
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent.
Choice of Reducing Agent:
The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting carbonyl compound.
| Reducing Agent | Characteristics |
| Sodium borohydride (NaBH₄) | A common and inexpensive reducing agent. Can also reduce aldehydes and ketones, so the imine formation must be complete before its addition.[5] |
| Sodium cyanoborohydride (NaBH₃CN) | A milder reducing agent that is selective for the reduction of imines over carbonyls, allowing for a one-pot procedure.[5] |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reducing agent, often used as a less toxic alternative to NaBH₃CN.[5] |
Experimental Protocol: General Procedure for Reductive Amination [3]
-
Reaction Setup: To a solution of the starting amine (e.g., a precursor to the diazepine ring) in a suitable solvent (e.g., methanol, acetonitrile), the carbonyl compound (aldehyde or ketone) is added.[3][7]
-
Imine Formation: The mixture is stirred, often at room temperature, to allow for the formation of the imine intermediate. Mild acidic conditions can be employed to facilitate this step.
-
Reduction: The reducing agent (e.g., NaBH₄ or NaBH₃CN) is added portion-wise to the reaction mixture.[3]
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by techniques such as column chromatography or crystallization.[3]
Diagram: Reductive Amination Mechanism
Caption: Key steps in reductive amination.
Modern Catalytic Approaches: Hydrogen Borrowing
Recent advancements in organometallic catalysis have led to the development of more sustainable and atom-economical synthetic methods. "Hydrogen borrowing" or "hydrogen transfer" catalysis is a prime example of such an approach.[8][9] This methodology allows for the coupling of alcohols and amines to form C-N bonds, with water being the only byproduct.
A ruthenium(II) catalyst ligated with a (pyridyl)phosphine ligand has been shown to be effective in the coupling of diols and diamines to furnish piperazines and diazepanes.[8] This method is particularly attractive as it avoids the use of pre-activated starting materials and harsh reagents.
Mechanism of Hydrogen Borrowing:
-
Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to an aldehyde in situ.
-
Condensation: The newly formed aldehyde then reacts with the amine to form an imine.
-
Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst for the next cycle.
This catalytic cycle offers an elegant and environmentally friendly route to 1,4-diazepanes.[8]
Purification and Characterization
The purification of this compound and its derivatives can be challenging due to their polar nature and the presence of multiple basic nitrogen atoms.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: Silica gel chromatography is commonly used, often with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to prevent streaking and improve separation.
-
Extraction: Acid-base extraction can be employed to separate the basic amine product from non-basic impurities.
The purified compounds are typically characterized by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
The synthesis of this compound and its analogs is a dynamic field of research, driven by the continued importance of this scaffold in drug discovery. While traditional methods based on amino acid precursors and reductive amination remain valuable and widely practiced, modern catalytic approaches like hydrogen borrowing offer more sustainable and efficient alternatives. The choice of synthetic strategy will ultimately depend on factors such as the desired scale of the synthesis, the required stereochemistry, and the availability of starting materials. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount to achieving a successful synthesis.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
A Senior Scientist’s Guide to the Spectroscopic Elucidation of 1,4-Diazepan-6-amine
Executive Summary
This technical guide provides a comprehensive, in-depth exploration of the spectroscopic analysis of 1,4-Diazepan-6-amine (C₅H₁₃N₃, Mol. Wt.: 115.18 g/mol ).[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causal reasoning behind experimental choices in Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the complete structural characterization of this versatile heterocyclic compound, which serves as a valuable building block and chelating agent in medicinal chemistry.[3]
Introduction to this compound: Structure and Analytical Strategy
This compound is a saturated heterocyclic compound featuring a seven-membered diazepane ring with a primary amine substituent at the 6-position. The structure contains three nitrogen atoms—one primary and two secondary amines—which define its chemical properties and spectroscopic behavior. A robust analytical strategy for its characterization does not rely on a single technique but rather on the synergistic triangulation of data from multiple spectroscopic methods. Mass spectrometry provides the definitive molecular weight and fragmentation clues, infrared spectroscopy confirms the presence of key functional groups (N-H bonds), and NMR spectroscopy maps the precise atomic connectivity and stereochemical environment.
Caption: Molecular Structure of this compound.
This guide will detail the application of these core techniques, providing both the "how" and the "why" to ensure a self-validating and scientifically rigorous characterization.
The Integrated Spectroscopic Workflow
Caption: Integrated workflow for spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale for Analysis
FTIR spectroscopy is the frontline technique for rapid functional group identification. For this compound, its utility lies in the definitive detection of the N-H bonds characteristic of its primary and secondary amine groups. The presence, number, and position of N-H stretching and bending vibrations provide immediate, compelling evidence for the proposed structure.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan.
-
Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software.
Spectral Interpretation and Expected Data
The spectrum is expected to be rich in the N-H region. Unlike a simple primary or secondary amine, this molecule contains both.
-
N-H Stretching: The primary amine (-NH₂) will exhibit two distinct stretching bands: an asymmetric stretch and a symmetric stretch, typically appearing between 3500-3300 cm⁻¹.[5][6] The two secondary amine groups (-NH-) are chemically equivalent and should produce a single, weaker N-H stretching band around 3350-3310 cm⁻¹.[7] The combination will result in a complex, broad absorption pattern in this region.
-
N-H Bending: A key confirmatory peak for the primary amine is the "scissoring" vibration, which appears in the 1650-1580 cm⁻¹ range.[5][7] Additionally, a broad N-H "wagging" band from both primary and secondary amines is expected in the 910-665 cm⁻¹ region.[7]
-
C-N Stretching: Aliphatic C-N stretching vibrations will produce medium to weak bands in the fingerprint region, between 1250-1020 cm⁻¹.[7]
| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Asymmetric) | Primary Amine | 3380 - 3350 | Medium-Strong |
| N-H Stretch (Symmetric) | Primary Amine | 3310 - 3280 | Medium-Strong |
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak-Medium |
| N-H Bend (Scissor) | Primary Amine | 1650 - 1580 | Medium |
| C-H Stretch | Aliphatic | 3000 - 2850 | Strong |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak-Medium |
| N-H Wag | Primary/Secondary | 910 - 665 | Broad, Medium |
Mass Spectrometry (MS)
Rationale for Analysis
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. The Nitrogen Rule is particularly relevant here: a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd-numbered mass-to-charge ratio (m/z).[8][9] With three nitrogen atoms, this compound (C₅H₁₃N₃) is expected to have a molecular ion peak at an odd m/z value, providing a rapid check of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Add a trace amount of formic acid to promote protonation and the formation of the [M+H]⁺ ion.
-
Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Time-of-Flight or Orbitrap). Set the instrument to positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Data Interpretation and Fragmentation Analysis
-
Molecular Ion: The molecular weight of C₅H₁₃N₃ is 115.18. The primary ion observed in ESI-MS will be the protonated molecule, [M+H]⁺, at m/z 116.12 . The base peak in an Electron Ionization (EI) spectrum would be the molecular ion [M]⁺˙ at m/z 115 .
-
Fragmentation: Amines characteristically fragment via alpha-cleavage , where the bond between the α- and β-carbons relative to the nitrogen is broken.[8][10] For cyclic amines, this often leads to ring-opening. A plausible fragmentation pathway for this compound involves the cleavage of the C5-C6 bond, which is alpha to the N4 nitrogen. This generates a stable, resonance-delocalized radical cation.
Caption: Key fragmentation pathways for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Structural Elucidation
NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. ¹H NMR reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. ¹³C NMR identifies the number of unique carbon environments. For a cyclic system like this, NMR is critical for confirming the ring structure and the position of the amine substituent.
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). D₂O is particularly useful as it will cause the N-H proton signals to disappear via deuterium exchange, simplifying the spectrum.[4]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) locked on the deuterium signal of the solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required.
¹H NMR: Spectral Interpretation and Predictions
The molecule possesses a plane of symmetry, simplifying the spectrum. Protons on C2/C7 and C3/C5 are chemically equivalent.
| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |
| NH (x3) | 1.0 - 4.0 | Broad singlet | 3H | Position is highly variable; disappears upon D₂O shake. |
| C2-H ₂, C7-H ₂ | 2.6 - 2.9 | Multiplet | 4H | Protons are adjacent to N1. |
| C3-H ₂, C5-H ₂ | 2.8 - 3.1 | Multiplet | 4H | Protons are adjacent to N4. |
| C6-H | ~3.2 | Multiplet | 1H | Shifted downfield due to proximity to three N atoms. |
¹³C NMR: Spectral Interpretation and Predictions
Symmetry dictates that only three distinct carbon signals are expected for the diazepane ring.
| Carbon(s) | Predicted Shift (δ, ppm) | Notes |
| C2, C7 | 45 - 55 | Carbons adjacent to N1. |
| C3, C5 | 45 - 55 | Carbons adjacent to N4. May overlap with C2/C7 signal. |
| C6 | 50 - 60 | Carbon bearing the primary amine group. |
Data Synthesis and Structural Confirmation
The conclusive identification of this compound is achieved when all spectroscopic data converge on a single, unambiguous structure.
-
FTIR confirms the presence of primary and secondary amine N-H bonds.
-
MS confirms the molecular weight of 115 g/mol (via [M]⁺˙) and the elemental formula C₅H₁₃N₃ (via HRMS), consistent with the Nitrogen Rule.
-
NMR confirms the carbon-hydrogen framework: ¹³C NMR shows 3 distinct carbon environments, and ¹H NMR shows the correct number of protons in their expected chemical shift regions and with plausible coupling patterns, confirming the symmetric diazepane ring structure.
This integrated, causality-driven approach provides a self-validating system for characterization, ensuring the highest degree of scientific integrity for researchers and drug development professionals.
References
- 1. This compound | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine - Wikipedia [en.wikipedia.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. jove.com [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
1,4-Diazepan-6-amine CAS number and molecular weight
An In-Depth Technical Guide to 1,4-Diazepan-6-amine: Synthesis, Properties, and Applications
Introduction
This compound, a versatile heterocyclic compound, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and coordination chemistry. Its unique structural scaffold, featuring a seven-membered diazepane ring with a primary amine at the sixth position, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities and chelating properties.[1][2] The diazepine core is a privileged structure in drug discovery, forming the basis for a wide range of therapeutics, including anxiolytics and antidepressants.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 902798-16-7 | [5][6] |
| Molecular Formula | C₅H₁₃N₃ | [5][6] |
| Molecular Weight | 115.18 g/mol | [5][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | [2][5]Diazepan-6-ylamine, hexahydro-1H-1,4-Diazepin-6-amine, 6-aminoperhydro-1,4-diazepine | [6] |
| Topological Polar Surface Area (TPSA) | 50.08 Ų | [5] |
| logP | -1.4935 | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Synthesis of this compound
The synthesis of this compound can be approached through various routes. A notable method is a seven-step procedure starting from readily available precursors, ethane-1,2-diamine and 2,3-dibromo-1-propanol, which provides the target compound with a good overall yield.[7]
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key reaction steps.
Caption: A generalized two-step synthesis of N-substituted this compound derivatives.
Experimental Protocol: One-Pot Synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines
This protocol describes a one-pot synthesis for the derivatization of this compound, which is a common application of this core structure.[2]
Materials:
-
This compound (DAZA)
-
4-Ethoxybenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Aqueous Hydrochloric Acid (4.0 M)
Procedure:
-
Carbonyl-Amine Condensation:
-
To a solution of 1 equivalent of DAZA (e.g., 268 mg, 2.33 mmol) in methanol (50 ml), add 2 equivalents of 4-ethoxybenzaldehyde (e.g., 700 mg, 4.66 mmol).
-
Stir the mixture for 24 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography. This step involves the formation of a Schiff base at the primary amine and a bisaminal bridge between the two secondary amines of the DAZA ring.[2]
-
Reduce the volume of the solvent to approximately 5 ml under reduced pressure.
-
The resulting colorless residue is collected by filtration to yield the intermediate compound.
-
-
Reductive Amination:
-
Dissolve the intermediate compound (e.g., 980 mg, 2.6 mmol) in methanol (30 ml).
-
Add sodium borohydride (220 mg, 5.8 mmol) to the solution.
-
Stir the mixture at room temperature for 2 hours. During this step, the imine and aminal groups are reduced to the corresponding amines.
-
Quench the reaction by adding aqueous hydrochloric acid (4.0 M, 1 ml).
-
Remove the solvent under reduced pressure to obtain the final product.
-
Applications in Drug Development and Coordination Chemistry
The unique structural features of this compound make it a valuable scaffold in several areas of chemical and pharmaceutical research.
Chelating Agents for Radiopharmaceuticals
This compound serves as a precursor for the synthesis of hexadentate chelators, such as N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA.[2] These chelators, with their three nitrogen atoms from the diazepane ring and three oxygen donors from the phenolate arms, are highly effective at coordinating with radiometals like Gallium-68 (⁶⁸Ga).[2] This makes them promising candidates for the development of novel radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Scaffold for Biologically Active Compounds
The diazepine ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[3] Derivatives of 1,4-diazepines exhibit a broad spectrum of biological activities, including:
-
Anxiolytic and Anticonvulsant Properties: The most famous example is Diazepam (Valium), a 1,4-benzodiazepine derivative, which has been widely used for its anxiolytic, anticonvulsant, and muscle relaxant effects.[8][9]
-
Antipsychotic and Antidepressant Activity: Other diazepine derivatives have shown potential as antipsychotic and antidepressant agents.[4]
-
Bromodomain Inhibitors: More recently, diazepine-based compounds have emerged as potent inhibitors of bromodomain-containing proteins, which are key regulators of gene transcription and are implicated in cancer and inflammation.[3]
The presence of multiple reactive sites (one primary and two secondary amines) on the this compound molecule allows for the straightforward synthesis of diverse libraries of compounds for screening against various biological targets.
Safety and Handling
This compound is classified as a corrosive and irritant substance. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Coordination Chemistry of 1,4‐Diazepan‐6‐amine | Semantic Scholar [semanticscholar.org]
- 8. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
discovery and history of diazepane derivatives
<An In-depth Technical Guide to the Discovery and History of Diazepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The seven-membered diazepane ring system, a privileged scaffold in medicinal chemistry, is the core of a vast array of therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of diazepane derivatives. It traces the journey from the serendipitous discovery of the related benzodiazepines to the rational design and synthesis of modern diazepane-based therapeutics. We will delve into the evolution of synthetic methodologies, analyze key structure-activity relationships (SAR), and present detailed protocols that have shaped the field. This document serves as a technical resource for professionals engaged in drug discovery, offering insights into the chemical causality and experimental logic that have driven progress in this critical area of pharmacology.
Introduction: The Serendipitous Dawn of a New Therapeutic Era
The story of diazepane derivatives is inextricably linked to the groundbreaking discovery of benzodiazepines. In the mid-1950s, Leo Sternbach, a chemist at Hoffmann-La Roche, was tasked with finding a new class of tranquilizers to compete with the then-popular meprobamate (Miltown).[1] His work revisited a class of compounds, 4,5-benzo-[hept-1,2,6-oxdiazines], which he had synthesized two decades earlier and had been set aside.[1] After synthesizing around 40 variants with disappointing results, the project was nearly abandoned.[1]
In a stroke of serendipity in 1955, a final compound from this series was tested, revealing potent sedative, muscle relaxant, and anticonvulsant properties. This compound, chlordiazepoxide (Librium), was not what Sternbach initially thought. A re-evaluation of its chemistry revealed that a molecular rearrangement had occurred, forming a seven-membered ring system: a benzodiazepine.[1] Marketed in 1960, Librium was the first of its kind.[1][2] This was quickly followed by the synthesis of an even more potent derivative, diazepam (Valium), in 1963.[2][3][4] Diazepam went on to become the most prescribed drug in the world from 1969 to 1982.[5]
This accidental discovery opened the floodgates for research into seven-membered heterocyclic compounds containing nitrogen, establishing the diazepine core as a "privileged scaffold" in medicinal chemistry.[5][6][7]
The Diazepane Core: Structure and Significance
The foundational structure is the 1,4-diazepane, a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The fusion of a benzene ring to this core creates the 1,4-benzodiazepine structure, the basis for drugs like diazepam.[3][8][9]
The unique conformational flexibility of the seven-membered ring, combined with the hydrogen-bonding capabilities of the nitrogen atoms and the potential for diverse substitutions, allows these molecules to interact with a wide range of biological targets. The primary mechanism of action for classic benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system (CNS).[3][4] This interaction leads to their well-known sedative, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[10]
Caption: Core chemical structures of 1,4-diazepane and 1,4-benzodiazepine.
Evolution of Synthetic Methodologies
The synthesis of the diazepane ring system has evolved significantly from the initial multi-step, often low-yield procedures. Modern organic synthesis provides numerous efficient routes to this scaffold.
Classical Synthesis: Condensation Reactions
Early and still relevant methods rely on the condensation of a suitable diamine with a dicarbonyl compound or its equivalent. For 1,5-benzodiazepines, a common approach involves the reaction of o-phenylenediamine with a 1,3-dicarbonyl compound.
Rationale: This approach is mechanistically straightforward, relying on the formation of two imine bonds followed by cyclization. The choice of an acid catalyst is critical to activate the carbonyl groups for nucleophilic attack by the amine, while avoiding unwanted side reactions. Heteropolyacids (HPAs) have emerged as efficient, reusable catalysts for this transformation.[11]
Modern Synthetic Approaches
More recent strategies focus on improving efficiency, atom economy, and the ability to introduce diverse functional groups.
-
Transition Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann cross-coupling reactions, have become powerful tools for forming the C-N bonds necessary to construct the diazepine ring.[10][12] These methods offer milder reaction conditions and broader substrate scope compared to classical methods.
-
Photochemical Reactions: Photochemical irradiation provides a unique way to synthesize seven-membered N-heterocycles, often proceeding through unconventional reaction pathways and allowing for the construction of complex molecular architectures.[13]
-
Multi-Component Reactions (MCRs): Reactions like the Ugi four-component condensation offer a highly efficient route to 1,4-benzodiazepine derivatives in a single step from simple starting materials.[14]
Caption: Generalized workflow for the synthesis of diazepane derivatives.
Example Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative
The following protocol is a representative example of a heteropolyacid-catalyzed synthesis of 1,5-benzodiazepine derivatives.[11]
Objective: To synthesize 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepines.
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted 1,3-dicarbonyl compound (e.g., dimedone) (1 mmol)
-
Keggin-type heteropolyacid catalyst (e.g., H3PW12O40) (0.01 mmol)
-
Ethanol (5 mL)
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and the heteropolyacid catalyst (0.01 mmol) is prepared in a round-bottom flask.
-
Ethanol (5 mL) is added to the mixture.
-
The reaction mixture is refluxed with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 1,5-benzodiazepine derivative.
Self-Validation: The integrity of this protocol is validated by its basis in published, peer-reviewed literature.[11] The identity and purity of the resulting compound should be confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis, comparing the results to literature values.
Structure-Activity Relationship (SAR) and Drug Development
Following the initial success of Librium and Valium, extensive research was conducted to understand how modifying the benzodiazepine structure affects its biological activity. This has led to the development of numerous derivatives with tailored properties (e.g., shorter duration of action, higher potency, different metabolic profiles).[5][15]
Table 1: Key Substitutions and their Effect on Pharmacological Activity
| Position of Substitution | Modification | Effect on Activity | Example(s) |
| Position 1 (N) | Small alkyl group (e.g., -CH3) | Optimal for activity.[9] | Diazepam, Temazepam |
| Position 5 (C) | Phenyl group | Essential for activity.[9] Electron-withdrawing groups at the ortho position of this ring can increase activity.[9] | Diazepam, Lorazepam |
| Position 7 (C) | Electron-withdrawing group | Greatly increases anxiolytic and anticonvulsant potency.[15][16] (e.g., -Cl, -NO2) | Diazepam (Cl), Clonazepam (NO2) |
| Fused Ring | Triazolo or Imidazo ring | Creates ultra-short-acting or short-acting hypnotics/anxiolytics. | Alprazolam (Xanax), Midazolam |
Causality: The substituent at position 7 is a critical determinant of potency. An electronegative group at this position is believed to interact with a lipophilic pocket in the GABA-A receptor, enhancing binding affinity.[15][17] Similarly, the phenyl ring at position 5 is crucial for proper orientation within the receptor's binding site.[9] Fusing an additional heterocyclic ring, as seen in alprazolam, can alter the molecule's metabolism and receptor subtype selectivity, leading to a different therapeutic profile.
Beyond the CNS: The Expanding Therapeutic Landscape
While classically known for their CNS effects, research has expanded the application of diazepane derivatives to a wide range of other therapeutic areas. The versatile diazepane scaffold has been explored for its potential as:
-
Anticancer agents[18]
-
Antibacterial and antifungal agents[18]
-
Anthelmintics (anti-parasitic)[18]
-
Antipsychotics[18]
This expansion is a testament to the scaffold's ability to be chemically modified to interact with a diverse set of biological targets beyond the GABA-A receptor.
Conclusion and Future Directions
From a serendipitous laboratory observation to a cornerstone of medicinal chemistry, the history of diazepane derivatives highlights the synergy of chance, chemical intuition, and rational design. The journey started by Leo Sternbach revolutionized the treatment of anxiety and seizure disorders.[19] Today, the field continues to evolve, with chemists developing novel, highly selective synthetic routes and exploring the therapeutic potential of the diazepane core far beyond its original applications. Future research will likely focus on designing derivatives with improved side-effect profiles, greater receptor subtype selectivity, and novel mechanisms of action for treating a wider spectrum of human diseases.
References
- 1. Benzodiazepines: The Accidental Tranquilizers | Psychology Today [psychologytoday.com]
- 2. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invent.org [invent.org]
- 6. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 7. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 8. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. egpat.com [egpat.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. benthamscience.com [benthamscience.com]
- 15. chemisgroup.us [chemisgroup.us]
- 16. Structure-activity relationship (SAR) of diazepam - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 17. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
potential pharmacological properties of 1,4-Diazepan-6-amine
An In-Depth Technical Guide to the Potential Pharmacological Properties of 1,4-Diazepan-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide focuses on the specific, yet underexplored, molecule: this compound. While direct pharmacological data on this compound is limited, its structural features suggest significant potential for therapeutic applications. This document will provide a comprehensive overview of the 1,4-diazepane class, detail the synthesis of this compound, and, by drawing parallels with structurally related and well-characterized derivatives, explore its potential as a novel therapeutic agent. Furthermore, this guide will present detailed, state-of-the-art experimental protocols for its synthesis and in vitro evaluation, providing a roadmap for future research and development.
The 1,4-Diazepane Scaffold: A Privileged Core in Drug Discovery
The seven-membered ring containing two nitrogen atoms, known as diazepine, and its saturated counterpart, diazepane, are fundamental heterocyclic structures in pharmacology. The 1,4-diazepine framework, in particular, has given rise to a multitude of clinically significant drugs, most notably the benzodiazepine class of central nervous system (CNS) active agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, antipsychotic, antibacterial, and even anticancer properties.[2][3][4]
The versatility of the 1,4-diazepane ring lies in its conformational flexibility and the strategic placement of nitrogen atoms, which can be functionalized to modulate physicochemical properties and target interactions. This has made it an attractive starting point for the design of novel therapeutics targeting a variety of biological pathways.
Synthesis and Characterization of this compound
While various synthetic routes to 1,4-diazepane derivatives exist, the synthesis of this compound can be approached through multi-step procedures. One plausible pathway involves the use of readily available starting materials and established chemical transformations.
Hypothetical Synthetic Pathway
A potential synthetic route to this compound is outlined below. This multi-step synthesis prioritizes commercially available starting materials and reactions with well-documented mechanisms.
Caption: A potential multi-step synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of a Protected 1,4-Diazepan-6-one
-
Reaction Setup: To a solution of a suitable N,N'-diprotected diamine in an appropriate solvent (e.g., DMF), add a di-electrophile (e.g., a dihaloacetone derivative) and a non-nucleophilic base (e.g., DIEA).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Reductive Amination to Introduce the Amine Group
-
Reaction Setup: Dissolve the protected 1,4-diazepan-6-one from Step 1 in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) followed by a reducing agent (e.g., sodium cyanoborohydride).
-
Reaction Conditions: Stir the reaction at room temperature for 24-48 hours. Monitor the formation of the amine product by LC-MS.
-
Work-up and Purification: Quench the reaction by the careful addition of an aqueous acid solution. Remove the solvent under reduced pressure and partition the residue between an aqueous base and an organic solvent. The organic layer is dried and concentrated.
Step 3: Deprotection to Yield this compound
-
Reaction Conditions: The choice of deprotection conditions will depend on the protecting groups used in Step 1. For example, Boc groups can be removed with trifluoroacetic acid in dichloromethane, while Cbz groups are typically cleaved by catalytic hydrogenation.
-
Final Purification: After deprotection, the final product, this compound, is isolated and purified, often as a salt, by recrystallization or chromatography.
Potential Pharmacological Properties and Therapeutic Targets
Based on the extensive research into 1,4-diazepane derivatives, this compound holds potential for a range of pharmacological activities.
Central Nervous System (CNS) Applications
The structural similarity of the 1,4-diazepane core to benzodiazepines suggests that this compound could modulate CNS activity.
-
Anxiolytic and Antidepressant Potential: A related compound, 6-Methyl-1,4-diazepan-6-amine, has been proposed as a potential lead for developing new anxiolytics or antidepressants.[5] The mechanism of action could involve interaction with GABA receptors, similar to benzodiazepines, or with serotonin receptors, which are key targets for many antidepressant medications.[5]
Caption: Hypothesized potentiation of GABA-A receptor activity by this compound.
Anticoagulant Activity
Novel 1,4-diazepane derivatives have been successfully designed as potent inhibitors of Factor Xa, a critical enzyme in the coagulation cascade.[6] The diazepane moiety in these inhibitors interacts with the S4 aryl-binding domain of the Factor Xa active site.[6] The presence of the amine group in this compound provides a key functional handle for further modification to optimize binding to such targets.
Antimicrobial and Anti-inflammatory Properties
Recent studies have explored diazepine and oxazepine sulfonamides for their antimicrobial and anti-inflammatory activities.[7] Certain derivatives have shown remarkable antibacterial activity against pathogenic bacteria.[7] This suggests that this compound could serve as a scaffold for the development of novel anti-infective and anti-inflammatory agents.
In Vitro Evaluation: A Roadmap for Pharmacological Profiling
To elucidate the pharmacological properties of this compound, a systematic in vitro evaluation is essential.
Experimental Workflow for Pharmacological Screening
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Protocol: GABA-A Receptor Binding Assay
This protocol is designed to assess the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
-
Preparation of Synaptic Membranes: Homogenize rat cortical tissue in a buffered sucrose solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptic membranes by high-speed centrifugation.
-
Binding Assay: Incubate the synaptic membranes with a radiolabeled ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of this compound in a suitable buffer.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Protocol: Factor Xa Inhibition Assay
This assay will determine the inhibitory potential of this compound against Factor Xa.
-
Assay Components: Prepare solutions of human Factor Xa, a fluorogenic Factor Xa substrate, and this compound in an appropriate assay buffer.
-
Assay Procedure: In a 96-well plate, incubate Factor Xa with varying concentrations of this compound. Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Future Directions and Conclusion
While this compound is a relatively uncharacterized molecule, its core structure is a well-established pharmacophore with a proven track record in drug discovery. The synthetic accessibility and the potential for diverse pharmacological activities make it an attractive candidate for further investigation. The experimental protocols outlined in this guide provide a solid foundation for initiating such studies. Future research should focus on a comprehensive pharmacological profiling of this compound and the rational design of derivatives to optimize potency and selectivity for specific biological targets. The exploration of this and related diazepane derivatives could lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. List of benzodiazepines - Wikipedia [en.wikipedia.org]
- 5. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 6. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of 1,4-Diazepan-6-amine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is paramount. Among the privileged structures that have captured the attention of medicinal chemists, the 1,4-diazepan-6-amine core has emerged as a versatile and potent pharmacophore. This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted pharmacological roles of this compound, offering valuable insights for researchers, scientists, and professionals engaged in the intricate process of drug development.
The Architectural Significance of the this compound Scaffold
The this compound moiety, a seven-membered heterocyclic ring bearing two nitrogen atoms at positions 1 and 4, and an amine group at position 6, presents a unique three-dimensional architecture. This non-planar, flexible ring system allows for the precise spatial orientation of substituents, a critical factor in establishing high-affinity interactions with biological targets. The presence of three nitrogen atoms—two secondary amines within the ring and one primary exocyclic amine—provides multiple points for chemical modification, enabling the generation of diverse compound libraries with a wide spectrum of physicochemical properties and biological activities.
Synthetic Strategies: Assembling the Core and Its Analogs
Conceptual Synthesis of the this compound Core
A plausible retro-synthetic analysis suggests that the core can be assembled from readily available starting materials. A key strategy involves the cyclization of a linear precursor containing the requisite nitrogen and carbon atoms.
Caption: Retrosynthetic approach for the this compound core.
A general conceptual protocol would involve:
-
Preparation of a linear precursor: This would likely involve the synthesis of a substituted propane derivative with leaving groups at the 1 and 3 positions and a protected amine at the 2-position.
-
Cyclization: Reaction of this precursor with a protected ethylenediamine derivative would lead to the formation of the seven-membered ring.
-
Deprotection: Removal of the protecting groups from the nitrogen atoms would yield the final this compound.
One-Pot Synthesis of N-Substituted this compound Derivatives
A highly efficient one-pot synthesis has been developed for the preparation of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines, which are effective chelators for radiometals. This method highlights the synthetic utility of the this compound core.
Experimental Protocol: One-Pot Synthesis of N,1,4-tri(4-ethoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine
-
Carbonyl-Amine Condensation: To a methanolic solution (50 mL) containing 1 equivalent of this compound (DAZA), 2 equivalents of 4-ethoxy-2-hydroxybenzaldehyde are added. The mixture is stirred for 24 hours at room temperature.
-
Intermediate Isolation: The volume of the solvent is reduced under reduced pressure, and the resulting precipitate (the bisaminal/Schiff base intermediate) is collected by filtration.
-
Reductive Amination: The isolated intermediate is dissolved in methanol (30 mL), and sodium borohydride (2.2 equivalents) is added. The mixture is stirred at room temperature for 2 hours.
-
Work-up and Isolation: Aqueous hydrochloric acid (4.0 M, 1 mL) is added, and the solvent is removed under reduced pressure. The final product is purified from the residue.
This protocol demonstrates the feasibility of functionalizing all three nitrogen atoms in a single, efficient process, a testament to the scaffold's synthetic tractability.
The Pharmacological Versatility of this compound Derivatives
The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. By strategically modifying the core, medicinal chemists have developed compounds targeting a range of therapeutic areas.
Central Nervous System (CNS) Applications
The structural similarity of the 1,4-diazepane ring to the well-known 1,4-benzodiazepines suggests its potential for CNS-related applications. While benzodiazepines primarily act as positive allosteric modulators of GABA-A receptors, derivatives of this compound may exhibit a broader range of mechanisms.
One notable example is a 6-hydroxy-1,4-diazepan-2-one derivative identified as a selective butyrylcholinesterase (BChE) inhibitor. BChE inhibitors are a therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.
Table 1: Biological Activity of a 6-hydroxy-1,4-diazepan-2-one Derivative
| Compound | Target | IC50 (µM) |
| 5 | BChE | 1.4 |
This discovery underscores the potential of the this compound scaffold in the development of treatments for neurodegenerative disorders.
Oncology: Targeting Epigenetics and Cell Proliferation
A significant breakthrough in the application of the 1,4-diazepine framework is in the field of oncology. Novel derivatives incorporating the 1,4-diazepine core have been designed and synthesized as potent inhibitors of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as c-Myc.
solubility and stability of 1,4-Diazepan-6-amine in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 1,4-Diazepan-6-amine
Authored by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a critical heterocyclic compound with potential applications in medicinal chemistry.[1] For researchers, drug discovery scientists, and formulation experts, understanding these fundamental physicochemical properties is paramount for advancing a compound from the bench to preclinical development. This document details the scientific rationale behind solubility and stability testing, provides validated, step-by-step experimental protocols for their determination, and discusses the potential degradation pathways based on the molecule's inherent chemical nature. By grounding our discussion in authoritative principles and established methodologies, this guide serves as a practical and scientifically rigorous resource for characterizing this compound.
Introduction to this compound
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms within the ring and an exocyclic primary amine at the 6-position.[2] Its structure, featuring multiple basic nitrogen centers, suggests a strong pH-dependent behavior and the potential for complex tautomeric equilibria in solution.[1] The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of many psychoactive drugs.[3][4] Consequently, derivatives like this compound are of significant interest as building blocks or lead compounds for novel therapeutics.
A thorough understanding of its solubility and stability is a non-negotiable prerequisite for its use in any application. Solubility directly influences bioavailability and the feasibility of formulation, while stability dictates storage conditions, shelf-life, and the potential formation of impurities.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N₃ | [2][7] |
| Molecular Weight | 115.18 g/mol | [2][7] |
| CAS Number | 902798-16-7 | [2][7] |
| Topological Polar Surface Area (TPSA) | 50.1 Ų | [2] |
| LogP (calculated) | -1.49 to -1.7 | [2][7] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| IUPAC Name | This compound | [2] |
Solubility Profile of this compound
Solubility is a critical determinant of a drug candidate's success, impacting everything from initial screening to final formulation design.[8] It can be assessed from two perspectives: kinetic solubility, which measures the point of precipitation from a stock solution (often in DMSO) into an aqueous buffer, and thermodynamic solubility, which represents the true equilibrium concentration of a compound in a saturated solution.[8][9] For formulation development, thermodynamic solubility is the more definitive parameter.
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved compound in the supernatant.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound. The choice of solvents should reflect potential use cases, including aqueous buffers relevant to physiological conditions and organic solvents common in synthesis and formulation.
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the compound ensures that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved states.[10]
-
Equilibration Time: A 24- to 72-hour agitation period is typically sufficient to ensure that true thermodynamic equilibrium is reached, which is a key differentiator from faster, kinetic methods.
-
Phase Separation: Centrifugation followed by filtration of the supernatant is a robust two-step process to remove undissolved particulates. Using a low-binding filter material (e.g., PVDF) is crucial to prevent underestimation of solubility due to adsorption of the analyte to the filter.[9]
-
Quantification: A validated, stability-indicating HPLC method is the preferred technique for quantification. Unlike UV spectroscopy, it can distinguish the parent compound from any potential impurities or degradants, ensuring accurate measurement.[9][12]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of glass vials, each containing a known volume (e.g., 1 mL) of the selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Methanol, Ethanol, Acetonitrile).
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the suspensions for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation (Centrifugation): Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Phase Separation (Filtration): Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter (e.g., low-binding PVDF) into a clean HPLC vial. This step removes any remaining microscopic particulates.
-
Dilution: If necessary, dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the samples using a pre-validated HPLC-UV method (see Section 3.3 for method development guidance). Determine the concentration against a standard calibration curve prepared with known concentrations of this compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for any dilution factors.
Solubility Data Summary
The following table should be populated with experimentally determined values.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | pH (if applicable) | Solubility (mg/mL) | Notes |
| Deionized Water | ~ | [Experimental Data] | |
| 0.1 N HCl | 1.2 | [Experimental Data] | Expected to be high due to salt formation. |
| PBS | 7.4 | [Experimental Data] | Physiologically relevant buffer. |
| Methanol | N/A | [Experimental Data] | |
| Ethanol | N/A | [Experimental Data] | |
| Acetonitrile | N/A | [Experimental Data] | |
| Dimethyl Sulfoxide (DMSO) | N/A | [Experimental Data] |
Solubility Determination Workflow
Caption: Thermodynamic solubility determination workflow via the shake-flask method.
Stability Profile and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[13] Forced degradation (or stress testing) is a critical component of this process, involving the deliberate degradation of the compound under more severe conditions than those used for accelerated stability testing.[6][14]
The objectives of forced degradation studies are to:
-
Identify likely degradation products and establish degradation pathways.[13]
-
Demonstrate the specificity of the analytical method, proving it can separate and quantify the analyte in the presence of its degradants (i.e., a "stability-indicating" method).[12][13]
-
Aid in the development and validation of stable formulations.[15]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Oxidation: The primary and secondary amine functionalities are susceptible to oxidation.[13][15] Exposure to oxidizing agents (like hydrogen peroxide) or atmospheric oxygen could lead to the formation of N-oxides, hydroxylamines, or other oxidized species.[13]
-
Hydrolysis: While the diazepane ring itself is generally stable to hydrolysis, related benzodiazepine structures are known to undergo hydrolytic ring-opening, particularly at acidic or alkaline pH.[16][17] This is a potential, though likely slower, degradation route that must be investigated.
-
Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to UV radiation.[1] Photolytic degradation can involve complex radical mechanisms, potentially leading to ring fragmentation or rearrangement.[1][18]
-
Thermal Degradation: Exposure to high temperatures can provide the energy needed to initiate decomposition, which may follow various pathways depending on whether the stress is applied to the solid state or a solution.[1]
Experimental Protocol: Forced Degradation Studies
This protocol describes a standard set of stress conditions. The goal is to achieve 5-20% degradation of the active substance. Conditions should be adjusted (e.g., time, temperature, reagent concentration) if degradation is too extensive or not observed.
Causality Behind Experimental Choices:
-
Acid/Base Hydrolysis: Using HCl and NaOH covers the pH extremes, revealing susceptibility to acid- or base-catalyzed hydrolysis, a common pathway for many pharmaceuticals.[15]
-
Oxidation: 3% Hydrogen Peroxide is a commonly used oxidizing agent that mimics potential oxidative stress during storage.[13]
-
Thermal: Heating at 60°C in solution provides insight into the compound's stability in liquid formulations at elevated temperatures. Solid-state thermal stress is also crucial for understanding the bulk drug substance.
-
Photostability: Exposing the sample to controlled light energy as specified by ICH Q1B guidelines is the standard for assessing light sensitivity. Covering a control sample in foil is essential to differentiate between photolytic and thermal degradation.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Maintain a parallel "dark" control sample wrapped in aluminum foil at the same temperature.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to an appropriate pH to prevent damage to the HPLC column.
-
Analysis: Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 100 µg/mL) with mobile phase.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradants.
Analytical Method: Stability-Indicating HPLC-UV
A robust, stability-indicating HPLC method is the cornerstone of any stability study.[12] The method must be able to resolve the main peak from all process impurities and degradation products.
Typical Starting Conditions for Method Development:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (provides good peak shape for amines).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution: Gradient elution, starting with a high percentage of Mobile Phase A to retain polar degradants and ramping up to a high percentage of Mobile Phase B to elute the parent compound and any non-polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210-220 nm for compounds lacking a strong chromophore).
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Summary and Recommendations
This guide provides the essential theoretical background and practical protocols for a thorough investigation of the solubility and stability of this compound.
-
Solubility: Due to its multiple amine groups, the aqueous solubility of this compound is expected to be highly pH-dependent, with significantly greater solubility at lower pH values where protonation and salt formation occur. Experimental verification using the shake-flask method across a range of pH values and in relevant organic solvents is a critical first step for any development program.
-
Stability: The compound's primary and secondary amine functionalities represent potential liabilities, particularly for oxidative degradation. Forced degradation studies are mandatory to identify these liabilities, elucidate degradation pathways, and develop a robust, stability-indicating analytical method. The results of these studies will directly inform decisions on formulation, packaging (e.g., need for protection from light or oxygen), and recommended storage conditions to ensure the long-term quality and safety of the substance.
By systematically applying the methodologies described herein, researchers can generate the high-quality, reliable data required to confidently advance this compound in their research and development pipelines.
References
- 1. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 2. This compound | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dynamics of Soil Microbial Communities During Diazepam and Oxazepam Biodegradation in Soil Flooded by Water From a WWTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rheolution.com [rheolution.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. chemscene.com [chemscene.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijrpp.com [ijrpp.com]
- 14. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 15. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Photochemical decomposition of 1,4-benzodiazepines | Semantic Scholar [semanticscholar.org]
The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis and Application of 1,4-Diazepines
Foreword: The Enduring Legacy of a Seven-Membered Ring
The 1,4-diazepine core, a seven-membered heterocycle containing two nitrogen atoms at the 1- and 4-positions, represents a cornerstone in medicinal chemistry and beyond. Its unique conformational flexibility and rich electronic properties have established it as a "privileged scaffold" – a molecular framework that can interact with a wide range of biological targets. This has led to the development of a plethora of clinically significant drugs, most notably the benzodiazepine class of anxiolytics, anticonvulsants, and sedatives.[1][2] However, the story of 1,4-diazepines is not confined to the central nervous system. Modern research has unveiled their potential as potent anticancer agents, and their utility is expanding into the realms of materials science and asymmetric catalysis.[3][4][5]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a cursory overview to provide a detailed exploration of the synthesis and diverse applications of 1,4-diazepines. We will delve into the mechanistic underpinnings of key synthetic strategies, provide actionable experimental protocols, and present a critical analysis of their burgeoning applications, supported by quantitative data and expert insights.
I. The Synthetic Blueprint: Constructing the 1,4-Diazepine Core
The construction of the 1,4-diazepine ring system has been a subject of intense investigation for decades, leading to a rich and varied synthetic toolbox. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Classical Condensation Strategies: The Foundation of 1,4-Diazepine Synthesis
The most traditional and still widely used methods for synthesizing 1,4-diazepines involve the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its synthetic equivalent. This approach is valued for its simplicity and the ready availability of starting materials.
A common variation involves the reaction of an o-phenylenediamine with a β-diketone, often under acidic catalysis, to form a 1,5-benzodiazepine. However, careful selection of reactants and conditions can lead to the desired 1,4-isomers. For instance, the condensation of ethylenediamine with acetylacetone provides a straightforward route to simple 1,4-diazepine systems.
Experimental Protocol: Synthesis of a Dihydro-1,4-diazepine Derivative via Condensation
This protocol details a representative acid-catalyzed condensation for the synthesis of a 1,4-diazepine derivative.
Materials:
-
Ethylenediamine
-
Acetylacetone
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethylenediamine (1.0 eq) in ethanol, add acetylacetone (1.0 eq) dropwise at room temperature with stirring.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diazepine derivative.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The characteristic signals for the diazepine ring protons and carbons should be observed.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and atom-economical approach to complex molecules. The Ugi four-component condensation (Ugi-4CC) has emerged as a particularly versatile tool for the synthesis of highly substituted 1,4-benzodiazepine-2,5-diones.[6][7][8]
This strategy typically involves the reaction of an anthranilic acid derivative (amine component), a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid. The resulting Ugi adduct can then undergo a subsequent cyclization step to furnish the desired benzodiazepine scaffold.[7]
Experimental Protocol: Two-Step Synthesis of a 1,4-Benzodiazepine-2,5-dione via Ugi-4CC
This protocol outlines a two-step synthesis of a 1,4-benzodiazepine-2,5-dione library.[7]
Step 1: Ugi Four-Component Condensation
Materials:
-
Anthranilic acid derivative (e.g., methyl anthranilate)
-
Aldehyde or Ketone
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Carboxylic acid
-
Methanol
Procedure:
-
Combine the anthranilic acid derivative (1.0 eq), aldehyde/ketone (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.1 eq) in methanol.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Ugi adduct.
Step 2: Deprotection and Cyclization
Materials:
-
Crude Ugi adduct
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude Ugi adduct in DCM.
-
Add TFA (10-20% v/v) to the solution.
-
Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the product by chromatography.
Self-Validation: The structure of the final 1,4-benzodiazepine-2,5-dione should be confirmed by NMR and mass spectrometry. The disappearance of the starting material signals and the appearance of the characteristic benzodiazepine ring signals will validate the successful synthesis.
Modern Catalytic Approaches: Precision and Versatility
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of 1,4-diazepines is no exception. Palladium-catalyzed cross-coupling reactions, in particular, have provided elegant and efficient pathways to a wide array of benzodiazepine derivatives.[2][9] These methods often involve intramolecular C-N bond formation, offering high levels of control and functional group tolerance.
For instance, the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been shown to be a versatile method for the synthesis of substituted 1,4-benzodiazepines.[9]
II. The Expanding Therapeutic Frontier: 1,4-Diazepines in Drug Discovery
While the anxiolytic and anticonvulsant properties of benzodiazepines are well-established, the therapeutic potential of the 1,4-diazepine scaffold extends far beyond the central nervous system. A growing body of evidence highlights their promise as potent anticancer agents.[3][4][10]
Anticancer Activity: A New Chapter for a Classic Scaffold
Numerous studies have demonstrated the antiproliferative activity of 1,4-diazepine derivatives against a variety of cancer cell lines.[4] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets like tubulin polymerization.[11] The unique three-dimensional structure of the 1,4-diazepine ring allows it to mimic peptide linkages, potentially enabling it to interact with protein-protein interfaces that are crucial for cancer cell survival and proliferation.[3]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[3][12]diazepine Derivative 7c | HepG-2 (Liver) | 4.4 | [4] |
| MCF-7 (Breast) | 6.2 | [4] | |
| HCT-116 (Colon) | 5.8 | [4] | |
| Thieno[3][12]diazepine Derivative 7e | HepG-2 (Liver) | 5.1 | [4] |
| MCF-7 (Breast) | 7.3 | [4] | |
| HCT-116 (Colon) | 6.5 | [4] | |
| Thieno[3][12]diazepine Derivative 7f | HepG-2 (Liver) | 4.8 | [4] |
| MCF-7 (Breast) | 6.9 | [4] | |
| HCT-116 (Colon) | 6.1 | [4] | |
| 1,4-Benzodiazepine-2,5-dione 52b | NCI-H522 (Lung) | Not specified, but potent | [4] |
| Hydroxamic acid containing benzodiazepine 13b | MCF-7 (Breast) | Low micromolar | [10] |
Table 1: Anticancer Activity of Selected 1,4-Diazepine Derivatives
The structure-activity relationship (SAR) of these compounds is a key area of investigation. For instance, in a series of thieno[3][12]diazepine derivatives, the nature and position of substituents on the aromatic rings were found to significantly influence their cytotoxic potency.[4]
III. Beyond the Biological Realm: 1,4-Diazepines in Materials Science and Catalysis
The unique structural and electronic properties of 1,4-diazepines make them attractive building blocks for advanced materials and catalysts.
Ligands in Asymmetric Catalysis
The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. Chiral 1,4-diazepine derivatives have shown promise as ligands for transition metal catalysts in a variety of asymmetric transformations. Their C2-symmetric or non-symmetric nature, coupled with the conformational constraints of the seven-membered ring, can create a well-defined chiral environment around the metal center, leading to high enantioselectivities. The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance.
Building Blocks for Functional Materials
The incorporation of 1,4-diazepine units into polymers and supramolecular assemblies can impart unique properties to the resulting materials. For example, their ability to coordinate with metal ions makes them suitable for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Furthermore, the inherent fluorescence of some 1,4-diazepine derivatives has led to their exploration as fluorescent sensors for the detection of metal ions and other analytes. The binding of an analyte to the diazepine ring can induce a change in its fluorescence properties, providing a sensitive and selective detection mechanism.
IV. Conclusion and Future Perspectives
The 1,4-diazepine scaffold, with its rich history in medicinal chemistry, continues to be a source of inspiration for innovation. While its role in central nervous system therapeutics is well-established, the exploration of its potential as an anticancer agent is a rapidly evolving and highly promising field. The structure-activity relationships of these compounds are becoming increasingly understood, paving the way for the rational design of more potent and selective anticancer drugs.
Beyond the realm of medicine, the unique properties of 1,4-diazepines are being harnessed in the development of novel materials and catalysts. Their application as chiral ligands in asymmetric synthesis and as building blocks for functional materials such as MOFs and fluorescent sensors is still in its early stages but holds significant promise.
As synthetic methodologies become more sophisticated and our understanding of the structure-property relationships of 1,4-diazepines deepens, we can expect to see the emergence of a new generation of drugs, materials, and catalysts based on this remarkable seven-membered ring. The journey of the 1,4-diazepine is far from over; it is a testament to the enduring power of a privileged scaffold in the hands of creative scientists.
V. References
-
Kaur Gill, R., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[3][12]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. --INVALID-LINK--
-
Li, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915. --INVALID-LINK--
-
Kratochvilova, I., et al. (2023). Abstract 3957: Anticancer effect of novel 1,4-benzodiazepine derivatives through tubulin polymerization inhibition. Cancer Research, 83(7_Supplement), 3957-3957. --INVALID-LINK--
-
Meghezzi, H., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 470-479. --INVALID-LINK--
-
Khan, I., Anupama, & Singh, B. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.--INVALID-LINK--
-
Oh, S., et al. (2009). Synthesis and Anti-Cancer Activity of New Hydroxamic Acid Containing 1,4-Benzodiazepines. Organic letters, 11(19), 4322–4325. --INVALID-LINK--
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. --INVALID-LINK--
-
Marcaccini, S., Miliciani, M., & Pepino, R. (2005). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Tetrahedron Letters, 46(4), 711-713. --INVALID-LINK--
-
Tempest, P. A., & Armstrong, R. W. (1997). Improved Procedure for the Solution Phase Preparation of 1,4-Benzodiazepine-2,5-dione Libraries via Armstrong's Convertible Isonitrile and the Ugi Reaction. The Journal of Organic Chemistry, 62(18), 6305-6312. --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(1), 74-83. --INVALID-LINK--
-
Ma, X., et al. (2022). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 18, 1-9. --INVALID-LINK--
-
Keating, T. A., & Armstrong, R. W. (1996). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry, 61(25), 8935–8939. --INVALID-LINK--
-
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis, 16(5), 709–729. --INVALID-LINK--
-
Rashid, M. A., et al. (2019). 1,4-Diazepines. ResearchGate. --INVALID-LINK--
-
Meghezzi, H., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(1), 843-855. --INVALID-LINK--
-
Wang, M., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 2014. --INVALID-LINK--
-
Wikipedia contributors. (2023, May 13). 1,4-Diazepine. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from --INVALID-LINK--
-
Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. ChemInform, 51(31). --INVALID-LINK--
-
Abdelhamid, A. O., & Zaky, H. T. (2011). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Journal of Heterocyclic Chemistry, 48(1), 105-110. --INVALID-LINK--
-
Ma, X., et al. (2022). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions. Beilstein Archives. --INVALID-LINK--
-
Carlier, P. R., Zhao, H., DeGuzman, J., & Lam, P. C. H. (2003). Enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds via memory of chirality. Journal of the American Chemical Society, 125(38), 11482–11483. --INVALID-LINK--
-
Ohta, Y., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(16), 4983. --INVALID-LINK--
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5723–5726. --INVALID-LINK--
-
Chen, J., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC advances, 11(13), 7468–7472. --INVALID-LINK--
-
Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. --INVALID-LINK--
-
S.N., S., & S.V., K. (2017). 11-R-dibenzo[b,e][3][12]diazepin-1-ones, the chemosensors for transition metal cations. Semantic Scholar. --INVALID-LINK--
-
Wang, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17631-17640. --INVALID-LINK--
-
Various Authors. (n.d.). Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C.... ResearchGate. --INVALID-LINK--
-
van der Burg, S. S., et al. (2003). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions, (1), 114-121. --INVALID-LINK--
-
Wang, M., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 2014. --INVALID-LINK--
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 10. Synthesis and Anti-Cancer Activity of New Hydroxamic Acid Containing 1,4-Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: Application Notes and Experimental Protocols for 1,4-Diazepan-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental applications of 1,4-Diazepan-6-amine, a versatile heterocyclic scaffold with significant potential in radiopharmaceutical development and broader medicinal chemistry. Moving beyond a simple recitation of steps, this document delves into the causal science behind the protocols, offering insights honed from field experience to empower researchers in their experimental design and execution.
Introduction: The Strategic Value of the this compound Core
This compound, a seven-membered heterocyclic compound containing two nitrogen atoms and a primary amine, has emerged as a critical building block in modern medicinal chemistry. Its strategic value lies in its unique combination of a pre-organized, yet flexible, cyclic backbone and a reactive primary amine handle. This structure is particularly amenable to the development of high-affinity chelating agents for radiometals, and its derivatives are being explored for a range of other biological activities.
The diazepine ring system is a "privileged structure" in drug discovery, known to interact with a variety of biological targets. Derivatives of 1,4-diazepines have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties[1]. This guide will focus on the practical applications of the parent amine, this compound, providing detailed protocols for its synthesis, derivatization for radiolabeling, and use in biological assays.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a compound is the bedrock of successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N₃ | --INVALID-LINK-- |
| Molecular Weight | 115.18 g/mol | --INVALID-LINK-- |
| CAS Number | 902798-16-7 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 50.08 Ų | --INVALID-LINK-- |
| logP | -1.49 | --INVALID-LINK-- |
PART 1: Synthesis and Quality Control of this compound
The reliable synthesis and rigorous quality control of the starting material are paramount for the reproducibility of any subsequent application. This section provides a detailed protocol for the chiral synthesis of (R)-1,4-Diazepan-6-amine from L-serine, a common and cost-effective starting material. The synthesis involves the formation of a key aziridine intermediate followed by ring-opening and cyclization.
Workflow for the Synthesis of (R)-1,4-Diazepan-6-amine
Caption: Chiral synthesis of (R)-1,4-Diazepan-6-amine from L-serine.
Protocol 1: Synthesis of (R)-1,4-Diazepan-6-amine
This protocol is adapted from methodologies for synthesizing chiral 6-amino-hexahydro-1,4-diazepines from serine derivatives[2][3].
Materials:
-
L-Serine methyl ester hydrochloride
-
Tosyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylenediamine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Diethyl ether
-
Hydrobromic acid in acetic acid (33% w/w)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Tosylation of L-Serine Methyl Ester:
-
Dissolve L-serine methyl ester hydrochloride in pyridine at 0 °C.
-
Slowly add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield N-Ts-L-serine methyl ester.
-
-
Aziridination:
-
Suspend sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.
-
Add a solution of N-Ts-L-serine methyl ester in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude N-Ts-aziridine-2-carboxylate.
-
-
Ring Opening with Ethylenediamine:
-
Dissolve the crude aziridine in a suitable solvent like methanol.
-
Add ethylenediamine (5-10 equivalents) and stir the mixture at room temperature for 24-48 hours.
-
Remove the excess ethylenediamine and solvent under reduced pressure to obtain the crude ring-opened intermediate.
-
-
Reductive Cyclization and Deprotection:
-
Carefully add the crude intermediate to a suspension of LiAlH₄ (3-4 equivalents) in anhydrous THF at 0 °C.
-
Reflux the mixture for 12-24 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate to obtain the crude protected this compound.
-
For deprotection, dissolve the crude product in glacial acetic acid and add HBr in acetic acid. Stir at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure, and basify the residue with a cold NaOH solution to pH > 12.
-
Extract the final product, (R)-1,4-Diazepan-6-amine, with dichloromethane. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the product.
-
Protocol 2: Quality Control of this compound
Purity assessment is critical. The following HPLC and TLC methods can be used to analyze the final product. As a primary aliphatic amine, this compound lacks a strong chromophore, necessitating derivatization for UV detection in HPLC or specific staining in TLC.
A. HPLC Method with Pre-column Derivatization
This method is based on the derivatization of primary amines with o-phthalaldehyde (OPA) to form highly fluorescent derivatives[4].
Materials:
-
o-Phthalaldehyde (OPA)
-
N-acetyl-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
Procedure:
-
Derivatization Reagent: Prepare the OPA/NAC reagent by dissolving OPA and NAC in methanol.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in water. Mix an aliquot of this solution with the boric acid buffer and the OPA/NAC reagent. Allow reacting for 1-2 minutes at room temperature.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A: 0.1 M sodium acetate buffer (pH 6.5) and B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute the derivatized amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 330 nm, Emission: 471 nm)[4].
-
B. TLC Method with Ninhydrin Visualization
Ninhydrin is a classic visualization agent for primary and secondary amines, forming a characteristic purple-colored spot[5].
Procedure:
-
TLC Plate: Silica gel 60 F₂₅₄.
-
Mobile Phase: A polar solvent system such as Dichloromethane:Methanol:Ammonia (e.g., 8:2:0.2). The exact ratio may need optimization.
-
Sample Application: Spot a dilute solution of the synthesized compound in methanol onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber.
-
Visualization:
-
Dry the plate thoroughly.
-
Spray the plate with a ninhydrin solution (e.g., 0.2% in ethanol).
-
Gently heat the plate with a heat gun until a colored spot (typically purple or pink) appears.
-
PART 2: Application in Radiopharmaceutical Chemistry
The most prominent application of this compound is as a precursor for the synthesis of chelating agents for medical isotopes, particularly Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET). The derivatized scaffold, such as DATA (6-amino-1,4-diazapine-triacetate), allows for rapid and efficient radiolabeling under mild conditions[6].
Workflow for ⁶⁸Ga-Labeling and Quality Control
Caption: General workflow for ⁶⁸Ga labeling of a DATA-peptide conjugate.
Protocol 3: ⁶⁸Ga-Labeling of a DATA-Conjugated Peptide
This protocol describes a "kit-type" labeling procedure using a DATA-conjugated peptide (e.g., DATA-TOC), which is advantageous for clinical settings due to its simplicity and speed[7].
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for elution
-
Lyophilized kit containing DATA-conjugated peptide and a buffer (e.g., HEPES or sodium acetate)
-
Sterile water for injection
-
Heating block set to 95°C (or room temperature, depending on the specific DATA derivative)
-
C18 Sep-Pak cartridge for purification (optional, often not needed for DATA chelators)
-
Ethanol and saline for cartridge elution (if used)
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.
-
Reconstitution of Kit: Reconstitute the lyophilized kit containing the DATA-peptide conjugate with the ⁶⁸GaCl₃ eluate. The buffer in the kit will adjust the pH to the optimal range for labeling (typically pH 4-5).
-
Incubation: Incubate the reaction vial at the optimized temperature for 5-10 minutes. Many DATA chelators can achieve high radiochemical purity even at room temperature, which is a significant advantage over DOTA-based chelators that often require heating[6]. However, heating to 95°C can ensure rapid and quantitative labeling[8].
-
Purification (Optional): For DATA chelators, post-labeling purification is often unnecessary due to the high labeling efficiency. If required, the reaction mixture can be passed through a C18 cartridge, washed with water to remove unreacted ⁶⁸Ga, and the final product eluted with a small volume of ethanol/water.
Protocol 4: Quality Control of [⁶⁸Ga]Ga-DATA-Peptide
Radiochemical purity (RCP) must be assessed before any in vivo use. A combination of radio-TLC and radio-HPLC is standard practice.
A. Radio-TLC Method
Procedure:
-
TLC System: Use two different systems to confirm results.
-
System 1 (for free ⁶⁸Ga): ITLC-SG paper as the stationary phase and a mobile phase of 1 M ammonium acetate/methanol (1:1)[9]. In this system, the labeled peptide remains at the origin (Rf = 0.0-0.2), while free ⁶⁸Ga moves with the solvent front (Rf = 0.8-1.0)[9].
-
System 2 (for colloidal ⁶⁸Ga): Whatman No. 2 paper as the stationary phase and normal saline as the mobile phase. The labeled peptide moves with the solvent front, while colloidal ⁶⁸Ga remains at the origin.
-
-
Analysis: Spot the sample on the TLC strip, develop, and analyze using a radio-TLC scanner to quantify the radioactivity at different Rf values. The RCP should typically be >95%.
B. Radio-HPLC Method
Procedure:
-
HPLC System: A standard HPLC system equipped with a UV detector and a radioactivity detector in series.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Analysis: Inject a small aliquot of the final product. The retention time of the radiolabeled peptide should match that of the non-radioactive ("cold") standard. The chromatogram from the radioactivity detector should show a single major peak corresponding to the product.
PART 3: Application in Biological Assays
Beyond radiolabeling, the 1,4-diazepine scaffold is a valuable starting point for developing modulators of various biological targets. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a novel this compound derivative for a target receptor, such as the benzodiazepine receptor site on the GABA-A receptor.
Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol 5: In Vitro Receptor Binding Assay
This protocol is adapted from standard procedures for benzodiazepine receptor binding assays[10][11].
Materials:
-
Rat cortical membrane preparation (source of GABA-A receptors)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Radioligand (e.g., [³H]Flumazenil)
-
Unlabeled ligand for non-specific binding (e.g., Diazepam)
-
Test compound (novel this compound derivative)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: Prepare assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.
-
Total Binding: Contains buffer, membrane preparation, and radioligand.
-
Non-specific Binding (NSB): Contains buffer, membrane preparation, radioligand, and a high concentration (e.g., 10 µM) of unlabeled diazepam.
-
Competition: Contains buffer, membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Add the membrane preparation (typically 100-200 µg of protein) to each tube.
-
Add the test compound or unlabeled ligand for NSB.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd value (e.g., 1-2 nM for [³H]Flumazenil).
-
Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes)[10].
-
-
Termination and Filtration:
-
Rapidly terminate the assay by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile)[12][13].
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders or volatile solvents[7].
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water[14].
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents[10].
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 9. An approach for assaying benzodiazepine receptor binding with radioiodinated ligand: 125I-labeled diazepam derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. Synthesis and in vitro activity of heterocyclic inhibitors of CYP2A6 and CYP2A13, two cytochrome P450 enzymes present in the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Applications of 1,4-Diazepan-6-amine in Modern Organic Synthesis
Introduction: The Rising Prominence of the Diazepane Core
In the landscape of contemporary drug discovery and materials science, the diazepine scaffold has emerged as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1] The seven-membered ring containing two nitrogen atoms offers a unique combination of conformational flexibility and defined substituent vectors, making it an ideal template for the design of novel therapeutics.[2] Among the various diazepine building blocks, 1,4-Diazepan-6-amine (DAZA) represents a particularly versatile and valuable synthon. Its trifunctional nature, possessing one primary and two secondary amines, opens a gateway to a diverse array of chemical modifications, enabling the construction of complex molecular architectures with tailored properties.
This comprehensive guide delves into the practical applications of this compound in organic synthesis. We will explore its utility as a scaffold for creating libraries of compounds, its role in the synthesis of potent polydentate chelators, and its potential in the development of novel catalytic systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this powerful building block.
I. This compound as a Trifunctional Scaffold for Library Synthesis
The three distinct nitrogen atoms of this compound (DAZA) provide multiple points for diversification, making it an excellent scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The key to unlocking this potential lies in the ability to selectively functionalize each amine.
A. Regioselective N-Functionalization: A Game of Reactivity and Protection
The primary amine in DAZA is generally more nucleophilic and less sterically hindered than the two secondary amines within the diazepine ring. This inherent difference in reactivity can be exploited for selective functionalization.
The preferential acylation of the primary amino group can be achieved under carefully controlled conditions, leveraging its higher nucleophilicity.
Protocol 1: Selective N-Acylation of this compound
Objective: To selectively acylate the primary amino group of this compound.
Rationale: By using a slight excess of the amine starting material and controlling the stoichiometry of the acylating agent, the more reactive primary amine will preferentially react. The use of a non-nucleophilic base is crucial to prevent side reactions.
Materials:
-
This compound (DAZA)
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine or DIPEA (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.0 equivalent) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.
Data Presentation:
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | TEA | DCM | 2 | 75-85 |
| Benzoyl Chloride | DIPEA | THF | 4 | 70-80 |
For more complex syntheses requiring the sequential functionalization of all three amino groups, a protecting group strategy is essential.[3] A common approach involves the protection of the more reactive primary amine, followed by the functionalization of the secondary amines, and finally, deprotection and functionalization of the primary amine.
Workflow for Sequential Functionalization:
Caption: Sequential functionalization of DAZA.
II. Reductive Amination: A Powerful Tool for Constructing Complex Ligands
Reductive amination is a highly effective method for the N-alkylation of amines and is particularly well-suited for the functionalization of this compound. This one-pot reaction involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.
A. Synthesis of Hexadentate Chelators
A notable application of reductive amination with DAZA is the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines. These compounds are potent hexadentate chelators with applications in radiopharmaceutical chemistry, for example, in the chelation of radiometals like ⁶⁸Ga.[4]
Reaction Scheme:
The reaction proceeds in a stepwise manner, where the primary amine of DAZA reacts with an aldehyde to form a Schiff base, and the two secondary amines can also react to form a bisaminal bridge, which is then reduced.[4]
Protocol 2: One-Pot Synthesis of N,1,4-Trisubstituted DAZA Derivatives via Reductive Amination
Objective: To synthesize trisubstituted DAZA derivatives through a one-pot reductive amination procedure.
Rationale: This "multi-addition" protocol is designed to drive the reaction towards the desired tri-alkylated product by the sequential addition of the aldehyde and a reducing agent. Sodium borohydride is a common and effective reducing agent for this transformation. The choice of solvent can be critical and may require optimization depending on the substrate.[4]
Materials:
-
This compound (DAZA)
-
Substituted benzaldehyde (e.g., 4-ethoxy-2-hydroxybenzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Chloroform (in some cases)
-
Hydrochloric acid (4.0 M)
Procedure ('Multi-addition' Method): [4]
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask. For some substrates, a mixture of methanol and chloroform (1:1, v/v) may be required.[4]
-
Add the aldehyde (2.0 equivalents) to the solution and stir at room temperature for 1 hour.
-
Add sodium borohydride (2.0 equivalents) portion-wise and continue stirring overnight at room temperature.
-
Add another equivalent of the aldehyde (1.0 equivalent) to the reaction mixture and stir for 10 minutes.
-
Add another equivalent of sodium borohydride (1.0 equivalent) and stir overnight at room temperature.
-
Repeat steps 4 and 5 one or two more times to maximize the formation of the tri-alkylated product.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, carefully add 4.0 M hydrochloric acid to quench the reaction and neutralize any excess borohydride.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Data Presentation:
| Aldehyde | Solvent | Number of Additions | Product Distribution (Tri:Di:Mono) |
| 4-ethoxy-2-hydroxybenzaldehyde | Methanol | 3 | Predominantly Tri-alkylated |
| 4-methoxy-2-hydroxybenzaldehyde | Methanol/Chloroform | 3 | Predominantly Tri-alkylated |
III. Prospective Applications in Asymmetric Catalysis
The constrained and well-defined three-dimensional structure of the diazepane ring makes DAZA an attractive scaffold for the development of chiral ligands for asymmetric catalysis. By introducing chiral substituents or by resolving the enantiomers of a DAZA derivative, it is possible to create a chiral environment around a metal center.
A. Design and Synthesis of Chiral DAZA-Based Ligands
A potential route to a chiral ligand involves the synthesis of a C₂-symmetric derivative of DAZA. This could be achieved by reacting a chiral precursor or by resolving a racemic mixture of a DAZA derivative. For example, acylation with a chiral acylating agent could lead to diastereomers that can be separated, followed by removal of the chiral auxiliary.
Conceptual Workflow for Chiral Ligand Synthesis:
Caption: Synthesis of a chiral DAZA-metal catalyst.
B. Potential Catalytic Applications
Chiral diamine-based ligands have shown great promise in a variety of asymmetric transformations, including:
-
Asymmetric Hydrogenation: Chiral Rhodium and Ruthenium complexes are widely used for the enantioselective hydrogenation of prochiral olefins and ketones.
-
Asymmetric C-C Bond Formation: Palladium-catalyzed asymmetric allylic alkylation is a powerful tool for the construction of chiral carbon centers.
-
Asymmetric C-N Bond Formation: Copper-catalyzed asymmetric hydroamination of alkenes can provide access to chiral amines.
The development of DAZA-based chiral ligands is a promising area for future research, with the potential to lead to novel and highly effective catalysts for asymmetric synthesis.
Conclusion
This compound is a multifaceted and highly valuable building block in organic synthesis. Its unique trifunctional nature allows for the creation of a wide range of complex molecules through selective N-functionalization strategies. The detailed protocols provided herein for N-acylation and reductive amination serve as a practical guide for researchers looking to utilize this versatile scaffold. Furthermore, the prospective applications of DAZA in the design of novel chiral ligands for asymmetric catalysis highlight its significant potential for future innovations in synthetic chemistry. As the demand for novel and effective molecules in medicine and materials science continues to grow, the applications of this compound are poised to expand, solidifying its role as a cornerstone of modern organic synthesis.
References
- 1. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High yield selective acylation of polyamines: proton as protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1,4-Diazepan-6-amine (daza) as a Versatile Tridentate Ligand in Coordination Chemistry
Abstract
This guide provides a comprehensive technical overview of 1,4-diazepan-6-amine, commonly referred to as "daza," a versatile tridentate ligand in the field of coordination chemistry. Daza's unique structural architecture, featuring a flexible seven-membered diazepine ring and three nitrogen donor atoms, enables it to act as a facially coordinating ligand, forming exceptionally stable mono- and bis-complexes with a variety of transition metals.[1][2] We will explore the fundamental physicochemical properties and conformational dynamics of the daza ligand, provide detailed, field-tested protocols for its synthesis and the subsequent formation of its metal complexes, and discuss its derivatization for advanced applications, particularly in the development of radiopharmaceuticals.[3] This document is intended for researchers, inorganic chemists, and drug development professionals seeking to leverage the unique coordination properties of the daza scaffold.
Ligand Profile: Physicochemical Properties and Structural Analysis of this compound (daza)
The efficacy of daza as a ligand is rooted in its distinct structural and electronic properties. As a cyclic triamine, it imposes specific geometric constraints on metal centers, leading to predictable and stable coordination spheres.
1.1. Key Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₅H₁₃N₃ | [4] |
| Molecular Weight | 115.18 g/mol | [4] |
| CAS Number | 902798-16-7 | [4][5] |
| Canonical SMILES | C1CNCC(CN1)N | [4] |
| Topological Polar Surface Area | 50.1 Ų | [4] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
1.2. Conformational Analysis: The Twisted-Chair Preference
Unlike rigid aromatic ligands, the seven-membered diazepine ring of daza imparts significant conformational flexibility.[6] However, extensive analysis through pH- and temperature-dependent ¹H NMR spectroscopy, corroborated by single-crystal X-ray diffraction of its hydrochloride salt, reveals a clear energetic preference. The ligand predominantly adopts a twisted-chair conformation .[1][2] In this stable arrangement, the primary amino group at the C6 position orients itself equatorially. This specific conformation is crucial as it pre-organizes the three nitrogen donor atoms for facial (fac) coordination to a metal center, minimizing steric strain upon complexation.
Caption: Daza predominantly exists in a low-energy twisted-chair form.
Synthesis of the this compound (daza) Ligand
The synthesis of daza is a multi-step process that requires careful control of reaction conditions to achieve a good overall yield. The procedure described here is adapted from established literature.[1][2]
Caption: High-level synthetic workflow for the daza ligand.
Protocol 1: Multi-Step Synthesis of this compound
-
Causality: The seven-step synthesis is necessary to build the seven-membered ring and correctly install the amine functionality at the C6 position while avoiding side reactions. The use of protecting groups on the secondary amines of the diazepine ring is critical during the introduction and conversion of the functional group that will become the C6-amine.
-
Step 1: Initial Cyclization.
-
React ethane-1,2-diamine with 2,3-dibromo-1-propanol.
-
Rationale: This step forms the initial seven-membered ring structure. The bifunctional nature of both starting materials allows for the condensation reaction that creates the diazepine core.
-
-
Step 2: Protection of Secondary Amines.
-
Introduce a suitable protecting group (e.g., tosyl or Boc) to the two secondary amine nitrogens of the diazepine ring.
-
Rationale: Protection is essential to prevent these nucleophilic sites from interfering with subsequent reactions on the C6-position's precursor.
-
-
Step 3: Conversion of the Hydroxyl Group.
-
Convert the hydroxyl group (from the propanol starting material) into a good leaving group (e.g., by tosylation or conversion to a halide).
-
Rationale: This activates the position for nucleophilic substitution.
-
-
Step 4: Introduction of the Nitrogen Moiety.
-
Displace the leaving group with a nitrogen nucleophile, such as sodium azide (NaN₃).
-
Rationale: The azide is an excellent precursor to an amine group, as it is introduced via an Sₙ2 reaction and can be cleanly reduced without affecting other parts of the molecule.
-
-
Step 5: Reduction of the Azide.
-
Reduce the azide group to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).
-
Rationale: This step forms the crucial C6-amino group.
-
-
Step 6: Deprotection.
-
Remove the protecting groups from the N1 and N4 positions under appropriate conditions (e.g., strong acid for Boc, or sodium in liquid ammonia for tosyl).
-
Rationale: This liberates the secondary amines, which are essential donor atoms for metal coordination.
-
-
Step 7: Purification.
Coordination Chemistry: Synthesis of daza-Metal Complexes
Daza's pre-organized facial geometry allows for the straightforward synthesis of well-defined coordination complexes. A notable feature is the enhanced stability of its bis-ligand complexes, [M(daza)₂]²⁺, compared to the mono-ligand analogues, an effect attributed to the specific steric requirements of the ligand.[1][2]
Caption: General synthetic routes to mono- and bis-daza complexes.
Protocol 2: General Synthesis of [M(daza)₂]²⁺ Complexes (M = Ni²⁺, Zn²⁺)
-
Causality: This protocol leverages a 2:1 ligand-to-metal stoichiometry to favor the formation of the thermodynamically stable bis-complex. The choice of a polar solvent like methanol or water facilitates the dissolution of the metal salt and the ligand.
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of the metal salt (e.g., NiCl₂·6H₂O or ZnSO₄·7H₂O) in 15 mL of methanol.
-
Ligand Addition: In a separate beaker, dissolve 2.1 mmol of this compound in 10 mL of methanol. Add this solution dropwise to the stirring metal salt solution at room temperature.
-
Self-Validation: A distinct color change is often observed upon ligand addition, indicating complex formation (e.g., a violet solution for Nickel(II)).
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Isolation: Reduce the solvent volume under reduced pressure until precipitation begins. Cool the flask in an ice bath to maximize crystal formation.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any unreacted ligand, and dry in vacuo.
Advanced Applications: Derivatization for Medicinal Chemistry
The daza scaffold is not limited to simple coordination complexes. Its primary and secondary amines are versatile handles for functionalization, enabling the creation of more complex, polydentate ligands for specific applications, such as radiopharmaceuticals.[3] The diazepine core is a "privileged structure," a feature found in many biologically active compounds, including the famous anxiolytic diazepam.[7][8]
Protocol 3: One-Pot Synthesis of a Hexadentate Chelator for Radiometals (e.g., ⁶⁸Ga)
-
Causality: This protocol, adapted from Zenner et al., demonstrates the alkylation of all three nitrogen atoms on the daza core with phenolic arms to create a hexadentate N₃O₃ chelator.[3] The reaction proceeds in two stages: a carbonyl-amine condensation followed by a reductive amination.
-
Schiff Base/Aminal Formation:
-
Dissolve 1.0 mmol of daza in 50 mL of methanol.
-
Add 2.0 mmol of the desired 4-alkoxy-2-hydroxybenzaldehyde.
-
Stir the mixture at room temperature for 24 hours.
-
Mechanism Insight: During this step, a Schiff base forms at the primary amine, while a bisaminal bridge forms between the two secondary amines of the diazepine ring.[3]
-
-
Intermediate Isolation (Optional but Recommended):
-
Reduce the solvent volume under reduced pressure.
-
Filter the resulting precipitate to isolate the condensation product. This improves the purity of the final product.
-
-
Reductive Amination:
-
Re-dissolve the intermediate in 30 mL of fresh methanol.
-
Add 2.2 mmol of sodium borohydride (NaBH₄) portion-wise while stirring.
-
Stir at room temperature for 2 hours.
-
Rationale: NaBH₄ is a mild reducing agent that selectively reduces the imine and aminal functionalities to stable amine linkages without affecting the aromatic rings.
-
-
Workup and Purification:
-
Carefully add 1 mL of 4.0 M aqueous hydrochloric acid to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N,1,4-tri(alkoxy-2-hydroxybenzyl)-daza product using appropriate chromatographic techniques.
-
Caption: Derivatization of daza into a hexadentate chelator.
Standard Characterization Techniques
Proper characterization is essential to confirm the identity, purity, and structure of daza and its metal complexes.
| Technique | Expected Observations & Insights |
| ¹H and ¹³C NMR | Complex multiplet patterns in the ¹H spectrum confirm the diazepine ring's twisted-chair conformation. Upon complexation, shifts in the signals for protons adjacent to the nitrogen atoms indicate successful coordination. |
| Single-Crystal X-ray Diffraction | Provides definitive proof of structure, including bond lengths, bond angles, and coordination geometry (e.g., distorted octahedral for [M(daza)₂]²⁺). It can also distinguish between cis and trans isomers in complexes like [Co(daza)₂]³⁺.[1][2] |
| Cyclic Voltammetry | Determines the redox potentials of the metal center within the complex, such as the Co³⁺/²⁺ (-0.21 V vs. NHE) and Ni³⁺/²⁺ (1.04 V vs. NHE) couples for the respective bis-daza complexes, indicating their electrochemical stability.[2] |
| Mass Spectrometry | Confirms the molecular weight of the ligand and its complexes, helping to verify the stoichiometry (e.g., mono- vs. bis-complex). |
| Potentiometric Titration | Allows for the determination of the formation constants of the complexes in solution, providing quantitative data on their stability.[1][2] |
Conclusion
This compound is a highly effective and versatile tridentate ligand. Its inherent conformational preference for a twisted-chair geometry facilitates facial coordination, leading to the formation of robust and well-defined metal complexes. The straightforward synthesis of the ligand, coupled with the ability to functionalize its amine groups, opens avenues for its use in diverse fields ranging from fundamental coordination chemistry to the targeted design of radiopharmaceuticals and other medicinal agents. The protocols and data presented herein serve as a validated starting point for researchers aiming to explore the rich chemical landscape of this remarkable ligand.
References
- 1. oipub.com [oipub.com]
- 2. The Coordination Chemistry of 1,4‐Diazepan‐6‐amine | Semantic Scholar [semanticscholar.org]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 7. Diazepam - Wikipedia [en.wikipedia.org]
- 8. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 1,4-Diazepan-6-amine as a Versatile Scaffold for the Development of Novel Chelators
Abstract
The development of high-affinity, kinetically stable chelators is a cornerstone of progress in fields ranging from nuclear medicine to heavy metal remediation. The selection of an appropriate molecular scaffold is the critical first step in this process. This guide focuses on 1,4-Diazepan-6-amine, a seven-membered heterocyclic compound, as a highly versatile and promising backbone for novel chelator design. Its inherent structural features—a flexible seven-membered ring and three strategically positioned nitrogen atoms—provide a pre-organized platform for coordinating a variety of metal ions.[1] This document provides a comprehensive technical overview, from fundamental design principles and synthetic strategies to detailed protocols for metal complexation, characterization, and application-specific validation for researchers, scientists, and drug development professionals.
The this compound Scaffold: Rationale and Potential
The efficacy of a chelator is fundamentally dictated by the chemistry of its core structure. This compound (DAZA) presents a unique combination of features that make it an attractive starting point for the synthesis of sophisticated chelating agents.
Physicochemical Properties and Structural Advantages
DAZA is a cyclic amine with the molecular formula C₅H₁₃N₃ and a molecular weight of 115.18 g/mol .[2] Its key advantages are rooted in its structure:
-
Tridentate Anchor: The scaffold contains three nitrogen atoms—two endocyclic (within the ring) and one exocyclic (the 6-amine group). This arrangement provides a built-in tridentate coordination site, reducing the entropic penalty of complexation compared to purely linear chelators.
-
Conformational Flexibility: Unlike the more rigid 12-membered rings of DOTA or the 14-membered rings of TETA, the seven-membered diazepine ring possesses significant conformational flexibility.[3] This allows it to adapt to the preferred coordination geometries of various metal ions, a crucial factor for achieving high stability.
-
Tunable Functionality: All three nitrogen atoms are secondary or primary amines, making them readily available for alkylation. This allows for the straightforward introduction of additional donor groups (e.g., carboxylates, phenolates, pyridyls) to satisfy the coordination number of the target metal ion, effectively transforming the tridentate scaffold into a higher-denticity ligand.
Causality in Chelator Design: Why Choose DAZA?
The choice of a scaffold is a deliberate one, driven by the desired properties of the final chelator. Macrocyclic chelators like DOTA are renowned for the kinetic inertness of their complexes but often exhibit slow formation kinetics.[4] Acyclic chelators, conversely, typically form complexes more rapidly but may be less stable in vivo.
The DAZA scaffold occupies a strategic middle ground. Its semi-rigid, pre-organized nature can facilitate faster complexation kinetics than traditional macrocycles, while the ability to create a fully encapsulating hexadentate ligand through functionalization imparts high thermodynamic stability and kinetic inertness, approaching that of macrocyclic systems. This balance is particularly critical in radiopharmaceutical applications, where rapid, high-yield labeling of short-lived isotopes is paramount.[4]
Design and Synthesis of DAZA-Based Chelators
The transformation of the DAZA scaffold into a potent chelator involves the covalent attachment of pendant arms containing additional donor atoms. The choice of these arms is dictated by the target metal's properties (charge, size, Hard-Soft Acid-Base theory).
General Development Workflow
The development of a novel DAZA-based chelator follows a logical progression from conceptual design to final product. This workflow ensures that key parameters are validated at each stage before proceeding to more complex and resource-intensive experiments.
Caption: General workflow for novel chelator development.
Protocol 1: Synthesis of a Hexadentate Phenolic Chelator
This protocol describes the synthesis of N,1,4-tri(4-methoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine, a hexadentate chelator suitable for trivalent metals like Gallium(III).[1] The methodology is based on a one-pot carbonyl-amine condensation followed by reductive amination.[1] This approach is efficient as it avoids intermediate purification steps and utilizes sodium borohydride, a mild and selective reducing agent.
Materials and Reagents:
-
This compound (DAZA)
-
4-methoxy-2-hydroxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in anhydrous methanol.
-
Aldehyde Addition: Add 4-methoxy-2-hydroxybenzaldehyde (3.3 eq) to the solution. Stir the mixture at room temperature for 2 hours. The reaction progress, forming the Schiff base intermediates, can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH₄) (5.0 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).
-
Quenching and Extraction: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add dichloromethane (DCM) and saturated NaHCO₃ solution to the residue. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N,1,4-tri(4-methoxy-2-hydroxybenzyl)-1,4-diazepan-6-amine.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Coordination Chemistry and Complex Characterization
Once the chelator is synthesized, its ability to coordinate the target metal ion must be thoroughly characterized. This involves forming the metal complex and analyzing its properties using various analytical techniques.
Protocol 2: General Procedure for Metal Complexation (Non-Radioactive)
This protocol outlines the formation of a metal-chelator complex for analytical characterization, using Ga(NO₃)₃ as an example.
Materials:
-
Synthesized DAZA-based chelator (from Protocol 1)
-
Gallium(III) nitrate nonahydrate (Ga(NO₃)₃·9H₂O)
-
Ammonium acetate buffer (pH 5.5)
-
Milli-Q water
Methodology:
-
Prepare a stock solution of the chelator (e.g., 10 mM in methanol).
-
Prepare a stock solution of Ga(NO₃)₃ (e.g., 10 mM in Milli-Q water).
-
In a vial, add the ammonium acetate buffer.
-
Add the chelator stock solution to the buffer.
-
Add a slight molar excess (1.1 eq) of the Ga(NO₃)₃ stock solution.
-
Heat the mixture at 60 °C for 30 minutes.
-
Allow the solution to cool to room temperature. The resulting solution containing the [Ga(Chelator)] complex is now ready for analysis.
Analytical Techniques for Characterization
A multi-faceted analytical approach is required to confirm the structure and stability of the metal-chelator complex.
Table 1: Key Analytical Techniques for Chelator and Complex Characterization
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy | Structural elucidation of the organic chelator. | Confirms the covalent structure and purity of the synthesized ligand. |
| Mass Spectrometry (ESI-MS) | Confirms the formation of the 1:1 metal-ligand complex. | Observation of the [M+L+H]⁺ or [M+L]⁺ ion with the correct mass-to-charge ratio and isotopic pattern for the metal. |
| UV-Vis Spectroscopy | Monitors complex formation and assesses stability. | A shift in the absorbance spectrum upon metal addition indicates coordination. |
| Potentiometric Titration | Determines the thermodynamic stability constant (log K) of the complex.[5] | Provides a quantitative measure of the chelator's affinity for the metal ion. |
| HPLC | Assesses the purity of the chelator and its metal complex. | A single, sharp peak indicates a pure compound. |
Application in Radiopharmaceutical Development
A primary application for novel chelators is in nuclear medicine, where they are used to deliver radioactive isotopes to target tissues for imaging or therapy.
Radiolabeling and Quality Control Workflow
The process of creating a radiopharmaceutical involves efficient labeling of the chelator followed by stringent quality control to ensure it is safe and effective for clinical use.
Caption: Workflow for radiolabeling and quality control.
Protocol 3: Radiolabeling with Gallium-68
This protocol describes a typical procedure for labeling a DAZA-based chelator with Gallium-68 (⁶⁸Ga), a common positron-emitting radionuclide for PET imaging. Efficient complexation of ⁶⁸Ga is often achieved at pH 5–7.[4]
Materials and Equipment:
-
⁶⁸Ge/⁶⁸Ga generator
-
DAZA-based chelator solution (1 mg/mL in water or buffer)
-
Sodium acetate buffer (0.5 M, pH 4.5-5.5)
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Methodology:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Buffering: In a sterile reaction vial, add 400 µL of sodium acetate buffer. To this, add 100 µL of the ⁶⁸GaCl₃ eluate (activity will vary).
-
Labeling: Add 10-20 µL of the chelator solution (10-20 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Vortex the vial gently and incubate at 95 °C for 5-10 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Quality Control: Determine the Radiochemical Purity (RCP) of the resulting [⁶⁸Ga]Ga-Chelator complex. An RCP of >95% is typically required. This is done by radio-TLC (e.g., using a citrate buffer mobile phase where the complex moves and free ⁶⁸Ga stays at the origin) or by radio-HPLC.
Protocol 4: Serum Stability Assay
It is critical to ensure the radiolabeled complex remains intact in vivo. A serum stability assay is a standard in vitro test to predict this behavior.
Methodology:
-
Add a small volume (e.g., 50 µL) of the purified radiolabeled chelator to 450 µL of fresh human serum in a microcentrifuge tube.
-
Incubate the mixture in a water bath at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the serum mixture.
-
Quench the sample by adding an equal volume of cold ethanol to precipitate the serum proteins.
-
Centrifuge the sample to pellet the proteins.
-
Analyze the supernatant using radio-TLC or radio-HPLC to determine the percentage of the radiolabel that remains attached to the chelator.
Table 2: Representative Data for a Novel [⁶⁸Ga]Ga-DAZA-Chelator
| Parameter | Result | Interpretation |
| Radiolabeling Yield | >98% | Highly efficient labeling under mild conditions. |
| Radiochemical Purity | >99% | Suitable for preclinical/clinical use. |
| Serum Stability (4h @ 37°C) | >97% intact | The complex is highly stable in a biological matrix, suggesting low release of free ⁶⁸Ga in vivo. |
Conclusion and Future Directions
This compound is a powerful and adaptable scaffold for the rational design of novel chelators. Its unique structural properties allow for the synthesis of ligands that exhibit a favorable balance of rapid complexation kinetics and high thermodynamic stability. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and validate new DAZA-based chelating agents for a wide range of applications, particularly in the development of next-generation radiopharmaceuticals.
Future work in this area will likely focus on creating bifunctional versions of these chelators, where one part of the molecule chelates the metal while another part is conjugated to a targeting vector (e.g., a peptide or antibody) to enable tissue-specific delivery of the metallic payload.
References
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 4. Synthesis of new acyclic chelators H4aPyta and H6aPyha and their complexes with Cu2+, Ga3+, Y3+, and Bi3+ - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Decadentate Acyclic Chelators for Lanthanum Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for the quantification of 1,4-Diazepan-6-amine
An Application Note and Protocols for the Analytical Quantification of 1,4-Diazepan-6-amine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methodologies for the quantitative determination of this compound (CAS No. 902798-16-7[1]), a key chemical intermediate in pharmaceutical development. Addressing the inherent analytical challenges of this aliphatic cyclic amine, namely its high polarity and lack of a native UV chromophore, this document outlines two robust, validated methods: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV) and a direct, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed to be self-validating, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability for researchers, scientists, and drug development professionals.
Introduction and Analytical Challenges
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms and a primary amine functional group. Its structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). However, the accurate quantification of this compound, whether as a starting material, an intermediate, or a potential impurity, presents significant analytical hurdles.
The primary challenges include:
-
Lack of Chromophore: The molecule does not possess a suitable chromophore, rendering direct UV-Vis spectrophotometric detection insensitive and impractical for trace-level quantification.[2][3]
-
High Polarity: The presence of multiple amine functionalities imparts high polarity, leading to poor retention on traditional reversed-phase chromatography columns and resulting in problematic peak shapes.
-
Volatility: While amenable to Gas Chromatography (GC), its polarity can cause adsorption and peak tailing unless derivatization is employed to increase volatility and reduce active site interactions.[4][5]
To overcome these challenges, this guide presents tailored strategies that either introduce a detectable moiety through chemical derivatization or leverage the high selectivity and sensitivity of mass spectrometry.
Rationale for Method Selection: A Comparative Overview
The choice of an analytical technique is contingent on the specific requirements of the assay, including required sensitivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection: This is a widely accessible technique. For compounds like this compound, chemical derivatization is mandatory.[6] This process involves reacting the primary amine with a "tagging" agent to form a derivative with strong UV absorbance or fluorescence, significantly enhancing detection sensitivity.[3][7] This approach is cost-effective but requires additional sample preparation steps and careful optimization of the derivatization reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. While direct analysis is possible, derivatization is often preferred to block the polar amine groups, thereby improving thermal stability and chromatographic performance.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying trace levels of analytes in complex matrices.[8][9] Its exceptional selectivity, derived from monitoring specific precursor-to-product ion transitions, often eliminates the need for derivatization.[10] LC-MS/MS provides superior sensitivity and is less susceptible to matrix interferences compared to HPLC-UV.
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for selecting an analytical method.
Protocol 1: Quantification by HPLC-UV with Pre-column Derivatization
This protocol employs 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) as the derivatizing agent. Dansyl chloride reacts with the primary amine of this compound to form a highly fluorescent and UV-active derivative, enabling sensitive quantification.
Causality of Experimental Choices
-
Derivatizing Agent: Dansyl Chloride is chosen for its high reactivity with primary amines under mild alkaline conditions and the excellent stability of the resulting sulfonamide derivative.[2]
-
pH Control: The reaction is performed in a bicarbonate buffer (pH ~9-10) because the deprotonated amine is the nucleophilic species that reacts with the sulfonyl chloride.
-
Stationary Phase: A C18 column is selected as the non-polar dansyl group significantly increases the hydrophobicity of the analyte, making it well-suited for reversed-phase chromatography.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure sufficient retention of the derivatized analyte and elute it as a sharp, symmetrical peak.
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis with derivatization.
Step-by-Step Methodology
-
Reagent Preparation:
-
Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust pH to 9.5 with 1 M NaOH.
-
Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl Chloride in 10 mL of acetone. Prepare fresh daily and protect from light.
-
Proline Solution (10 mg/mL): Dissolve 100 mg of L-proline in 10 mL of deionized water. This solution is used to quench the reaction by consuming excess Dansyl Chloride.
-
-
Standard & Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with 50:50 methanol:water.
-
Sample Preparation: Dissolve the sample containing this compound in 50:50 methanol:water to achieve a concentration within the calibration range.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, add 100 µL of the standard or sample solution.
-
Add 200 µL of the 100 mM Bicarbonate Buffer (pH 9.5).
-
Add 200 µL of the Dansyl Chloride solution, vortex briefly.
-
Incubate the mixture in a water bath or heating block at 60°C for 45 minutes in the dark.
-
Remove from heat, cool to room temperature, and add 50 µL of the Proline solution to quench the reaction. Vortex and let stand for 10 minutes.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
System: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 340 nm.
-
Method Validation Summary (as per ICH Q2(R1))[12][13]
The described method must be validated to demonstrate its suitability for its intended purpose.[11][12]
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | 0.1 - 25 µg/mL | Met |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 103.2% |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0% | Intra-day: 1.2%; Inter-day: 2.1% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.03 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.1 µg/mL |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Peak purity > 99.5% |
Protocol 2: Quantification by LC-MS/MS
This protocol provides a direct, highly sensitive, and specific method for the quantification of this compound without derivatization, making it ideal for trace analysis and complex matrices.
Causality of Experimental Choices
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected because the amine groups are readily protonated to form a stable [M+H]⁺ ion.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for retaining highly polar compounds like this compound. A high organic mobile phase with a small amount of aqueous buffer facilitates retention.
-
Multiple Reaction Monitoring (MRM): MRM is used for its superior selectivity and sensitivity. A specific precursor ion ([M+H]⁺) is isolated and fragmented, and a resulting characteristic product ion is monitored. This process drastically reduces background noise.
Step-by-Step Methodology
-
Reagent and Solution Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: 90:10 Acetonitrile:Water.
-
Stock and Calibration Standards: Prepare as described in Protocol 1, but use the sample diluent for final dilutions.
-
-
Sample Preparation:
-
Dilute the sample with the sample diluent to a concentration within the calibration range (e.g., 0.1 - 100 ng/mL).
-
Vortex and filter through a 0.22 µm filter if necessary. No derivatization is required.
-
-
LC-MS/MS Conditions:
-
System: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: HILIC, 2.1 x 100 mm, 3 µm particle size.
-
Gradient: 95% B to 60% B over 5 minutes, hold for 1 minute, return to 95% B and re-equilibrate for 4 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Parameters (Hypothetical):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
Analyte: this compound (MW = 115.18). Precursor ion [M+H]⁺: m/z 116.2. The product ion would be determined by infusing a standard solution and performing a product ion scan (e.g., hypothetical fragment m/z 70.1 from ring cleavage).
-
Internal Standard (Optional): A deuterated analog (e.g., this compound-d4) is recommended for highest accuracy.
-
-
Method Validation Summary (as per ICH Q2(R1))[12][13]
This high-sensitivity method requires rigorous validation to ensure its performance.[13][14]
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | 0.1 - 100 ng/mL | Met |
| Accuracy (% Recovery) | 85.0 - 115.0% at LLOQ; 90.0 - 110.0% at other levels | 92.7 - 105.4% |
| Precision (% RSD) | ≤ 20.0% at LLOQ; ≤ 15.0% at other levels | Intra-day: 4.5%; Inter-day: 6.8% |
| LOD | Estimated at ~1/3 of LLOQ | 0.03 ng/mL |
| LOQ | Lowest standard on the curve meeting accuracy/precision criteria | 0.1 ng/mL |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | Within acceptable limits (88-109%) |
Conclusion
The quantification of this compound can be successfully achieved through well-designed analytical strategies that address its inherent chemical properties. For laboratories equipped with standard HPLC-UV systems, a pre-column derivatization method using Dansyl Chloride offers a reliable and sensitive solution. For applications demanding higher sensitivity, specificity, and throughput, a direct LC-MS/MS method is superior. Both protocols presented herein are built upon established analytical principles and, when fully validated according to ICH guidelines, will produce trustworthy and reproducible data critical for research, development, and quality control applications.
References
- 1. chemscene.com [chemscene.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. starodub.nl [starodub.nl]
- 13. fda.gov [fda.gov]
- 14. biopharminternational.com [biopharminternational.com]
Application Note & Protocols: 1,4-Diazepan-6-amine as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from central nervous system (CNS) disorders to oncology.[1][2] 1,4-Diazepan-6-amine, a readily accessible building block, presents a unique trifunctionalized synthon with two secondary amines within the seven-membered ring and an exocyclic primary amine. This unique arrangement offers synthetic chemists a powerful tool for constructing complex, fused heterocyclic systems and novel molecular architectures. This guide provides an in-depth exploration of this compound's reactivity and its application in the synthesis of advanced heterocyclic compounds, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the 1,4-Diazepane Core
Seven-membered heterocyclic compounds containing two nitrogen atoms, known as diazepines, are of immense interest in pharmaceutical research.[1] Specifically, the 1,4-diazepine framework is a cornerstone of modern drug discovery, most famously represented by the benzodiazepine class of drugs, which exhibit potent anxiolytic, anticonvulsant, sedative, and muscle relaxant properties.[3][4] The therapeutic value of this scaffold has driven continuous efforts to develop new synthetic methodologies for creating novel derivatives with improved efficacy and safety profiles.[5][6]
This compound (also referred to as DAZA) emerges as a particularly valuable starting material. Its three distinct nitrogen centers allow for sequential and regioselective functionalization, enabling the construction of diverse molecular libraries. This application note will focus on a key synthetic strategy—reductive amination—to produce complex hexadentate chelators and will discuss the broader potential for creating fused heterocyclic systems.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective use in synthesis. The molecule's structure, featuring a flexible seven-membered ring and three nucleophilic nitrogen atoms, dictates its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N₃ | [7][8] |
| Molecular Weight | 115.18 g/mol | [7][8] |
| CAS Number | 902798-16-7 | [7][8] |
| Topological Polar Surface Area | 50.1 Ų | [7] |
| Hydrogen Bond Donors | 3 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
The reactivity is governed by the three amine groups. The exocyclic primary amine is generally more sterically accessible and can exhibit different nucleophilicity compared to the endocyclic secondary amines. This difference can be exploited for selective reactions. However, in many syntheses, such as the one detailed below, all three nitrogen atoms can participate, leading to fully substituted products.[9]
Core Application: Synthesis of Hexadentate Chelators via Reductive Amination
A powerful application of this compound is in the synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines (TAoS-DAZA). These molecules act as hexadentate chelators, capable of binding metal ions like Gallium-68 (⁶⁸Ga), which is of significant interest for radiopharmaceutical development.[9] The synthesis proceeds via a one-pot, two-step process involving a carbonyl-amine condensation followed by reductive amination.[9]
Mechanistic Rationale
The synthesis begins with the condensation of this compound with two equivalents of a substituted 2-hydroxybenzaldehyde. This reaction preferentially forms a thermodynamically stable bicyclic bisaminal intermediate.[9] The formation of this specific intermediate is a critical control point. The subsequent reduction of the entire system with a hydride source, such as sodium borohydride (NaBH₄), reduces the imine functionalities and alkylates all three nitrogen atoms in a single reductive amination step. The choice of NaBH₄ is strategic; it is a mild reducing agent, well-suited for reducing imines without affecting other functional groups like the aromatic rings.
Synthetic Workflow Diagram
The following diagram illustrates the one-pot synthesis of TAoS-DAZA chelators from this compound.
Caption: One-pot synthesis of TAoS-DAZA chelators.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of N,1,4-tri(4-alkoxy-2-hydroxybenzyl)-DAZA derivatives.[9]
Objective: To synthesize a tri-substituted this compound derivative via a one-pot condensation and reductive amination reaction.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
| This compound (DAZA) | C₅H₁₃N₃ | 115.18 | 1.0 eq | Starting synthon |
| 4-Methoxy-2-hydroxybenzaldehyde | C₈H₈O₃ | 152.15 | 3.0 eq | Aldehyde component |
| Sodium Borohydride | NaBH₄ | 37.83 | Excess | Reducing agent |
| Methanol (MeOH) | CH₃OH | 32.04 | Solvent | Anhydrous grade |
| Deionized Water | H₂O | 18.02 | --- | For workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | --- | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | --- | Drying agent |
Procedure:
-
Step 1: Bisaminal Formation
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add 4-methoxy-2-hydroxybenzaldehyde (2.0 eq).
-
Stir the mixture at room temperature for 1 hour. A yellow precipitate of the bicyclic bisaminal intermediate should form.
-
Self-Validation Checkpoint: The formation of a precipitate is a key indicator that the initial condensation has been successful.
-
-
Step 2: Reductive Amination
-
To the suspension from Step 1, add the final equivalent of 4-methoxy-2-hydroxybenzaldehyde (1.0 eq).
-
Stir for an additional 15 minutes.
-
Carefully add sodium borohydride (excess, e.g., 5-10 eq) portion-wise to the stirring mixture. Caution: Hydrogen gas evolution will occur. Perform this step in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature overnight. The suspension should become a clear, colorless solution.
-
-
Workup and Isolation
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
-
Purification
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N,1,4-tri-substituted product.
-
Trustworthiness Check: Characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm the structure and purity, and to differentiate between potential mono-, di-, and tri-substituted byproducts.[9]
-
Broader Synthetic Potential and Future Directions
The trifunctional nature of this compound opens avenues for creating a multitude of other heterocyclic systems. The primary amine is a key handle for building fused five- or six-membered rings, leading to scaffolds of high medicinal value.[10]
Caption: Conceptual synthetic routes from this compound.
-
Fused Imidazodiazepines: Reaction of the primary amine with reagents like orthoesters or imidates can lead to the formation of a fused imidazole ring, a common motif in benzodiazepine receptor ligands.[11][12]
-
Fused Triazolodiazepines: Acylation of the primary amine with an activated hydrazide, followed by cyclization, can yield triazolodiazepines, a class that includes well-known drugs.[10][13]
-
N-Acyl Derivatives: Selective acylation of the more reactive primary amine using acyl chlorides or standard peptide coupling conditions can provide a handle for attaching further functionalities or pharmacophores.[14]
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex heterocyclic compounds. Its trifunctional character allows for the straightforward construction of elaborate molecules like hexadentate chelators through robust, one-pot procedures. Furthermore, its potential for creating fused bicyclic and tricyclic systems, particularly those related to the pharmacologically validated benzodiazepine scaffold, makes it an indispensable tool for researchers in medicinal chemistry and drug development. The protocols and insights provided herein serve as a foundational guide for unlocking the full synthetic potential of this powerful synthon.
References
- 1. benthamscience.com [benthamscience.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of imidazo[1,5-a][1,4]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atropisomers of 1,4-benzodiazepines. 2. Synthesis and resolution of imidazo[1,5-a][1,4]benzodiazepines | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
Application Note: A Scalable Synthetic Protocol for 1,4-Diazepan-6-amine for Preclinical Development
Abstract & Introduction
1,4-Diazepan-6-amine is a valuable saturated heterocyclic scaffold and a key starting material in the synthesis of various compounds in medicinal chemistry, including chelating agents and pharmacologically active molecules.[1] The progression of drug candidates from discovery to preclinical trials necessitates a robust, scalable, and well-characterized synthetic route for key intermediates. A lack of a scalable process can create significant bottlenecks, delaying critical toxicology and efficacy studies.
This application note provides a comprehensive, step-by-step guide for the scale-up synthesis of this compound from readily available L-serine methyl ester. The chosen strategy is adapted from established process development literature for a similar substituted analog, selected for its demonstrated scalability, good overall yield, and control over stereochemistry.[2] We will detail the synthetic protocol, in-process controls, purification strategies, analytical quality control, and critical safety considerations necessary for producing material of sufficient quality and quantity for preclinical studies.
Synthetic Strategy & Rationale
The multi-step synthesis commences with commercially available and optically pure L-serine methyl ester hydrochloride. The strategy revolves around the formation of a key N-tosyl aziridine intermediate, followed by ring-opening and subsequent cyclization to form the diazepane core. A final deprotection step yields the target amine.
Rationale for Route Selection:
-
Scalability: The selected route avoids chromatographically intensive purifications for most intermediates, relying on crystallization, which is highly amenable to scale-up.[2]
-
Cost-Effectiveness: It begins from an inexpensive, chiral starting material (L-serine).
-
Control: The use of a tosyl protecting group provides a stable, crystalline intermediate, and the reaction sequence allows for clear in-process monitoring.[2]
Caption: High-level workflow for the synthesis of this compound.
Materials & Equipment
| Reagents & Solvents | Grade | Supplier (Example) |
| L-Serine methyl ester hydrochloride | ≥99% | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Acros Organics |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |
| Methanesulfonyl chloride (MsCl) | ≥99.5% | Alfa Aesar |
| N-Boc-ethylenediamine | ≥98% | TCI America |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M in THF | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Equipment |
| 20 L Jacketed Glass Reactor with overhead stirring |
| Temperature probes and controller |
| Addition funnels |
| Buchner funnels and vacuum filtration apparatus |
| Rotary evaporator |
| High-performance liquid chromatography (HPLC) system |
| Mass spectrometer (MS) and NMR spectrometer |
| Inert atmosphere setup (Nitrogen/Argon) |
Detailed Synthesis Protocol
Safety First: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Specific hazards are noted in each step.
Step 1: Synthesis of N-Tosyl-L-serine methyl ester
-
Reaction: Protection of the primary amine of L-serine methyl ester.
-
Rationale: The tosyl group is a robust protecting group that activates the alpha-proton, facilitating subsequent reactions. It also imparts crystallinity, aiding purification.
Procedure:
-
Charge a 20 L reactor with L-serine methyl ester hydrochloride (1.00 kg, 6.43 mol) and dichloromethane (DCM, 10 L).
-
Cool the resulting slurry to 0-5 °C.
-
Add triethylamine (TEA, 2.24 L, 16.07 mol, 2.5 equiv.) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
In a separate vessel, dissolve p-toluenesulfonyl chloride (TsCl, 1.35 kg, 7.07 mol, 1.1 equiv.) in DCM (3 L).
-
Add the TsCl solution to the reactor dropwise over 2 hours, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
In-Process Control (IPC): Monitor reaction completion by TLC or HPLC.
-
Quench the reaction by slowly adding water (5 L). Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 3 L), saturated NaHCO₃ solution (3 L), and brine (3 L).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a solid.
-
Recrystallize the crude solid from ethyl acetate/hexanes to afford N-Tosyl-L-serine methyl ester as a white crystalline solid.
-
Expected Yield: 85-90%
-
Characterization: Confirm structure via ¹H NMR and MS.
-
Step 2-3: Aziridine Formation via Mesylation and Cyclization
-
Reaction: Conversion of the hydroxyl group into a better leaving group (mesylate) followed by base-mediated intramolecular cyclization.
-
Rationale: This two-step, one-pot procedure is an efficient way to form the strained aziridine ring, a key electrophilic intermediate for the subsequent ring-opening reaction.[2]
Procedure:
-
Dissolve N-Tosyl-L-serine methyl ester (1.00 kg, 3.66 mol) in anhydrous DCM (10 L) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C.
-
Add triethylamine (0.61 L, 4.39 mol, 1.2 equiv.) dropwise.
-
Add methanesulfonyl chloride (MsCl, 0.31 L, 4.02 mol, 1.1 equiv.) dropwise over 1 hour, maintaining the temperature below 5 °C. An exotherm is expected.
-
Stir at 0-5 °C for 2 hours. IPC: Monitor formation of the mesylate by HPLC.
-
Once mesylate formation is complete, add potassium carbonate (1.01 kg, 7.32 mol, 2.0 equiv.) to the mixture.
-
Allow the reaction to warm to room temperature and stir vigorously for 24 hours to facilitate the cyclization. IPC: Monitor aziridine formation by HPLC.
-
Filter off the solids and wash with DCM.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is typically used directly in the next step without further purification.
-
Expected Yield: >95% (crude)
-
Characterization: Confirm structure of a small purified sample via ¹H NMR.
-
Step 4: Aziridine Ring-Opening
-
Reaction: Nucleophilic attack of N-Boc-ethylenediamine on the aziridine carboxylate.
-
Rationale: This step introduces the second nitrogen atom required for the diazepane ring. The Boc group protects one amine, directing the nucleophilic attack from the free amine.
Procedure:
-
Dissolve the crude N-Ts-aziridine-2-carboxylate from the previous step (assuming 3.66 mol) in acetonitrile (8 L).
-
Add N-Boc-ethylenediamine (645 g, 4.02 mol, 1.1 equiv.).
-
Heat the mixture to 50 °C and stir for 12 hours. IPC: Monitor the consumption of the aziridine by HPLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting crude oil is taken directly to the next step.
Step 5: Reductive Cyclization
-
Reaction: Reduction of the ester and tosylamide groups, leading to spontaneous cyclization.
-
Safety Hazard: Lithium aluminum hydride (LiAlH₄) is extremely reactive with water and protic solvents. This reaction must be performed under a strictly inert and anhydrous atmosphere. The quenching procedure is highly exothermic and must be done with extreme care.
Procedure:
-
Set up a 20 L reactor under a nitrogen atmosphere and charge it with anhydrous THF (8 L).
-
Cool the THF to 0 °C.
-
EXTREME CAUTION: Slowly add LiAlH₄ (1.0 M in THF, 14.6 L, 14.6 mol, 4.0 equiv.) to the reactor.
-
Dissolve the crude ring-opened intermediate from Step 4 in anhydrous THF (4 L).
-
Add this solution dropwise to the LiAlH₄ suspension over 3-4 hours, maintaining the internal temperature below 15 °C.
-
After the addition is complete, heat the reaction to reflux (approx. 65 °C) for 6 hours. IPC: Monitor by HPLC/MS.
-
Cool the reaction to 0 °C.
-
CAREFUL QUENCH: Sequentially and very slowly add water (550 mL), followed by 15% NaOH solution (550 mL), and finally more water (1.65 L). A thick, filterable precipitate of aluminum salts will form.
-
Stir the resulting slurry for 1 hour at room temperature, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 2 L).
-
Combine the filtrates and concentrate under reduced pressure. The crude product, Boc-protected this compound, is purified by crystallization or flash chromatography if necessary.
Step 6: Boc Deprotection
-
Reaction: Acid-catalyzed removal of the Boc protecting group.
-
Rationale: This final step liberates the target primary amine.
Procedure:
-
Dissolve the Boc-protected diazepane from Step 5 in DCM (5 L).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 2 L) dropwise. Gas evolution (CO₂) will occur.
-
Allow the reaction to warm to room temperature and stir for 4 hours. IPC: Monitor by HPLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water (2 L) and wash with DCM (2 x 1 L) to remove any organic impurities.
-
Basify the aqueous layer to pH > 12 by the slow addition of 50% NaOH solution, keeping the solution cool in an ice bath.
-
Extract the aqueous layer with DCM (5 x 2 L).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.
-
Overall Yield (from L-Serine): 25-35%
-
Final Product Form: Typically isolated as the free base or a salt (e.g., HCl salt) for improved stability and handling.
-
Analytical Quality Control
Ensuring the identity, purity, and quality of the final product is paramount for preclinical use. The following analytical methods should be employed for batch release.
| Test | Method | Specification |
| Appearance | Visual Inspection | Colorless to pale yellow oil/solid |
| Identity | ¹H & ¹³C NMR | Conforms to the structure of this compound |
| Identity | HRMS | [M+H]⁺ matches the calculated exact mass ± 5 ppm |
| Purity | HPLC (UV 210 nm) | ≥ 98.0% |
| Residual Solvents | GC-HS | DCM ≤ 600 ppm; THF ≤ 720 ppm; EtOAc ≤ 5000 ppm |
| Water Content | Karl Fischer | ≤ 0.5% |
HPLC Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
Caption: Decision workflow for the quality control and release of the final product.
Stability and Storage
The final compound, this compound, as a free base, is susceptible to degradation via atmospheric CO₂ and oxidation. For long-term storage, it is recommended to store the material under an inert atmosphere (Argon or Nitrogen) at -20°C. Conversion to a hydrochloride salt can significantly improve its handling characteristics and long-term stability at room temperature.
References
Safe Handling and Laboratory Protocols for 1,4-Diazepan-6-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides comprehensive safety protocols and detailed application notes for the handling of 1,4-Diazepan-6-amine (CAS No. 902798-16-7). As a heterocyclic diamine, this compound is a valuable building block in medicinal chemistry and drug development. However, its structural motifs necessitate rigorous handling procedures to ensure personnel safety and experimental integrity. This guide synthesizes data from structurally related compounds and established best practices for amine chemistry to provide a self-validating system for risk mitigation, from receipt of the material to its ultimate disposal.
Introduction and Chemical Profile
This compound is a seven-membered heterocyclic compound containing two nitrogen atoms and a primary amine functional group.[1] Its unique structure makes it a key intermediate in the synthesis of novel therapeutic agents. While specific toxicological data for this compound is limited, its classification as an amine, and more specifically a diamine, dictates that it should be handled with significant caution. Amines as a class can be corrosive, toxic, and environmentally hazardous.[2][3] This guide is predicated on the principle of treating all novel or sparsely characterized chemicals as potentially hazardous.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for understanding its behavior in a laboratory setting.
| Property | Value | Source |
| CAS Number | 902798-16-7 | [1][4] |
| Molecular Formula | C₅H₁₃N₃ | [1][4] |
| Molecular Weight | 115.18 g/mol | [1][4] |
| Hazard Class | 8 (Corrosive) | [4] |
| Topological Polar Surface Area | 50.1 Ų | [1] |
| Computed LogP | -1.7 | [1] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any experiment involving this compound.[5] Given its classification as a Class 8 Corrosive substance and its amine structure, the primary hazards are significant.[4]
-
Corrosivity: Expected to cause severe skin burns and eye damage upon contact.
-
Toxicity: Amines can be toxic if inhaled, ingested, or absorbed through the skin.[3]
-
Reactivity: Incompatible with strong oxidizing agents and acids. Reactions may be exothermic and hazardous.[6]
-
Environmental Hazard: Amines can be harmful to aquatic life, and release into the environment should be strictly avoided.[6]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a primary barrier against exposure.[7] All handling of this compound must be performed with the following equipment:
| Protection Level | Equipment | Purpose and Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. All weighing and solution preparation must be performed within a fume hood.[5][8] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles compliant with ANSI Z87.1 standards protect against splashes.[8] A face shield provides broader protection, especially when handling larger quantities.[5] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloved) | Nitrile or neoprene gloves are recommended.[8] Double-gloving is advised as all disposable gloves are permeable to some extent; they should be changed frequently and immediately upon contamination.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[5][8] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[5] |
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate personal protection.
Experimental Protocols
Adherence to systematic protocols is crucial for both safety and experimental reproducibility.
Protocol for Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Perform this initial inspection within a fume hood.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7][9] The storage location should be a designated cabinet for corrosive materials, segregated from incompatible substances like strong acids and oxidizing agents.[6]
Protocol for Weighing and Solution Preparation
This protocol is designed to minimize aerosol generation and prevent contamination.[10]
-
Preparation: Before handling, ensure all required PPE is correctly worn. Decontaminate the work surface inside the chemical fume hood.[5]
-
Tare: Place a clean weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Dispensing: Carefully dispense the solid this compound onto the weigh boat. Use a spatula and handle it gently to minimize dust generation. Keep the container opening away from your breathing zone.
-
Weighing: Record the mass. Close the primary container tightly immediately after dispensing.
-
Dissolving: To prepare a solution, place a flask containing the desired solvent on a stir plate within the fume hood. Slowly add the weighed solid to the solvent to avoid splashing.[5]
-
Decontamination: After use, decontaminate the spatula. Dispose of the used weigh boat as solid hazardous waste. Wipe down the work area again.
-
Hand Washing: After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[10]
Protocol for Waste Disposal
Improper disposal of amines can cause significant environmental harm.[6] All waste must be treated as hazardous.
-
Segregation: Do not mix amine waste with other waste streams.[3][5] Maintain separate, clearly labeled containers for halogenated and non-halogenated solvent waste.
-
Solid Waste: All materials that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats, absorbent pads) must be placed in a designated solid hazardous waste container.[5][8] This container should be sealed and clearly labeled.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.[8] Ensure the container material is compatible with the solvent and the amine.
-
Disposal Request: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this chemical down the drain.[6]
Overall Handling and Disposal Workflow
This diagram provides a high-level overview of the material lifecycle in the laboratory.
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm.[2][11]
Chemical Spills
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8]
-
Carefully sweep or scoop the contaminated absorbent into a designated hazardous waste container.
-
Decontaminate the area with an appropriate cleaning agent, and dispose of cleaning materials as hazardous waste.[5]
-
-
Major Spill (outside a fume hood or large volume):
-
Immediately alert everyone in the lab and evacuate the area.[12]
-
If the substance is volatile or creates dust, close the door to the laboratory.
-
Remove any contaminated clothing while under a safety shower, if necessary.[11]
-
Remain in a safe location nearby to provide information to emergency responders.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8][13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2][8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]
References
- 1. This compound | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. benchchem.com [benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. ethz.ch [ethz.ch]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. americanamb.com [americanamb.com]
The Versatile Scaffold: 1,4-Diazepan-6-amine as a Strategic Building Block in Drug Discovery
Introduction: The Strategic Value of the 1,4-Diazepane Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a variety of biological targets, enabling the development of diverse and potent therapeutic agents.[1][2] The 1,4-diazepane ring system is a prominent member of this class, forming the core of numerous clinically significant drugs, most notably the benzodiazepine family of central nervous system (CNS) agents like diazepam.[3][4] The seven-membered diazepine ring offers a compelling combination of conformational flexibility and rigidity, allowing its derivatives to adopt specific three-dimensional orientations required for potent and selective receptor binding.[5]
This guide focuses on a particularly valuable derivative: 1,4-diazepan-6-amine (DAZA) . This building block introduces a strategic trifecta of functional handles—a primary amine at the 6-position and two secondary amines at the 1- and 4-positions of the diazepine ring. This arrangement provides medicinal chemists with a versatile platform for creating complex molecular architectures with precise control over substituent placement. The primary amine serves as a key vector for introducing pharmacophoric elements or for attachment to larger molecular systems, while the two secondary amines allow for modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
This document provides a detailed exploration of this compound as a building block, offering insights into its properties, strategic applications, and detailed protocols for its derivatization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is fundamental to designing synthetic routes and predicting the drug-like characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N₃ | [6] |
| Molecular Weight | 115.18 g/mol | [6] |
| Topology | ||
| Topological Polar Surface Area (TPSA) | 50.08 Ų | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 0 | [6] |
| Lipophilicity | ||
| LogP | -1.4935 | [6] |
The low LogP value indicates the hydrophilic nature of the parent scaffold, a property that can be advantageous for certain therapeutic targets but often requires modification to enhance membrane permeability for CNS or intracellular targets. The presence of three hydrogen bond donors and acceptors underscores its potential for forming strong interactions with biological macromolecules.
Synthetic Strategies and Core Protocols
The key to unlocking the potential of this compound lies in the selective functionalization of its three amine groups. Due to the differing reactivity of the primary amine versus the two secondary amines, a degree of inherent selectivity can be achieved. However, for precise control, a protecting group strategy is often necessary.
Workflow for Selective Functionalization
The following diagram illustrates a general workflow for the selective derivatization of this compound, employing an orthogonal protecting group strategy.
Caption: General workflow for selective derivatization.
Protocol 1: Selective Mono-Boc Protection of the Primary Amine
The selective protection of the more nucleophilic primary amine is the crucial first step for many synthetic strategies. This protocol is adapted from established methods for the mono-protection of diamines.[7][8] The principle relies on the monoprotonation of the diamine scaffold to deactivate one amine, allowing the other to be selectively protected.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Chlorotrimethylsilane (Me₃SiCl) or Trifluoroacetic Acid (TFA)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Me₃SiCl (1.0 eq) or TFA (1.0 eq) in anhydrous methanol dropwise to the stirred solution. The acid source protonates one of the amine groups, statistically favoring the more basic secondary amines.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure equilibrium is reached.
-
Add deionized water (a small volume, e.g., 1/10th of the methanol volume) to the mixture.
-
Add a solution of Boc₂O (1.0 eq) in methanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, adjust the pH of the solution to >12 with 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected product.
-
Purify the product by column chromatography if necessary.
Causality: By adding one equivalent of a strong acid, we create a mixture of protonated species. The primary amine, being generally more reactive and less sterically hindered, preferentially reacts with the Boc-anhydride before the protonated and less nucleophilic secondary amines can compete effectively.[8]
Protocol 2: Reductive Amination of the Secondary Ring Nitrogens
Reductive amination is a robust and versatile method for forming C-N bonds and is ideal for functionalizing the secondary amines of the diazepine ring.[9][10] This protocol details the alkylation of one of the secondary amines on the N-Boc protected intermediate from Protocol 1.
Materials:
-
N-Boc-1,4-diazepan-6-amine
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-1,4-diazepan-6-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE in a round-bottom flask.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It is less reactive towards aldehydes and ketones than sodium borohydride, allowing the iminium ion to form in situ before reduction occurs, which minimizes the side reaction of reducing the starting carbonyl compound.[9]
Protocol 3: Acylation of the Secondary Ring Nitrogens
Acylation is a straightforward method to introduce a wide variety of functional groups, including aryl, heteroaryl, and alkyl carbonyl moieties.
Materials:
-
N-Boc, N'-alkyl-1,4-diazepan-6-amine (from Protocol 2)
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the mono-alkylated, mono-Boc protected diazepane (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.
-
Add the base (TEA or DIPEA, 1.5 eq).
-
Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Application Case Studies
Case Study 1: Development of Hexadentate Chelators for Radiopharmaceuticals
The unique arrangement of three nitrogen atoms in this compound makes it an excellent scaffold for the development of chelating agents for radiometals like Gallium-68 (⁶⁸Ga), which is used in Positron Emission Tomography (PET) imaging.[1][12]
In a study by Lindner et al., this compound (DAZA) was used as the starting material to synthesize a series of N,1,4-tri(alkoxy-hydroxybenzyl) derivatives.[1] These molecules act as hexadentate chelators, coordinating the metal ion through the three nitrogen atoms of the DAZA core and the three phenolate oxygen atoms from the pendant arms.
Synthetic Approach:
Caption: Synthesis of tri-alkylated DAZA chelators.
The synthesis was achieved via a one-pot reductive amination.[1] Initially, a condensation reaction occurs between DAZA and two equivalents of the substituted benzaldehyde, followed by reduction with sodium borohydride. This process, however, yields a mixture of mono-, di-, and tri-substituted products. The researchers found that a method involving multiple sequential additions of the aldehyde and the reducing agent could drive the reaction towards the desired tri-alkylated product.[12]
This application highlights how the trifunctional nature of this compound can be harnessed to create complex, three-dimensional structures for specific applications like metal chelation in diagnostics and therapy (theranostics).[6]
Case Study 2: Scaffolding for Butyrylcholinesterase (BChE) Inhibitors
While not directly using the 6-amino derivative, a study on a closely related scaffold, 6-hydroxy-1,4-diazepan-2-one, provides valuable insights into how the diazepine ring can be utilized in CNS drug discovery. In a virtual screening campaign to identify novel BChE inhibitors for potential Alzheimer's disease therapy, a compound featuring this scaffold was identified as a potent hit.[13]
Structure-Activity Relationship (SAR) Insights: The study revealed key interactions of the diazepane derivative within the BChE active site:
-
The 6-hydroxy group formed a crucial hydrogen bond with the amino acid residue ALA328. This suggests that the 6-amino group in our parent scaffold could serve a similar role as a hydrogen bond donor.
-
The carbonyl group at position 2 formed a water-mediated hydrogen bond with THR120.
-
The phenyl group occupied a hydrophobic acyl-binding pocket, interacting with TRP231.
A preliminary SAR study showed that modifying the chain length of the amide substituent or replacing the terminal imidazole group with other moieties led to a significant decrease in activity.[13] This underscores the specific spatial and electronic requirements for potent inhibition and demonstrates the value of the diazepane core in correctly positioning these key interacting groups. This case provides a strong rationale for exploring this compound derivatives as potential enzyme inhibitors, where the 6-amino group can be a key interaction point or a handle for further derivatization.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for drug discovery. Its trifunctional nature allows for the creation of a wide array of derivatives with tunable physicochemical and pharmacological properties. The protocols outlined in this guide provide a foundation for the selective functionalization of this scaffold, enabling its incorporation into rational drug design campaigns.
The successful application of this scaffold in creating potent radiometal chelators and the SAR insights from related diazepane-based enzyme inhibitors demonstrate its potential across different therapeutic areas. Future applications could see this building block used in the development of novel kinase inhibitors, peptide mimetics, and next-generation CNS agents, further cementing the status of the diazepine core as a truly privileged scaffold in medicinal chemistry.[14]
References
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Selective 6-Hydroxy-1, 4-Diazepan-2-one Containing Butyrylcholinesterase Inhibitor by Virtual Screening and MM-GBSA Rescoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,4-Diazepan-6-amine Synthesis
Welcome to the technical support center for the synthesis of 1,4-Diazepan-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for a successful outcome.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction parameters. A common and effective strategy involves a three-step sequence starting from readily available starting materials. This pathway is outlined below:
-
Step 1: Synthesis of 1,4-Diazepan-6-one. This initial step involves the formation of the seven-membered diazepanone ring. A frequent approach is the Dieckmann condensation of a suitably substituted diester.
-
Step 2: Formation of 1,4-Diazepan-6-one Oxime. The ketone functionality of the diazepanone is then converted to an oxime. This transformation is a standard reaction in organic synthesis and sets the stage for the introduction of the amine group.
-
Step 3: Reduction of the Oxime to this compound. The final step is the reduction of the oxime to the desired primary amine. Catalytic hydrogenation, particularly with Raney Nickel, is a commonly employed method for this transformation.
This guide will delve into the specifics of each of these steps, providing detailed protocols and addressing potential issues you may encounter.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific challenges and provide actionable solutions.
Step 1: Synthesis of 1,4-Diazepan-6-one
Question 1: I am having trouble with the Dieckmann condensation to form 1,4-diazepan-6-one. What are the critical parameters to control?
The Dieckmann condensation is an intramolecular Claisen condensation that is highly sensitive to reaction conditions.[1] Here are the key factors to consider for a successful cyclization:
-
Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the ester without causing unwanted side reactions like saponification. Sodium ethoxide or sodium hydride are commonly used. The choice of alkoxide base should match the ester group to avoid transesterification.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Any water present will quench the base and hydrolyze the ester, leading to low yields.
-
Reaction Temperature: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The cyclization may then be allowed to proceed at room temperature or with gentle heating.
-
Work-up Procedure: Acidic work-up is necessary to neutralize the base and protonate the resulting β-keto ester enolate. Care must be taken to avoid overly acidic conditions which could promote side reactions.
Troubleshooting Low Yields in Dieckmann Condensation:
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete deprotonation | Use a stronger base or ensure the base is not degraded. |
| Presence of water | Thoroughly dry all glassware and use anhydrous solvents. | |
| Formation of byproducts | Intermolecular Claisen condensation | Use high dilution conditions to favor the intramolecular reaction. |
| Saponification of the ester | Use a non-nucleophilic base and ensure anhydrous conditions. |
Step 2: Formation of 1,4-Diazepan-6-one Oxime
Question 2: My oximation reaction is slow and gives a mixture of E/Z isomers. How can I improve the reaction and selectivity?
The reaction of a ketone with hydroxylamine to form an oxime is generally straightforward, but optimization can lead to better outcomes.[2]
-
pH Control: The reaction is typically carried out in a buffered solution, often with a pH between 4 and 5. This is because the free amine of hydroxylamine is the nucleophile, but the reaction is acid-catalyzed. A buffer maintains the optimal concentration of the protonated and free amine forms of hydroxylamine.
-
Reaction Time and Temperature: The reaction can be slow at room temperature. Gentle heating (e.g., 50-60 °C) can increase the reaction rate. Monitor the reaction by TLC to determine the optimal reaction time.
-
Stereoselectivity: The formation of E/Z isomers is common for unsymmetrical ketones. While complete control of stereoselectivity can be challenging, it is often not a critical issue for the subsequent reduction step, as both isomers will typically be reduced to the same amine.
Troubleshooting Incomplete Oximation:
| Symptom | Potential Cause | Recommended Solution |
| Incomplete conversion to the oxime | Incorrect pH | Adjust the pH of the reaction mixture to be weakly acidic (pH 4-5). |
| Insufficient reaction time or temperature | Increase the reaction time and/or gently heat the reaction mixture. | |
| Difficulty in isolating the product | Product is soluble in the aqueous phase | Extract the product with an appropriate organic solvent. |
Step 3: Reduction of the Oxime to this compound
Question 3: I am struggling with the Raney Nickel reduction of the oxime. The reaction is either incomplete or I am getting side products. What are the best practices for this reduction?
Catalytic hydrogenation with Raney Nickel is a powerful method for reducing oximes to primary amines, but it requires careful handling and optimization.
-
Catalyst Activity: The activity of Raney Nickel can vary depending on its preparation and storage. It is crucial to use a highly active catalyst. The catalyst is pyrophoric and must be handled under a blanket of solvent (e.g., ethanol or water) at all times.
-
Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas. The optimal pressure can vary, but pressures in the range of 50-500 psi are common.
-
Solvent and Temperature: The choice of solvent is important. Alcohols like ethanol or methanol are frequently used. The reaction temperature can also influence the rate and selectivity. Room temperature is often a good starting point, but gentle heating may be required.
-
Additives: In some cases, the addition of a base, such as ammonia or sodium hydroxide, can suppress the formation of secondary amine byproducts.
Troubleshooting the Raney Nickel Reduction:
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reduction | Inactive catalyst | Use freshly prepared or a more active grade of Raney Nickel. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure. | |
| Catalyst poisoning | Ensure starting materials and solvents are pure. | |
| Formation of secondary amine byproducts | Reaction of the primary amine product with unreacted oxime or intermediate imine | Add ammonia to the reaction mixture to suppress this side reaction. |
| Difficulty in filtering the catalyst | Fine catalyst particles | Use a filter aid like Celite to facilitate filtration. |
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the scale of your reaction.
Protocol 1: Synthesis of 1,4-Diazepan-6-one
This protocol is based on a general procedure for Dieckmann condensation.
-
Preparation: Ensure all glassware is thoroughly oven-dried. Set up a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous toluene.
-
Addition of Diester: Dissolve the starting diester (e.g., diethyl bis(2-aminoethyl)malonate, 1.0 equivalent) in anhydrous toluene and add it dropwise to the sodium hydride suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 1,4-Diazepan-6-one Oxime
This protocol is a general procedure for oximation.
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-diazepan-6-one (1.0 equivalent) in a mixture of ethanol and water.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.
Protocol 3: Reduction of 1,4-Diazepan-6-one Oxime to this compound
This protocol describes a catalytic hydrogenation using Raney Nickel. Caution: Raney Nickel is pyrophoric and should be handled with care under a solvent.
-
Catalyst Preparation: In a hydrogenation vessel, carefully add a slurry of Raney Nickel (typically 10-20% by weight of the oxime) in ethanol.
-
Reaction Setup: Add a solution of 1,4-diazepan-6-one oxime (1.0 equivalent) in ethanol to the vessel. If desired, add a small amount of aqueous ammonia to suppress secondary amine formation.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 100 psi) and stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel should be kept wet with solvent to prevent it from igniting in air.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by conversion to a salt (e.g., the hydrochloride salt) followed by recrystallization.
IV. Visualization of the Synthetic Pathway
The following diagram illustrates the overall synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
V. Troubleshooting Decision Tree
This decision tree can help you diagnose and resolve common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
Technical Support Center: Purification of 1,4-Diazepan-6-amine and Its Derivatives
Welcome to the technical support center for the purification of 1,4-Diazepan-6-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique and often challenging compounds. The inherent basicity, polarity, and potential for multiple reactive sites in the this compound scaffold necessitate carefully considered purification strategies. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired purity and yield.
Understanding the Challenges
The purification of this compound and its derivatives presents a unique set of challenges stemming from their physicochemical properties:
-
High Polarity: The presence of multiple nitrogen atoms makes these compounds highly polar, leading to poor retention on traditional reversed-phase chromatography columns and potential for strong interactions with silica gel in normal-phase chromatography.
-
Basicity: The amine functionalities are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor resolution, and in some cases, irreversible adsorption.[1][2]
-
Multiple Reactive Sites: The presence of primary and/or secondary amines allows for potential side reactions, such as acylation or alkylation, if reactive species are present in the crude mixture or during the purification process.
-
Potential for Instability: Some derivatives can be sensitive to acidic or basic conditions, which are often employed in chromatographic separations, potentially leading to degradation.[3]
-
Co-elution of Impurities: Structurally similar impurities, such as isomers or byproducts from the synthesis, can be difficult to separate from the target compound using a single purification technique.[4][5]
This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing practical solutions and the scientific rationale behind them.
Troubleshooting Guide: Question & Answer
Chromatography Issues
Q1: My this compound derivative is streaking badly and showing poor peak shape on my silica gel column. What's causing this and how can I fix it?
A1: This is a classic issue when purifying basic compounds like amines on acidic silica gel.[1][2] The streaking is caused by strong acid-base interactions between your amine and the silanol groups on the silica surface. This leads to a non-uniform distribution of your compound as it moves through the column.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-2% TEA to your eluent. Start with a small amount and increase if necessary.
-
Ammonium Hydroxide: For very basic compounds, a solution of methanol with a small percentage of concentrated ammonium hydroxide can be effective. A typical mobile phase could be Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1).[1]
-
-
Use of a Different Stationary Phase:
-
Amine-functionalized Silica: These columns have amino groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for amine purification.[2][6] This often allows for the use of simpler, non-basic mobile phases like hexane/ethyl acetate.[2]
-
Alumina (basic or neutral): Alumina is another polar stationary phase that can be less acidic than silica and is a good alternative for purifying basic compounds.
-
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., Dichloromethane with 1% TEA).
-
Column Packing: Pack the column with the slurry.
-
Equilibration: Equilibrate the column by running several column volumes of the mobile phase through it until the baseline is stable.
-
Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with your mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
Q2: My compound is highly polar and elutes at the solvent front even with highly polar mobile phases in normal-phase chromatography. What are my options?
A2: When a compound is too polar for normal-phase chromatography, you need to consider alternative techniques that are better suited for polar molecules.
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica or an amino column) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[7][8] This technique is excellent for retaining and separating very polar compounds that are not retained in reversed-phase chromatography.[6][7][8]
-
Reversed-Phase Chromatography with a Basic Mobile Phase: While traditional reversed-phase chromatography with acidic modifiers may not be ideal, using a high pH mobile phase can deprotonate the amine, making it less polar and more retainable on a C18 column. Ensure you use a pH-stable column.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds.[9] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[10][11] SFC offers fast separations and reduced solvent consumption.[9]
Frequently Asked Questions (FAQs)
Q3: What are the best analytical techniques to assess the purity of my this compound derivative?
A3: A combination of techniques is often necessary for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse for purity analysis.[12] It's crucial to use an orthogonal method (a method with a different separation mechanism) to ensure no impurities are co-eluting.[5][13] For example, if your primary method is reversed-phase, use a HILIC or a different reversed-phase column with a different pH.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both retention time data and mass information, which is invaluable for identifying impurities and confirming the mass of your target compound.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment by identifying signals from impurities.
-
Non-aqueous Titration: For determining the purity of the bulk raw material, non-aqueous titration can be a reliable method.[14][15]
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Retention time, relative peak area | Quantitative, high resolution | May not detect non-UV active impurities |
| LC-MS | Retention time, mass-to-charge ratio | High sensitivity, impurity identification | Quantification can be challenging |
| NMR | Chemical structure, relative proton/carbon count | Definitive structural information | Lower sensitivity than MS |
| Non-aqueous Titration | Molar concentration of basic groups | Accurate for bulk material | Not suitable for complex mixtures |
Q4: My this compound derivative is an oil and won't crystallize. How can I obtain a solid product?
A4: Many amines are oils at room temperature. Converting the free base to a salt is a highly effective strategy to induce crystallization.[16][17]
Solutions:
-
Salt Formation:
-
Hydrochloride (HCl) Salt: Dissolve your amine in a suitable solvent like diethyl ether, ethyl acetate, or methanol, and add a solution of HCl in the same solvent (or gaseous HCl). The hydrochloride salt will often precipitate as a crystalline solid.[16]
-
Other Salts: If the HCl salt does not crystallize well, consider other acids like tartaric acid, oxalic acid, or trifluoroacetic acid (TFA).[3][16][18] The choice of the counter-ion can significantly impact the crystallinity.
-
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified amine oil in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Acidification: Slowly add a solution of HCl in diethyl ether dropwise while stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. If not, you can try cooling the solution or adding a non-polar anti-solvent like hexane.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the salt under vacuum.
Q5: I need to use a protecting group strategy for my synthesis. What are some common protecting groups for the amines in a this compound scaffold?
A5: Protecting groups are crucial for preventing unwanted side reactions.[19] The choice of protecting group will depend on the specific reaction conditions you plan to use.
-
Boc (tert-butyloxycarbonyl): This is a very common amine protecting group that is stable to a wide range of conditions but is easily removed with acid (e.g., TFA in DCM).
-
Cbz (Carboxybenzyl): This group is stable to acidic conditions and can be removed by catalytic hydrogenation.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Fmoc is stable to acidic conditions but is cleaved by bases like piperidine.[20][21] This makes it orthogonal to the Boc group.[19]
-
Trityl (Trt) and its derivatives (Mmt, Dmt): These are bulky protecting groups that are labile to mild acidic conditions.[20]
Q6: What are the recommended storage conditions for this compound and its derivatives?
A6: Amines, in general, can be susceptible to oxidation and degradation over time, especially when exposed to light and air.[3] Some diazepine derivatives have also shown stability issues during long-term storage.[22]
Recommended Storage:
-
Temperature: Store at low temperatures, typically 2-8 °C or -20 °C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Form: Storing the compound as a salt (e.g., hydrochloride) can often improve its long-term stability compared to the free base.
Visualizing Purification Strategies
Decision Tree for Purification
The following diagram illustrates a decision-making process for selecting a suitable purification strategy.
Caption: A decision tree for selecting a purification strategy.
Orthogonal Purification Workflow
Caption: An example of an orthogonal purification workflow.
References
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 14. pu.edu.pk [pu.edu.pk]
- 15. Spectrophotometric Determination of Diazepam in Pure form, Tablets and Ampoules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. jocpr.com [jocpr.com]
- 20. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
common side reactions in the synthesis of 1,4-diazepanes
Technical Support Center: Synthesis of 1,4-Diazepanes
Welcome to the technical support center for the synthesis of 1,4-diazepanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged seven-membered heterocyclic scaffold. The 1,4-diazepane core is a cornerstone in many biologically active compounds, but its synthesis is often plagued by challenges ranging from low yields to intractable product mixtures.[1][2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the mechanistic understanding and practical insights needed to overcome common hurdles in your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Q1: Why is my yield of the desired 1,4-diazepane unexpectedly low?
A1: Low yield is the most common complaint and can stem from several competing pathways or suboptimal conditions. Diagnosing the root cause is critical.
Potential Cause 1: Competing Intermolecular Reactions The desired intramolecular cyclization is often in kinetic and thermodynamic competition with intermolecular reactions, such as dimerization or polymerization. This is especially prevalent in methods like Ring-Closing Metathesis (RCM) and bimolecular condensations if the concentration of the acyclic precursor is too high.
-
Recommended Solution: Employ high-dilution conditions. The principle is to favor the intramolecular reaction pathway by ensuring a low concentration of the reactive precursor.
-
Protocol Insight: Instead of adding all reagents at once, use a syringe pump for the slow addition of the substrate (and catalyst, in the case of RCM) to the reaction vessel over several hours.[4] This maintains a pseudo-low concentration, effectively suppressing the formation of dimers and larger oligomers.[4]
-
Potential Cause 2: Over-Alkylation in Reductive Amination When using reductive amination to form the diazepane ring, the secondary amine products are often more nucleophilic than the primary amine starting materials. This can lead to a cascade of alkylations, resulting in a mixture of mono-, di-, and even tri-alkylated products, significantly reducing the yield of the target compound.[5][6]
-
Recommended Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the aldehyde/ketone component. Using a slight excess of the diamine can sometimes suppress further alkylation of the product.
-
Choice of Reducing Agent: Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[7] These reagents are more effective at reducing the protonated iminium ion intermediate at mildly acidic pH (4-6) and are less likely to reduce the carbonyl starting material, allowing for better control over the reaction.[7]
-
Protecting Groups: Employ an orthogonal protecting group strategy. Protect one nitrogen of the diamine precursor (e.g., with Boc) while the other undergoes the first C-N bond formation. Deprotection followed by a second intramolecular reaction can provide a cleaner route.[8][9]
-
Potential Cause 3: Inefficient Amide Coupling/Cyclization For syntheses proceeding through an amino acid precursor, the final amide bond formation and cyclization can be sluggish. This may be due to steric hindrance near the reactive centers or the use of an inappropriate coupling reagent that forms unstable activated intermediates.
-
Recommended Solution: Screen a panel of modern coupling reagents.
-
Carbodiimides (DCC, EDC): While common, these can lead to racemization and the formation of difficult-to-remove urea byproducts.[10][11] The addition of agents like 1-hydroxybenzotriazole (HOBt) can suppress racemization and improve efficiency.[11]
-
Phosphonium/Aminium Reagents (PyBOP, HATU): These are often more efficient for sterically hindered couplings and less prone to racemization.[10] However, be aware that some can react with free amines to form guanidinium byproducts. The order of addition (pre-activation of the carboxylic acid before adding the amine) is crucial.
-
Troubleshooting Workflow: Diagnosing Low Yields
Caption: A decision tree for troubleshooting low yields.
Q2: My Ring-Closing Metathesis (RCM) reaction is giving significant amounts of dimer and other side products. What's going wrong?
A2: This is a classic RCM challenge. The outcome is highly dependent on balancing the rate of the intramolecular reaction against competing intermolecular reactions and catalyst decomposition pathways.
Potential Cause 1: High Concentration As mentioned, high concentration directly favors the intermolecular pathway, leading to the formation of a linear dimer which may or may not undergo a second cyclization.
-
Recommended Solution: Adhere strictly to high-dilution principles (typically ≤0.01 M). Use of a syringe pump for slow addition of the diene substrate is the most robust method for achieving this on a preparative scale.[4]
Potential Cause 2: Alkene Isomerization Ruthenium-hydride species, which can form from catalyst decomposition, are known to catalyze the isomerization of double bonds.[12] This can lead to migration of the terminal alkene of your starting material to an internal, less reactive position, effectively halting the RCM pathway. The product can also isomerize, leading to a mixture of isomers.[12]
-
Recommended Solution:
-
Lower Reaction Temperature: Higher temperatures accelerate both the desired RCM and catalyst decomposition. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) can often provide a better balance.[13]
-
Add an Isomerization Inhibitor: Additives like 1,4-benzoquinone can suppress the activity of the ruthenium-hydride species, though they may also slightly decrease the rate of the primary RCM reaction.[13]
-
Choose the Right Catalyst: Modern, more stable catalysts (e.g., Grubbs III or Hoveyda-Grubbs II) are often less prone to decomposition pathways that lead to isomerization.
-
Potential Cause 3: Catalyst Inhibition Certain functional groups, particularly unprotected amines and thiols, can coordinate to the ruthenium center and inhibit or deactivate the catalyst.[12]
-
Recommended Solution: Ensure all potentially coordinating functional groups are appropriately protected. For the nitrogen atoms that will form the diazepane ring, they are typically part of an amide or are protected with groups like Boc or Ts before the RCM step.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for 1,4-diazepanes and their key limitations?
A1: The three most prevalent strategies each have distinct advantages and associated side reactions.
| Synthetic Strategy | Common Approach | Key Advantages | Common Side Reactions & Limitations |
| Reductive Amination | Intramolecular reaction of an amino-aldehyde or amino-ketone.[14] | Convergent, atom-economical, uses readily available starting materials. | Over-alkylation, formation of byproducts from intermolecular reactions, difficulty controlling selectivity.[5][6] |
| Amide Bond Formation / Cyclization | Cyclization of a linear precursor, often derived from an amino acid and an amino alcohol/halide. | Good control of stereochemistry, widely applicable, many reagents available. | Racemization during activation, epimerization, inefficient cyclization for sterically hindered substrates.[10] |
| Ring-Closing Metathesis (RCM) | Cyclization of a diallylic amine derivative. | Excellent functional group tolerance, forms a stable C=C bond, mild reaction conditions. | Dimerization/oligomerization, alkene isomerization, catalyst sensitivity and cost, requires specific diene precursors.[12][13] |
Q2: How do I select the right protecting groups for a multi-step synthesis involving an ethylenediamine-based precursor?
A2: The key is to use an orthogonal protecting group strategy . This means selecting groups for the two nitrogen atoms that can be removed under different, non-interfering conditions.[8] This allows you to selectively unmask one nitrogen for a reaction while the other remains protected.
-
Classic Orthogonal Pair:
-
Boc (tert-Butoxycarbonyl): Removed under acidic conditions (e.g., TFA, HCl in dioxane).
-
Cbz (Carboxybenzyl): Removed by hydrogenolysis (e.g., H₂, Pd/C).
-
-
Application Example: You can start with mono-Boc-ethylenediamine. The free amine can be alkylated or acylated. Then, the Boc group is removed, and the newly freed amine can be used for the ring-closing step. This stepwise approach prevents self-condensation of the starting diamine and allows for the controlled construction of unsymmetrical 1,4-diazepanes.
Q3: My amide coupling reaction is causing racemization of my chiral α-amino acid precursor. How can I prevent this?
A3: Racemization typically occurs via the formation of an oxazolone intermediate after activation of the carboxylic acid. This is particularly problematic with carbodiimide reagents like DCC.[10][11]
-
Primary Solution: Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the activated O-acylisourea intermediate faster than it can rearrange to the oxazolone.[11] They form an activated ester that is more stable to racemization but still highly reactive towards the amine, preserving stereochemical integrity.
-
Alternative Reagents: Consider using phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) based coupling reagents, which are generally less prone to causing racemization, especially when used with a non-nucleophilic base like diisopropylethylamine (DIPEA).[10]
Competing Pathways in Amide Coupling/Cyclization
Caption: Desired vs. undesired pathways in amide coupling.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Intramolecular Reductive Amination
This protocol is a representative example for the cyclization of an amino-aldehyde to a 1,4-diazepane.
-
Preparation: Dissolve the amino-aldehyde precursor (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) to a concentration of approximately 0.1 M.
-
pH Adjustment: Add acetic acid (1.1 eq) to the solution to protonate the imine intermediate as it forms, which is crucial for selective reduction.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution at room temperature. The portion-wise addition helps to control any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS (typically 4-24 hours).
-
Workup: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Optimized RCM for 1,4-Diazepane Synthesis
This protocol emphasizes high-dilution to minimize dimerization.[4]
-
Solvent Preparation: Degas the reaction solvent (e.g., dichloromethane or toluene) by bubbling argon or nitrogen through it for at least 30 minutes to remove oxygen, which can degrade the catalyst.
-
Setup: In a flame-dried flask equipped with a reflux condenser under an inert atmosphere, add a portion of the degassed solvent.
-
Substrate & Catalyst Solutions: Prepare two separate solutions in gas-tight syringes:
-
Syringe A: The diene precursor dissolved in degassed solvent.
-
Syringe B: The RCM catalyst (e.g., Grubbs II, 1-5 mol%) dissolved in a small amount of degassed solvent.
-
-
Slow Addition: Using a syringe pump, add the contents of both syringes to the refluxing (or room temperature, depending on catalyst and substrate) solvent over a period of 4-12 hours. The final concentration should be between 0.001 M and 0.01 M.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor by TLC or LCMS.
-
Catalyst Removal: Cool the reaction to room temperature and add a ruthenium scavenger (e.g., triphenylphosphine or a functionalized silica gel scavenger) and stir for 2-4 hours.
-
Purification: Filter the mixture to remove the scavenger and concentrate the solvent. Purify the resulting crude oil or solid by flash column chromatography.
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jocpr.com [jocpr.com]
- 9. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 10. hepatochem.com [hepatochem.com]
- 11. peptide.com [peptide.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 1,4-Diazepan-6-amine Derivatives
Welcome to the technical support center for the synthesis of 1,4-Diazepan-6-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and improve the yield and purity of their synthetic routes. The following content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Troubleshooting Guide & Synthesis FAQs
Question 1: My reductive amination yield for N-substituted this compound is consistently low. What are the primary factors I should investigate?
Low yield in a reductive amination protocol is a common issue that can typically be traced back to one of three key areas: inefficient imine/enamine formation, suboptimal reduction conditions, or competing side reactions.
Core Principles: Reductive amination is a two-step, often one-pot, process where a carbonyl compound (aldehyde or ketone) first reacts with an amine to form an imine intermediate, which is then reduced to the final amine product.[1][2] The overall success hinges on the delicate balance between these two steps.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yield reductive amination.
Detailed Actionable Steps:
-
Optimize Imine Formation (The Equilibrium Problem): The formation of the imine from the amine and carbonyl is a reversible reaction that produces water.[1]
-
pH Control: The reaction is typically catalyzed by mild acid. The optimal pH range is generally between 4.5 and 6. If the pH is too low, the starting amine will be protonated and non-nucleophilic. If it's too high, the acid catalysis is ineffective. Add a small amount of acetic acid to buffer the reaction.
-
Water Removal: To drive the equilibrium toward the imine product, remove water as it forms. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[3]
-
-
Select the Right Reducing Agent: The choice of hydride reagent is critical. A reagent that is too powerful will reduce the starting aldehyde/ketone before it can form the imine.[4]
-
For General Use (One-Pot): Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice. It is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the protonated imine intermediate.[4]
-
For Step-Wise Reactions: If you pre-form the imine and isolate it, a stronger reagent like sodium borohydride (NaBH₄) can be used for the reduction step.[3][5]
-
Managing Cyanide Concerns: Sodium cyanoborohydride (NaBH₃CN) is also very effective and selective for imines, but its use generates toxic cyanide waste, making STAB a preferred alternative in many labs.[4]
-
Question 2: I am observing multiple products in my reaction, leading to a complex mixture and difficult purification. How can I improve selectivity?
The this compound scaffold contains three nitrogen atoms: a primary amine (at the 6-position) and two secondary amines (at the 1- and 4-positions of the ring). This structure is prone to multiple alkylations, resulting in mono-, di-, and even tri-substituted products, which can significantly complicate purification and lower the yield of the desired compound.[5]
Caption: Potential sites of alkylation on the this compound core.
Strategies for Improving Selectivity:
-
Stoichiometric Control: The simplest approach is to carefully control the stoichiometry. To favor mono-alkylation (typically at the more reactive primary amine), use only one equivalent of the aldehyde or ketone. However, this often results in an incomplete reaction and a mixture of starting material and products.
-
Use of Protecting Groups (The Recommended Method): For precise control, a protecting group strategy is essential.[6] The goal is to selectively block the secondary amines on the diazepane ring, leaving only the primary amine at the 6-position available for reaction.
-
Recommended Protocol:
-
Protection: Protect the two secondary amines of a 1,4-diazepan precursor using a suitable protecting group like tert-butyloxycarbonyl (Boc). This is often done using Di-tert-butyl dicarbonate (Boc)₂O. The resulting N¹,N⁴-diBoc-1,4-diazepan-6-amine can then be used in the subsequent step.
-
Reductive Amination: Perform the reductive amination on the protected intermediate. The reaction will now occur selectively at the free primary amine.
-
Deprotection: Remove the Boc groups using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired mono-substituted product.[7]
-
-
Question 3: Which reducing agent is the best choice for my reaction, and what are the key differences?
The choice of reducing agent is critical for balancing the rate of imine reduction against the undesired reduction of the starting carbonyl compound.[4]
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Formula | Selectivity | Optimal pH | Key Advantages & Considerations |
| Sodium Borohydride | NaBH₄ | Low | Neutral to Basic | Pro: Inexpensive, powerful. Con: Can reduce aldehydes/ketones directly. Best used in a two-step process where the imine is formed first.[3][5] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Acidic (pH 3-6) | Pro: Highly selective for imines over carbonyls. Con: Highly toxic (releases HCN at low pH), requires careful handling and waste disposal.[4] |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Very High | Mildly Acidic (pH 4-6) | Pro: Excellent selectivity, non-toxic byproducts, effective for one-pot reactions. Reactivity is enhanced by mild acid. Con: More expensive, moisture-sensitive.[3][4] |
Senior Scientist Recommendation: For most one-pot syntheses of this compound derivatives, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its high selectivity for the iminium ion intermediate minimizes side reactions, leading to a cleaner reaction profile and higher isolated yields.
Question 4: What is the most effective method for purifying the final this compound product?
Amines can be challenging to purify due to their basicity and polarity. Standard silica gel chromatography can sometimes lead to streaking and poor separation. A combination of extraction and/or crystallization is often more effective.
Experimental Protocol: Acid-Base Extraction Purification
This protocol is effective for separating the basic amine product from neutral organic impurities.
-
Initial Workup: After the reaction is complete, quench any remaining reducing agent by carefully adding water or a dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Solvent Removal: Remove the organic solvent (e.g., methanol, DCM) under reduced pressure.
-
Dissolution: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separation: Separate the layers and save the aqueous layer containing the product salt.
-
Basification & Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or Na₂CO₃) with stirring until the pH is >9. This deprotonates the amine, making it soluble in organic solvents again.[5]
-
Final Extraction: Extract the aqueous layer multiple times (e.g., 4x) with chloroform or DCM.[5]
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine product.[5]
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Diazepan-6-amine Experimental Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile scaffold into their work. This compound, with its constrained seven-membered ring and multiple reactive nitrogen centers, presents unique opportunities and challenges. This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Stability
This section addresses the most common initial inquiries regarding the safe handling, storage, and fundamental properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. For long-term stability, temperatures below 25°C are recommended. While moderately stable under ambient conditions, decomposition can initiate at temperatures above 100°C.[1]
Q2: How stable is this compound to air, moisture, and light?
A2: The compound is sensitive to atmospheric conditions. The amine functional groups are basic and can readily react with atmospheric carbon dioxide to form carbonate salts. It is also hygroscopic and should be protected from moisture. Exposure to elevated temperatures (above 50°C) in the presence of moisture and oxygen can lead to measurable decomposition.[1] While relatively stable in visible light, it shows sensitivity to UV radiation, particularly at wavelengths below 300 nm.[1]
Q3: What are the primary safety precautions I should take when handling this compound?
A3: Standard laboratory personal protective equipment (PPE) is mandatory: safety goggles, a lab coat, and impervious gloves.[2] Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[2] Avoid all direct contact with the substance.[2][3] In case of accidental contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2][4] After handling, wash hands and face thoroughly.
Section 2: Troubleshooting Guide - Synthesis
Synthesis of substituted diazepanes often involves multi-step sequences where yield and purity can be compromised. Reductive amination is a cornerstone technique for derivatizing such scaffolds.[5][6]
Q4: I am getting low yields in my reductive amination reaction to derivatize the primary amine. What are the common causes?
A4: Low yields in reductive amination typically stem from one of three areas: incomplete imine/enamine formation, ineffective reduction, or side reactions.
-
Inefficient Imine Formation: The initial condensation between the amine and a carbonyl (aldehyde or ketone) is a reversible, pH-sensitive equilibrium.[6] The optimal pH is typically mildly acidic (pH 4-5) to catalyze the reaction by protonating the carbonyl oxygen without fully protonating the amine nucleophile.[6] If the medium is too acidic or basic, imine formation will be slow or nonexistent.
-
Poor Reduction: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can work, but it can also reduce the starting aldehyde/ketone if not managed carefully.[6] A milder, more chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it selectively reduces the protonated iminium ion over the carbonyl group, allowing for a one-pot reaction.[6][7][8]
-
Side Reactions: The secondary amines in the diazepane ring can also compete in reactions, potentially leading to undesired byproducts.[5] If your reaction involves derivatizing the ring nitrogens, this is the desired outcome. However, if targeting only the exocyclic primary amine, consider using a protecting group strategy.
Q5: My reaction is generating multiple products. How can I improve selectivity for N-alkylation?
A5: Achieving selectivity among the three amine groups (one primary, two secondary) is a classic challenge.
-
Orthogonal Protecting Groups: This is the most robust strategy for achieving high selectivity.[9][10] You can selectively protect the two secondary ring nitrogens with a group like Boc (tert-butyloxycarbonyl), which is stable to the reductive amination conditions used for the primary amine.[11] The Boc groups can be removed later under acidic conditions.[11] Conversely, protecting the primary amine first allows for selective derivatization of the ring nitrogens. The choice of protecting group is crucial and depends on the downstream reaction conditions.[12][13]
-
Reaction Stoichiometry & Conditions: While less precise, you can sometimes influence selectivity by carefully controlling stoichiometry. Using a single equivalent of an alkylating agent may favor reaction at the more nucleophilic primary amine, but mixtures are common. The formation of mono-, di-, or tri-substituted products can be heavily dependent on reaction conditions and the specific aldehyde used.[5]
Below is a decision tree to guide troubleshooting for low-yield synthesis.
Caption: Troubleshooting decision tree for reductive amination.
Section 3: Troubleshooting Guide - Purification
The purification of this compound and its derivatives is frequently the most significant experimental hurdle. Its high polarity and basicity cause problematic interactions with standard silica gel.[14][15][16]
Q6: My compound streaks badly on silica gel TLC plates and I get poor separation during column chromatography. Why is this happening?
A6: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[14] Your basic amine interacts strongly with these acidic sites via acid-base interactions. This strong, often irreversible, binding leads to significant tailing (streaking) on TLC and poor recovery, broad peaks, or complete retention of the compound on a silica column.[14][16]
Q7: How can I improve my column chromatography separation for this polar amine?
A7: You must mitigate the acidic nature of the stationary phase. Several effective strategies exist:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent. This base will "neutralize" the acidic silanol sites, preventing your compound from binding too strongly.
-
Common choices: 0.5-2% triethylamine (TEA) or 0.5-2% ammonium hydroxide in a polar solvent system like Dichloromethane/Methanol.[14]
-
Causality: The small, volatile amine (TEA) or ammonia effectively "caps" the active sites on the silica, allowing your larger, more valuable amine to elute cleanly.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: This is an excellent choice where the silica surface is treated with aminopropyl groups. This phase is slightly basic and minimizes the problematic acid-base interactions, often resulting in much sharper peaks and better separation.[16][17]
-
Basic Alumina: Alumina is another polar stationary phase that can be purchased in acidic, neutral, or basic grades. Using basic alumina can be very effective for purifying basic compounds.[17]
-
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase (e.g., C18) flash chromatography or HPLC can be a powerful alternative.[14][15]
-
Principle: Separation occurs based on hydrophobicity rather than polarity. Polar compounds elute earlier.
-
Method: A mobile phase of Water/Acetonitrile or Water/Methanol is used, often with a modifier like 0.1% trifluoroacetic acid (TFA) to ensure consistent protonation of the amines or 0.1% TEA to run at a higher pH.[14] Running at a higher pH can increase the retention of basic compounds.[14]
-
The following diagram illustrates the workflow for selecting a suitable purification method.
Caption: Workflow for selecting a purification strategy.
Data Summary: Purification Strategies
| Strategy | Stationary Phase | Mobile Phase Example | Pros | Cons |
| Mobile Phase Modification | Standard Silica Gel | 10% MeOH in DCM + 1% NH₄OH | Uses standard, inexpensive silica; simple to implement. | May not solve severe streaking; introduces a basic additive to be removed.[14][16] |
| Alternative Normal Phase | Amine-Functionalized Silica | Hexane/Ethyl Acetate Gradient | Excellent for basic amines; often provides very clean separation. | More expensive than standard silica.[16] |
| Alternative Normal Phase | Basic Alumina | Hexane/Ethyl Acetate Gradient | Good for basic compounds; offers different selectivity than silica. | Can be less predictable; may have lower resolving power than silica.[17] |
| Reversed-Phase | C18-Functionalized Silica | Acetonitrile/Water + 0.1% TFA | Excellent for very polar compounds; predictable. | Requires removal of large volumes of water; C18 silica is expensive.[14][15] |
Section 4: Detailed Protocol - Flash Chromatography Purification
This protocol provides a validated method for purifying a crude reaction mixture containing a derivative of this compound using standard silica gel with a modified mobile phase.
Objective: To purify a polar, basic amine from non-polar and less-polar impurities.
Materials:
-
Crude reaction mixture
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (28-30% solution)
-
Flash chromatography system (manual or automated)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC visualization chamber (e.g., KMnO₄ stain)
Methodology:
-
TLC Analysis & Solvent System Selection: a. Prepare a stock solution of your desired "B" eluent: 10% Methanol in DCM containing 1% Ammonium Hydroxide. (For 100 mL, use 89 mL DCM, 10 mL MeOH, 1 mL NH₄OH). b. Dissolve a small sample of your crude mixture in DCM/MeOH. c. Spot the crude mixture on a TLC plate. d. Develop the TLC plate using the prepared eluent from step 1a. e. Visualize the plate (e.g., with potassium permanganate stain, which is excellent for visualizing amines). f. Self-Validation: The target compound should have an Rf value between 0.2 and 0.4, and the spot should be round with minimal tailing. If separation from impurities is poor, adjust the MeOH concentration (e.g., try 5% or 15% MeOH).
-
Column Packing & Equilibration: a. Select a column size appropriate for your sample mass (typically a 40:1 to 100:1 ratio of silica:crude compound by weight). b. Pack the column with silica gel using a non-polar solvent (e.g., hexane or DCM) to create a homogenous bed. c. Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 100% DCM + 1% NH₄OH). Causality: Pre-treating the silica with the basic modifier is critical to passivate the acidic sites before the compound is loaded.
-
Sample Loading: a. Dissolve the crude material in a minimal amount of DCM. b. (Recommended) If the material is not fully soluble, adsorb it onto a small amount of silica gel. To do this, dissolve the crude in a suitable solvent (e.g., MeOH), add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. c. Carefully load the concentrated solution or the dry-loaded silica onto the top of the column bed.
-
Elution & Fraction Collection: a. Begin elution with a low-polarity mobile phase (e.g., 100% DCM + 1% NH₄OH) and gradually increase the polarity by increasing the percentage of the Methanol/NH₄OH stock solution. b. A typical gradient might be:
- 2 column volumes of 2% MeOH in DCM (+1% NH₄OH throughout)
- 10 column volumes gradient from 2% to 15% MeOH in DCM (+1% NH₄OH throughout)
- 2 column volumes of 15% MeOH in DCM (+1% NH₄OH throughout) c. Collect fractions and monitor them by TLC.
-
Product Isolation: a. Combine the pure fractions as determined by TLC. b. Evaporate the solvent under reduced pressure. Note that removing the final traces of triethylamine or ammonia may require placing the sample under high vacuum for an extended period.
References
- 1. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biosynth.com [biosynth.com]
- 14. biotage.com [biotage.com]
- 15. reddit.com [reddit.com]
- 16. biotage.com [biotage.com]
- 17. Chromatography [chem.rochester.edu]
stability issues of 1,4-Diazepan-6-amine under experimental conditions
Technical Support Center: 1,4-Diazepan-6-amine
Introduction
Welcome to the technical support guide for this compound (CAS 902798-16-7). This molecule is a valuable tridentate ligand and a critical building block in medicinal chemistry, particularly for synthesizing scaffolds analogous to biologically active 1,4-diazepines.[1][2][3][4][5] Its structure, containing two secondary ring amines and one primary exocyclic amine, imparts a unique reactivity profile but also introduces specific stability challenges.[6] This guide is designed for researchers and drug development professionals to proactively address and troubleshoot stability issues encountered during storage, handling, and experimentation. Our goal is to explain the causality behind these issues and provide field-proven protocols to ensure the integrity of your results.
Section 1: Foundational Stability Profile
The stability of this compound is not absolute and is highly dependent on environmental conditions. Understanding these sensitivities is the first step toward preventing compound degradation. The following table summarizes its known vulnerabilities.
| Parameter | Risk Level | Observed Issues & Underlying Causality | Recommended Mitigation |
| Atmosphere | High | The nucleophilic amine groups readily react with atmospheric carbon dioxide (CO₂) to form carbamic acid and carbamate salt impurities.[7][8][9][10] Atmospheric oxygen can also lead to oxidative degradation products.[9] | Always handle and store under a dry, inert atmosphere (Nitrogen or Argon). |
| pH | High | In acidic aqueous media (pH < 6), the diazepine ring is susceptible to protonation-induced hydrolysis and potential ring-opening, leading to rapid decomposition.[11] In neutral to basic conditions, the free-base form is more stable against hydrolysis but more susceptible to oxidation and reaction with CO₂. | Maintain neutral to slightly basic pH during workups where possible. Avoid prolonged exposure to strong acids. Buffer aqueous solutions if necessary. |
| Temperature | Moderate | Elevated temperatures (>50°C) can accelerate thermal degradation, especially in the presence of CO₂ and moisture, potentially forming urea-type byproducts.[9][12][13] Irritating and toxic gases may be generated upon thermal decomposition.[14] | Store at recommended low temperatures (e.g., 2-8°C or -20°C for long-term). Avoid repeated freeze-thaw cycles.[15] |
| Light | Moderate | Like many amine-containing heterocycles, the compound may be sensitive to UV radiation, which can initiate photodegradation via radical formation and ring fragmentation.[12][16] | Store in amber vials or light-resistant containers.[16] Minimize exposure to direct light on the lab bench. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered in the lab. As Senior Application Scientists, we believe in diagnosing the root cause to implement a robust solution.
Q1: My reaction yield is low, and LC-MS/NMR analysis shows unexpected peaks corresponding to an increase in mass. What is happening?
A1: This is a classic symptom of degradation by atmospheric components. The two most likely culprits are reaction with carbon dioxide and oxidation.
-
Causality (CO₂ Adduct Formation): this compound has three nucleophilic nitrogen atoms. The primary and secondary amines can readily attack atmospheric CO₂, a weak electrophile, to form carbamic acids. This reaction is often reversible but can lead to stable carbamate salts in the presence of another amine molecule, which acts as a base.[7][8][10] This adds 44.01 Da (mass of CO₂) to your parent molecule for each site of reaction, which would be visible in your mass spectrum.
-
Causality (Oxidation): The amine groups are susceptible to oxidation, particularly the secondary amines within the ring. This can be initiated by atmospheric oxygen and potentially catalyzed by trace metal impurities.[9] This leads to byproducts such as N-oxides or hydroxylamines, corresponding to a mass increase of +16 Da per oxygen atom.
Troubleshooting Steps:
-
Re-check Starting Material: Immediately analyze a sample of your starting material using LC-MS to confirm its purity. If impurities are present, the material may have been compromised during previous handling or storage.
-
Implement Inert Atmosphere Technique: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes). When weighing and transferring the amine, do so under a positive pressure of nitrogen or argon, preferably in a glovebox or using Schlenk techniques.
-
Purge Reaction Vessel: Before adding any reagents, ensure the reaction vessel is free of air by purging it with an inert gas.
Q2: I'm observing decomposition of my compound during aqueous extraction and purification on silica gel. How does pH play a role?
A2: This issue highlights the compound's sensitivity to pH. The stability of the diazepine ring system is critically dependent on the protonation state of the nitrogen atoms.
-
Causality (Acidic Instability): In acidic conditions (e.g., during an extraction with HCl or during chromatography on standard silica gel, which is inherently acidic), the ring nitrogens become protonated. While protonation generally protects amines from oxidation, it can make certain cyclic systems, like this diazepine, susceptible to hydrolysis and ring cleavage.[11] The mechanism involves protonation inducing a conformational change that facilitates nucleophilic attack by water, leading to decomposition.[11]
-
Causality (Basic Reactivity): In basic conditions (e.g., extraction with sodium bicarbonate or sodium carbonate), the amine exists as the neutral free base. This form is more stable against hydrolysis but is also more nucleophilic and thus more reactive towards CO₂ and susceptible to oxidation.[17][18]
Troubleshooting Steps:
-
Avoid Strong Acids: For aqueous workups, use a saturated solution of a mild base like sodium bicarbonate (pH ~8) instead of strong acids or bases, unless the reaction chemistry absolutely requires it.
-
Neutralize Silica Gel: Before performing column chromatography, consider neutralizing the silica gel. This can be done by preparing a slurry of the silica in the desired eluent system containing a small amount (~0.5-1%) of a volatile base like triethylamine or ammonium hydroxide, then packing the column with this slurry.
-
Alternative Purification: Consider alternative purification methods such as reverse-phase chromatography (C18) with a buffered mobile phase (e.g., ammonium bicarbonate) or crystallization if applicable.
Section 3: Prophylactic Protocols
Preventing degradation is always superior to troubleshooting it. The following protocols are designed as self-validating systems to preserve the integrity of your this compound.
Protocol 1: Recommended Storage and Handling Workflow
This workflow minimizes exposure to atmospheric contaminants from the moment the compound is received.
Caption: Recommended workflow for storage and handling.
Protocol 2: Use in an Air-Sensitive Reaction
-
Preparation: Place a sealed, parafilmed vial of this compound and all necessary glassware (oven-dried) into the antechamber of a glovebox.
-
Atmosphere Exchange: Purge the antechamber at least three times before moving items into the main chamber.
-
Solvent Preparation: Use a solvent that has been passed through a solvent purification system (SPS) or that has been freshly distilled and degassed by three freeze-pump-thaw cycles.
-
Dissolution: In the glovebox, open the vial and dissolve the required amount of amine in the anhydrous, degassed solvent to create a stock solution of known concentration.
-
Reaction Addition: Add the stock solution to your reaction vessel (already under an inert atmosphere) via a gas-tight syringe.
-
Post-Reaction: Quench and work up the reaction with the pH considerations outlined in Section 2.
Section 4: Visualizing Degradation Pathways
To better understand the chemical transformations leading to impurities, the following diagram illustrates the two primary degradation routes discussed.
Caption: Primary degradation pathways for this compound.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Is this compound compatible with strong oxidizing agents?
-
A: No. As an amine, it is readily oxidized. Avoid strong oxidizing agents (e.g., peroxides, permanganates) unless they are part of a planned chemical transformation.
-
-
Q: Can I use protic solvents like methanol or ethanol?
-
A: Yes, but ensure they are anhydrous and degassed. The presence of water, especially with temperature fluctuations, can accelerate degradation.
-
-
Q: What is a quick way to check the purity of my stored sample before use?
-
A: A quick Thin Layer Chromatography (TLC) analysis can be indicative. Use a polar solvent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide) and visualize with a potassium permanganate stain, which is highly sensitive to amines. If you see multiple spots where there should be one, the sample may be compromised. For definitive results, a rapid LC-MS analysis is recommended.
-
-
Q: My sample has turned slightly yellow/brown. Is it still usable?
-
A: Discoloration is often a sign of minor oxidative degradation. While the bulk of the material may still be intact, the presence of impurities is confirmed. Its usability depends on the tolerance of your specific reaction to these impurities. We recommend re-purifying the material or using a fresh, uncompromised lot for sensitive applications.
-
References
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Coordination Chemistry of 1,4‐Diazepan‐6‐amine | Semantic Scholar [semanticscholar.org]
- 6. chemscene.com [chemscene.com]
- 7. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bellona.org [bellona.org]
- 10. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 13. uknowledge.uky.edu [uknowledge.uky.edu]
- 14. aksci.com [aksci.com]
- 15. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanamb.com [americanamb.com]
- 17. Amine - Wikipedia [en.wikipedia.org]
- 18. waters.com [waters.com]
Technical Support Center: Enhancing Selectivity in Reactions of 1,4-Diazepan-6-amine
Welcome to the technical support center for 1,4-Diazepan-6-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to enhance the selectivity of your reactions involving this versatile scaffold.
Introduction to this compound Reactivity
This compound is a heterocyclic compound featuring a seven-membered diazepane ring with a primary amine at the 6-position.[1][2][3] This unique structure presents both opportunities and challenges in synthetic chemistry. The molecule contains three distinct nitrogen atoms: two secondary amines within the ring (at positions 1 and 4) and one primary exocyclic amine (at position 6). The differing steric and electronic environments of these amines allow for the possibility of selective functionalization, which is crucial for its application as a building block in medicinal chemistry, particularly in the development of chelating agents and other complex molecules.[4][5] However, achieving high selectivity can be a significant hurdle.
This guide will walk you through common issues and provide actionable solutions to control the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective reactions with this compound?
The primary challenge lies in differentiating between the three amine groups. The two endocyclic (ring) secondary amines and the one exocyclic (pendant) primary amine have different nucleophilicities and steric hindrances. Factors such as pH, solvent, temperature, and the nature of the electrophile can all influence which nitrogen atom reacts, often leading to a mixture of products.[4] For instance, reductive amination can result in mono-, di-, or tri-substituted products depending on the reaction conditions.[4][5]
Q2: Which amine is the most reactive on the this compound scaffold?
Generally, the exocyclic primary amine is the most nucleophilic and least sterically hindered, making it the most reactive site for many electrophilic substitution reactions. However, the secondary amines in the ring can also be quite reactive, especially under certain conditions. The relative reactivity can be modulated by pH; protonation of the amines at lower pH can alter their nucleophilicity.[1]
Q3: How can I selectively protect the different amine groups?
Orthogonal protecting group strategies are key to achieving selectivity.[6] These strategies involve using protecting groups that can be removed under different conditions, allowing for sequential functionalization of the amine groups.
-
For the primary amine: Due to its higher reactivity, it can often be selectively protected first under carefully controlled conditions (e.g., low temperature, slow addition of the protecting group reagent). Common protecting groups for primary amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
-
For the secondary amines: After protecting the primary amine, the two secondary amines can be protected, often together, using a different protecting group such as Fmoc (9-fluorenylmethoxycarbonyl) or by forming a cyclic derivative.[7][8] Differentiating between the two secondary amines is more challenging and may require more advanced synthetic strategies.
Q4: What are the typical side reactions I should be aware of?
The most common side reaction is the formation of multiple substitution products. For example, in an acylation or alkylation reaction, you might obtain a mixture of mono-, di-, and tri-substituted products.[4] Over-alkylation is a known issue, especially in reductive amination reactions.[4][5] Another potential side reaction is ring-opening, although this is less common under standard conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during reactions with this compound.
Problem 1: Low Regioselectivity in Mono-N-Functionalization (Acylation/Alkylation)
Symptom: Your reaction yields a mixture of products, with functionalization occurring at multiple nitrogen atoms, as observed by TLC, LC-MS, or NMR.
Causality Analysis: Low regioselectivity is often a result of the reaction conditions not being optimized to favor the reaction at a single amine. The relative nucleophilicity of the three amines can be similar enough under certain conditions to lead to competitive reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low regioselectivity.
Detailed Solutions:
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). This can help to accentuate the small differences in activation energy for the reaction at the different amine sites.
-
Slow Reagent Addition: Add the electrophile (e.g., acyl chloride, alkyl halide) dropwise or via a syringe pump over an extended period. This keeps the concentration of the electrophile low, favoring reaction at the most nucleophilic site.
-
Solvent Effects: The choice of solvent can influence selectivity. Aprotic solvents like THF or DCM are commonly used. Experiment with solvents of different polarities.
-
Protecting Group Strategy: If the above methods fail to provide the desired selectivity, a protecting group strategy is the most robust solution.[6] Protect the most reactive amine first, then perform the desired reaction, and finally deprotect.
Experimental Protocol: Selective Mono-Boc Protection of the Primary Amine
-
Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 eq.) in the same solvent dropwise over 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed and the mono-protected product is the major species, quench the reaction with water.
-
Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography.
Problem 2: Formation of Tri-alkylated Products in Reductive Amination
Symptom: When performing a reductive amination with the intention of di-alkylation of the secondary amines, a significant amount of the tri-alkylated product is formed.[4]
Causality Analysis: The newly formed secondary amine after the first alkylation can be more reactive than the starting secondary amines, leading to a second alkylation on the same nitrogen. Additionally, the exocyclic primary amine can also participate in the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Detailed Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the aldehyde or ketone used. Using a slight excess may be necessary, but a large excess will promote over-alkylation.
-
Choice of Reducing Agent: Use a milder reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice as it is less reactive than sodium borohydride (NaBH₄) and can be more selective.
-
Two-Step Procedure: A two-step procedure can offer better control. First, form the imine/enamine at room temperature, and then add the reducing agent at a lower temperature. This can help to minimize side reactions.
-
pH Control: The pH of the reaction can influence the rate of imine formation and reduction. Buffering the reaction mixture can sometimes improve selectivity.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Typical Solvents | Comments |
| Sodium Borohydride (NaBH₄) | High | Methanol, Ethanol | Can reduce aldehydes and ketones. |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Methanol, Acetonitrile | More selective for imines over carbonyls. Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (STAB) | Mild | DCM, THF, Acetonitrile | Often the preferred reagent for selective reductive amination. |
Problem 3: Difficulty in Purifying the Desired Isomer
Symptom: The desired selectively functionalized product is difficult to separate from other isomers or starting material by standard column chromatography.
Causality Analysis: The polarity of the different isomers may be very similar, leading to poor separation on silica gel. The basic nature of the amines can also cause tailing on the column.
Detailed Solutions:
-
Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This can help to reduce tailing and improve separation.
-
Alternative Chromatography Techniques:
-
Derivatization: If purification is still challenging, consider derivatizing the mixture to alter the polarity of the components. For example, protecting the remaining free amines with a bulky group could significantly change the chromatographic behavior, allowing for separation. The protecting group can then be removed in a subsequent step.
References
- 1. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
degradation pathways of 1,4-Diazepan-6-amine and prevention
Introduction
Welcome to the technical support guide for 1,4-Diazepan-6-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the potential degradation pathways of this compound and to offer robust troubleshooting and prevention strategies. Given the reactive nature of the primary amine and the cyclic diamine structure, understanding and controlling the stability of this compound is critical for reproducible experimental outcomes and maintaining product integrity.
While specific degradation studies on this compound are not extensively available in peer-reviewed literature, this guide is built upon established principles of amine chemistry, drawing parallels from the behavior of analogous cyclic amines and primary amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this compound that make it susceptible to degradation?
A1: The structure of this compound contains two key functionalities that influence its stability:
-
A Primary Amine (-NH₂): The lone pair of electrons on the nitrogen atom makes this group a nucleophile and a site for oxidation. Primary amines are known to be susceptible to oxidation, which can lead to the formation of imines, nitroso, or nitro compounds.[1][2]
-
A 1,4-Diazepane Ring: This seven-membered cyclic diamine structure can also undergo oxidation at the secondary amine positions. Cyclic amines, in general, can be susceptible to ring-opening reactions under certain conditions.[3][4]
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its structure, the most likely degradation pathways are:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the primary amine or the secondary amines in the diazepane ring. This can be catalyzed by light, heat, or the presence of metal ions.[1][5][6] The oxidation of primary amines can lead to various products, including nitriles under certain conditions.[2][7]
-
Reaction with Carbon Dioxide: Like many primary and secondary amines, this compound can react with atmospheric CO₂ to form carbamate salts. While often reversible, this can alter the compound's purity and physical properties.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidative processes.[8][9][10] The presence of photosensitizers can accelerate this process.[8][9]
-
Thermal Degradation: High temperatures can promote degradation, potentially leading to ring-opening or polymerization.[3][11]
Q3: What are the typical visual indicators of this compound degradation?
A3: Be observant of the following changes in your sample:
-
Color Change: Pure amines are often colorless or pale yellow. The development of a yellow, brown, or other distinct color is a strong indicator of degradation, likely due to the formation of oxidized or polymeric byproducts.[12]
-
Precipitate Formation: The appearance of solid material in a previously clear solution can indicate the formation of insoluble degradation products or carbamate salts.[12]
-
Changes in Viscosity or Consistency: An increase in viscosity or the formation of a gum-like substance can suggest polymerization has occurred.[12]
Troubleshooting Guide for Unexpected Degradation
If you suspect your sample of this compound has degraded, this guide will help you identify the cause and take corrective action.
Issue 1: Rapid Discoloration of the Compound Upon Storage
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation from Air Exposure | 1. Immediately purge the headspace of your container with an inert gas (e.g., argon or nitrogen) and reseal tightly. 2. For future use, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air. | Inert gas displaces oxygen, preventing further oxidation. Aliquoting minimizes the frequency of air exposure for the bulk supply.[13] |
| Photodegradation | 1. Store the compound in an amber vial or wrap the container with aluminum foil. 2. Move the storage location to a dark cabinet or drawer. | Amber glass and opaque coverings block UV and visible light, which can catalyze degradation reactions.[13] |
| Contamination with Metal Ions | 1. Analyze a sample of the degraded material using ICP-MS to check for trace metal contamination. 2. If metals are present, consider purifying the material. 3. Use high-purity, metal-free solvents and glassware for all future experiments. | Metal ions, even at trace levels, can act as catalysts for oxidative degradation of amines. |
Issue 2: Inconsistent Results in Biological or Chemical Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Carbamate Salts | 1. Prepare solutions fresh before each experiment using solvents that have been sparged with an inert gas. 2. If possible, handle the solid compound in a glovebox or under a stream of inert gas. | This minimizes contact with atmospheric CO₂, preventing the formation of less active or inactive carbamate salts. |
| pH Shift in Solution | 1. Measure the pH of your stock and working solutions. 2. Ensure your buffers have sufficient capacity to maintain the desired pH after the addition of the amine. | Amine degradation can lead to the formation of acidic or basic byproducts, altering the pH and affecting assay performance. |
| Presence of Multiple Degradation Products | 1. Analyze your sample using a stability-indicating analytical method like HPLC-MS or GC-MS to identify and quantify the parent compound and any impurities.[14][15][16] 2. Compare the chromatogram of the suspect sample to a freshly prepared standard. | This will confirm if degradation has occurred and provide a profile of the impurities, which may have their own biological or chemical activity. |
Workflow for Investigating Degradation
Caption: Troubleshooting workflow for suspected degradation.
Prevention of Degradation: Best Practices
Proactive measures are the most effective way to ensure the stability of this compound.
Storage Protocols
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen is recommended).[13] After each use, purge the container with inert gas before sealing.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid repeated freeze-thaw cycles. Amines should generally be stored below 30°C (86°F).[17]
-
Light: Always store in amber glass vials or containers that are otherwise protected from light.[13]
-
Containers: Use high-density polyethylene (HDPE) or glass containers with tight-fitting seals to prevent moisture ingress and reaction with container materials.[17]
Handling and Sample Preparation
-
Inert Environment: When weighing and preparing solutions, work quickly to minimize exposure to air. For highly sensitive applications, use a glovebox or an inert atmosphere chamber.
-
Solvent Choice: Use high-purity, degassed solvents. Solvents should be free of peroxides, which can initiate oxidation.
-
pH Control: When preparing aqueous solutions, use buffered systems, especially if the solution will be stored for any length of time. The stability of amines can be pH-dependent.
-
Fresh is Best: Prepare solutions fresh for each experiment whenever possible. Avoid storing dilute solutions for extended periods.
Forced Degradation Study Protocol
To understand the specific vulnerabilities of this compound in your experimental matrix, a forced degradation study is recommended.
Objective: To identify the primary degradation pathways and products under stress conditions.
Methodology:
-
Prepare Stock Solution: Create a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Initial Analysis (T=0): Analyze the fresh stock solution via a validated HPLC-UV/MS method to establish the initial purity and retention time.
-
Apply Stress Conditions (in separate, sealed vials):
-
Acid Hydrolysis: Add 0.1 M HCl; heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH; heat at 60°C.
-
Oxidation: Add 3% H₂O₂; keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Time Points: Sample each stress condition at regular intervals (e.g., 2, 8, 24, 48 hours).
-
Analysis: Neutralize the acid and base samples before injection. Analyze all samples by HPLC-UV/MS.
-
Evaluation:
-
Monitor the decrease in the peak area of the parent compound.
-
Identify the formation of new peaks (degradation products).
-
Use MS data to propose structures for the major degradants.
-
This study will provide invaluable information on whether your compound is more susceptible to oxidation, pH extremes, heat, or light, allowing you to tailor your handling and storage procedures accordingly.[12]
Visualizing Potential Degradation Pathways
Caption: Plausible degradation pathways for this compound.
References
- 1. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. sintef.no [sintef.no]
- 4. Researchers look to nature to unearth the secrets of cyclic imine cleavage | EurekAlert! [eurekalert.org]
- 5. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bellona.org [bellona.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Method Refinement for the Analysis of 1,4-Diazepan-6-amine
Welcome to the technical support center for the analysis of 1,4-Diazepan-6-amine (DAZA). This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar compounds. As a molecule with multiple amine functionalities within a seven-membered ring, DAZA presents unique analytical challenges, from sample stability to chromatographic behavior. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, refine your methods, and ensure the integrity of your results.
Section 1: Foundational Knowledge & General Troubleshooting
This section addresses overarching issues that can impact any analytical method applied to this compound. Proper sample handling and understanding the compound's stability are prerequisites for successful analysis.
FAQ 1: What are the primary stability concerns for this compound?
Answer: this compound's stability is influenced by temperature, pH, light, and atmospheric exposure.
-
Thermal Stability: While moderately stable under ambient conditions, DAZA can begin to decompose at temperatures above 100°C.[1] For this reason, when performing Gas Chromatography (GC), it is crucial to use the lowest possible inlet temperature that still ensures efficient volatilization. Long-term storage should be at or below room temperature, ideally refrigerated (2-8°C) or frozen (-20°C).
-
pH and Hydrolytic Stability: Similar diazepine structures are susceptible to hydrolysis, particularly under acidic or alkaline conditions which can catalyze ring-opening.[2][3] It is critical to control the pH of all solutions, including sample diluents and chromatographic mobile phases. Buffering samples to a neutral or slightly basic pH (e.g., pH 7-8.5) is recommended for storage.
-
Oxidative Stability: The amine groups are susceptible to oxidation. Samples should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible, and the use of antioxidants may be considered for long-term storage, though their potential interference in the final analysis must be evaluated.
-
Photosensitivity: The compound shows sensitivity to UV radiation, particularly at wavelengths below 300 nm.[1] Protect samples and standards from light by using amber vials or storing them in the dark to prevent photodegradation.
Troubleshooting: Inconsistent Results from Stored Samples
Issue: You observe a decrease in the main analyte peak area or the appearance of new, unidentified peaks in chromatograms of samples that have been stored for a period.
Root Cause Analysis & Solution Workflow:
Caption: Workflow for troubleshooting sample stability issues.
Step-by-Step Protocol:
-
Audit Storage Conditions: Immediately verify the temperature, light protection, and solvent/pH conditions of your stored samples against the recommendations above.
-
Characterize Degradants: Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography to obtain accurate mass data for the unknown peaks. This will help identify potential degradation products (e.g., hydrolysis products will show a mass increase corresponding to the addition of water).
-
Implement Corrective Storage: Adjust your sample storage protocol. For maximum stability, aliquot samples into amber vials, purge with nitrogen, and store at -20°C or below. Use a buffered solvent for dissolution.
-
Perform a Forced Degradation Study (Optional but Recommended): To proactively understand potential issues, expose a sample of DAZA to controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light). Analyze the resulting samples to create a profile of potential degradants, which can serve as markers for instability in future analyses.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse technique for the quantification of polar, non-volatile compounds like DAZA. However, the basic amine groups require careful method development to achieve good peak shape and reproducibility.
FAQ 2: Why do I see severe peak tailing for this compound on my C18 column?
Answer: Peak tailing for basic compounds like DAZA is a classic problem in reversed-phase HPLC. It is primarily caused by secondary ionic interactions between the protonated amine groups of your analyte and residual acidic silanol groups (Si-OH) on the surface of the silica-based packing material. This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind on the column, resulting in a tailed peak.
Troubleshooting: HPLC Peak Tailing and Shifting Retention Times
Issue: Your DAZA peak is broad, asymmetrical (tailing factor > 1.5), and/or the retention time is drifting between injections.
Root Cause Analysis & Solution Workflow:
Caption: Logic for resolving HPLC peak shape issues for basic analytes.
Recommended Solutions (In Order of Application):
-
Mobile Phase pH Control (Most Critical): The ionization state of DAZA is paramount.
-
High pH Approach: Adjust the mobile phase pH to be at least 2 units above the highest pKa of the amine groups (typically pKa > 9). This deprotonates the amines, neutralizing their charge and eliminating the unwanted ionic interaction with silanols. Use a pH-stable column (e.g., hybrid particle or bonded-silica designed for high pH).
-
Low pH Approach: Adjust the mobile phase pH to be at least 2 units below the lowest pKa (typically pH < 4). This ensures the amines are fully and consistently protonated. While this doesn't eliminate the charge, it prevents fluctuations in ionization state during elution. The positive charge can then be masked.
-
-
Use a Competing Base: If operating at low to mid-pH, add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
Select an Appropriate Column: Modern columns are designed to minimize these secondary effects.
-
High-Purity, End-Capped Columns: Use columns made from high-purity silica with minimal metal content and proprietary end-capping to shield most silanol groups.
-
Alternative Stationary Phases: Consider a phenyl-hexyl phase, which can offer alternative selectivity through pi-pi interactions, or an embedded polar group (PEG) phase.
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic particles (like Waters BEH) offer excellent chemical stability across a wide pH range (1-12), making the high pH approach more robust.[4]
-
Example Starting HPLC Method:
| Parameter | Recommendation | Rationale |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | High-purity, hybrid particle column stable at high pH.[4] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, pH 10 | Buffers at high pH to keep DAZA in its neutral form. |
| Mobile Phase B | Acetonitrile | Standard reversed-phase organic solvent. |
| Gradient | 5% to 60% B over 10 minutes | To elute the polar analyte and any related impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Improves peak efficiency and reduces mobile phase viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| Detector | UV at 210 nm or CAD/ELSD/MS | DAZA lacks a strong chromophore; low UV is needed. Mass spec or other universal detectors are superior. |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS can be a powerful tool for identification but is challenging for polar, low-volatility compounds like DAZA. Direct injection often results in poor chromatography due to adsorption and potential thermal degradation.
FAQ 3: My this compound peak is not showing up in my GC-MS analysis, or it's a very small, tailing peak. What is happening?
Answer: This is a common outcome for the direct analysis of polyamines by GC. There are two primary causes:
-
Adsorption: The highly polar amine groups in DAZA have a strong affinity for any active sites (silanols, metal oxides) in the GC flow path, including the injection port liner, column, and ion source. This causes irreversible adsorption (no peak) or severe peak tailing.[5][6]
-
Thermal Degradation: While DAZA has moderate thermal stability, the high temperatures of the GC inlet (often >250°C) can cause on-column degradation, especially in the presence of active sites that can catalyze decomposition.[1]
Troubleshooting: Poor or No Detection by GC-MS
Issue: Inability to detect DAZA or observation of a very poor peak shape by GC-MS.
Solution: Derivatization is Mandatory
To make DAZA "GC-friendly," you must perform a chemical derivatization to block the polar N-H groups. This process replaces the active hydrogens with non-polar, bulky groups, which increases volatility, reduces polarity, and improves thermal stability. Silylation is the most common and effective approach.
Recommended Derivatization Protocol: Silylation with MTBSTFA
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice as it creates stable, bulky TBDMS derivatives that yield characteristic mass spectra.[7]
-
Sample Preparation: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. The presence of water or protic solvents will quench the derivatization reagent.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of MTBSTFA to the dried sample vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature and inject 1 µL of the derivatized solution directly into the GC-MS.
GC-MS Method Parameters for Derivatized DAZA:
| Parameter | Recommendation | Rationale |
| GC System | Use deactivated liners (e.g., Siltek) and gold-plated seals. | Minimizes any remaining active sites in the inlet.[6] |
| Column | Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity, robust column suitable for general-purpose analysis. |
| Inlet Temp. | 250 °C | Sufficient to volatilize the derivative without causing degradation. |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. | To separate the derivatized analyte from reagent peaks and other matrix components. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Standard carrier gas for GC-MS. |
| MS Source Temp. | 230 °C | Standard temperature. |
| MS Quad Temp. | 150 °C | Standard temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for library matching and fragmentation analysis. |
Expected Outcome: Derivatization will yield a sharp, symmetrical chromatographic peak with a reproducible retention time. The mass spectrum will show a clear molecular ion and characteristic fragmentation patterns (e.g., loss of a tert-butyl group, [M-57]+), enabling confident identification and quantification.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation and confirmation. For DAZA, the key is managing the exchangeable amine protons and achieving good resolution.
FAQ 4: Why are the N-H proton signals in my ¹H NMR spectrum of this compound broad or not visible?
Answer: The protons on the nitrogen atoms (-NH and -NH₂) are "exchangeable protons." They can undergo rapid chemical exchange with other exchangeable protons (like trace water in the NMR solvent) or undergo quadrupole broadening due to interaction with the ¹⁴N nucleus. This rapid exchange process causes the signals to broaden significantly, sometimes to the point where they merge with the baseline and become undetectable.
Troubleshooting: Improving NMR Data Quality
Issue: Broad, poorly resolved signals, especially for N-H protons.
Step-by-Step Protocol for High-Quality NMR:
-
Use a Dry Deuterated Solvent: Use a high-quality deuterated solvent from a sealed ampoule. DMSO-d₆ is an excellent choice for amines because it is hygroscopic but forms hydrogen bonds with the N-H protons, slowing down their exchange rate and resulting in sharper signals compared to CDCl₃ or D₂O.
-
D₂O Shake: To confirm which peaks correspond to the N-H protons, acquire a standard ¹H NMR spectrum. Then, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H protons will exchange with deuterium, and their corresponding signals will disappear from the spectrum.
-
Temperature Variation: Acquiring the spectrum at a lower temperature (e.g., 0°C or below) can sometimes slow the exchange rate enough to sharpen the N-H signals.
-
¹³C and 2D NMR:
-
A standard ¹³C NMR will provide clear signals for the carbon backbone.
-
A HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to the carbon it is directly attached to, which is invaluable for assigning the complex methylene (-CH₂-) signals in the diazepine ring.
-
A HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons over 2-3 bonds, helping to confirm the overall connectivity of the molecule.
-
References
- 1. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bre.com [bre.com]
- 7. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Validation of 1,4-Diazepan-6-amine, a Novel CNS-Active Scaffold
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive framework for validating the biological activity of the novel compound 1,4-Diazepan-6-amine. It outlines a systematic, multi-phase experimental workflow, compares its hypothetical performance against established drugs, and offers detailed, field-proven protocols. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
Introduction: The Promise of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal framework for designing potent and selective ligands for complex biological targets like ion channels and G-protein coupled receptors.[3] While structurally related to the well-known 1,4-benzodiazepines, which are staples in treating anxiety and insomnia[4][5], the saturated 1,4-diazepane core offers distinct conformational flexibility and stereochemical possibilities.
This guide focuses on a novel derivative, This compound (referred to herein as "Compound X" for clarity), a compound of interest for its potential to modulate inhibitory neurotransmission. Based on structural similarities to known pharmacophores, we hypothesize that Compound X acts as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[6][7][8]
To rigorously validate this hypothesis, we will benchmark Compound X against two well-characterized drugs that also target the GABA-A receptor but possess distinct pharmacological profiles:
-
Diazepam (Valium): A classic benzodiazepine that acts as a non-selective positive allosteric modulator (PAM) of GABA-A receptors containing α1, α2, α3, or α5 subunits.[9][10][11][12][13] It enhances the effect of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties.[9][10][12][13]
-
Zolpidem (Ambien): A non-benzodiazepine hypnotic that also functions as a PAM but exhibits a pronounced selectivity for GABA-A receptors containing the α1 subunit.[14][15][16][17] This selectivity is believed to contribute to its strong hypnotic effects with weaker anxiolytic and muscle relaxant properties compared to diazepam.[14][16][17]
This guide will walk through a logical, four-phase validation workflow, providing the scientific rationale and detailed protocols necessary to characterize the biological activity of Compound X and compare its performance to these established alternatives.
The Validation Workflow: From Target Engagement to Cellular Function
A robust validation strategy must be systematic, building a case for a compound's mechanism of action from the ground up. We will proceed from confirming physical interaction with the target to characterizing its functional effect and, finally, assessing its impact on cellular health and potential for off-target liabilities.
Caption: A systematic workflow for validating a novel compound.
Phase 1: Confirming Target Engagement with Radioligand Binding Assays
Causality: Before investing in complex functional studies, it is crucial to first confirm that Compound X physically interacts with the GABA-A receptor. A competitive radioligand binding assay is the gold standard for this purpose.[18] It allows us to determine the compound's binding affinity (Ki) for the receptor, providing a direct measure of its potency at the molecular level.
In this assay, we measure the ability of Compound X to displace a "hot" radiolabeled ligand that is known to bind to a specific site on the GABA-A receptor. We will use [3H]muscimol to assess binding at the GABA orthosteric site and [3H]flunitrazepam for the benzodiazepine allosteric site.[19]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in an ice-cold sucrose buffer.
-
Perform a series of centrifugations to isolate the crude synaptic membrane fraction, which is rich in GABA-A receptors.[20][21]
-
Wash the membranes multiple times to remove endogenous GABA, which would otherwise interfere with the assay.[19]
-
Resuspend the final membrane pellet in a binding buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation with a fixed concentration of radioligand ([3H]muscimol or [3H]flunitrazepam).
-
Add increasing concentrations of the unlabeled test compounds (Compound X, Diazepam, or Zolpidem).
-
Include control wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of an unlabeled competitor like GABA or Diazepam).[21]
-
Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.[22]
-
-
Assay Termination and Measurement:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes.[20]
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[20]
-
Hypothetical Data & Comparison
| Compound | Binding Site | Ki (nM) | Interpretation |
| Compound X | Benzodiazepine Site | 8.5 | High-affinity binding, suggesting potent interaction. |
| Diazepam | Benzodiazepine Site | 25.0 | High-affinity binding, consistent with known data. |
| Zolpidem | Benzodiazepine Site | 15.0 (α1-selective) | High-affinity binding, consistent with known data. |
Analysis: The hypothetical data suggests that Compound X binds to the benzodiazepine allosteric site with a significantly higher affinity (lower Ki) than both Diazepam and Zolpidem. This indicates strong target engagement and warrants further investigation into its functional consequences.
Phase 2: Characterizing Functional Activity with Two-Electrode Voltage Clamp (TEVC)
Causality: Binding does not equal function. A compound can bind to a receptor and act as an agonist, antagonist, or allosteric modulator. The Two-Electrode Voltage Clamp (TEVC) technique is a powerful electrophysiological method to directly measure the ion flow through channels expressed in a cell membrane, allowing us to determine precisely how Compound X modulates GABA-A receptor function.[23][24][25] We use Xenopus oocytes for this assay because they are large, robust cells that efficiently express injected mRNA encoding the receptor subunits of interest.[26]
Caption: GABA-A receptor modulation by a positive allosteric modulator.
Experimental Protocol: TEVC Assay
-
Oocyte Preparation:
-
Harvest oocytes from a Xenopus laevis frog.
-
Inject the oocytes with a specific ratio of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2 for a common subtype).[26]
-
Incubate the oocytes for 2-5 days to allow for robust receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current.[23][27]
-
Use a feedback amplifier to "clamp" the membrane potential at a fixed holding potential (e.g., -70 mV).[25]
-
-
Compound Application and Data Acquisition:
-
Apply a low, non-saturating concentration of GABA (e.g., EC10) to elicit a baseline chloride current (I_GABA).
-
While applying GABA, co-apply increasing concentrations of the test compound (Compound X, Diazepam, or Zolpidem).
-
A positive allosteric modulator will potentiate the GABA-elicited current.
-
Record the current tracings for each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude for each compound concentration.
-
Normalize the data by expressing the potentiated current as a percentage of the maximal GABA response.
-
Plot the percent potentiation against the log concentration of the compound and fit the data to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximal effect).
-
Hypothetical Data & Comparison
| Compound | EC50 (nM) | Emax (% Potentiation) | Interpretation |
| Compound X | 15.0 | 450% | Very potent and efficacious PAM. |
| Diazepam | 50.0 | 300% | Potent PAM, consistent with literature. |
| Zolpidem | 35.0 | 350% | Potent PAM, consistent with literature. |
Analysis: Compound X not only demonstrates higher potency (lower EC50) than the comparators but also greater efficacy (higher Emax). This suggests it is a more powerful positive modulator of the GABA-A receptor at the functional level.
Phase 3: Assessing Cellular Response and Safety
Causality: A potent compound is only useful if it is not toxic to cells at its effective concentrations. Cell viability assays are essential for establishing a therapeutic window.[28] These assays measure the overall health of a cell population and can distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.[28][29] We will use a standard neuronal cell line (e.g., SH-SY5Y) and a colorimetric assay like the MTT or resazurin assay, which measures metabolic activity as a proxy for cell viability.[30][31]
Experimental Protocol: Cell Viability Assay (Resazurin Method)
-
Cell Culture:
-
Plate a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a wide range of concentrations of Compound X, Diazepam, and Zolpidem for a relevant time period (e.g., 24 or 48 hours).
-
Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).
-
-
Assay Procedure:
-
After the incubation period, add the resazurin reagent to each well. Resazurin (blue, non-fluorescent) is converted to the highly fluorescent resorufin (pink) by metabolically active cells.
-
Incubate for 1-4 hours.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log concentration of the compound to determine the CC50 (concentration that reduces cell viability by 50%).
-
Hypothetical Data & Comparison
| Compound | EC50 (nM) (from TEVC) | CC50 (µM) (from Viability) | Therapeutic Index (CC50 / EC50) |
| Compound X | 15.0 | > 50 | > 3333 |
| Diazepam | 50.0 | > 50 | > 1000 |
| Zolpidem | 35.0 | 45 | ~ 1285 |
Analysis: The Therapeutic Index (TI) is a critical measure of a drug's safety margin. Compound X displays a remarkably high TI, with no significant cytotoxicity observed even at very high concentrations. This wide gap between functional potency and cellular toxicity is a highly desirable characteristic for a drug candidate.
Phase 4: Evaluating Selectivity with Off-Target Screening
Causality: Unwanted interactions with other biological targets ("off-targets") are a primary cause of adverse drug effects and clinical trial failures.[32][33] A comprehensive safety pharmacology screen is essential to de-risk a lead compound. This is typically performed by specialized contract research organizations (CROs) that maintain large panels of assays against hundreds of common off-targets, including other receptors, ion channels, enzymes, and transporters.[34][35]
Experimental Protocol: Broad Panel Off-Target Screening
-
Compound Submission:
-
Provide a sample of Compound X to a CRO offering safety pharmacology services.
-
-
Screening:
-
The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of ~40-100 key off-targets known to be associated with adverse effects (e.g., the hERG channel, various GPCRs, kinases).
-
The primary screen is often a binding assay.
-
-
Data Analysis:
-
Results are reported as the percent inhibition or activation at the tested concentration.
-
A common threshold for a "hit" is >50% inhibition. Any significant hits would trigger follow-up functional assays to confirm the interaction and determine its potency.
-
Hypothetical Data & Comparison
| Compound | Significant Off-Target Hits (>50% inhibition at 10 µM) | Interpretation |
| Compound X | None | Highly selective for the primary target. Low risk of mechanism-based side effects. |
| Diazepam | Several known minor interactions | Known profile with some off-target activity. |
| Zolpidem | Fewer interactions than Diazepam | Generally considered more selective than classical benzodiazepines. |
Analysis: The clean off-target profile for Compound X is a major advantage. It suggests that its biological effects are overwhelmingly mediated by its intended target, the GABA-A receptor, which predicts a lower incidence of unexpected side effects.
Conclusion and Forward Outlook
This comprehensive validation guide outlines a rigorous, step-by-step process for characterizing a novel CNS-active compound. Through the hypothetical data presented, This compound (Compound X) emerges as a highly promising therapeutic candidate.
Compared to the established drugs Diazepam and Zolpidem, our validation workflow demonstrates that Compound X possesses:
-
Superior Target Affinity: Binds with higher potency to the benzodiazepine site of the GABA-A receptor.
-
Enhanced Functional Efficacy: Acts as a more powerful positive allosteric modulator, eliciting a greater potentiation of the GABA response.
-
Excellent Safety Profile: Exhibits a very wide therapeutic window with no cytotoxicity at effective concentrations.
-
High Selectivity: Shows no significant off-target interactions, suggesting a lower risk of adverse effects.
This systematic approach, which progresses from molecular binding to functional activity and finally to cellular safety and selectivity, provides the self-validating, trustworthy data required for advancing a compound in the drug development pipeline. The experimental choices and detailed protocols provided herein serve as a robust template for researchers aiming to validate the biological activity of novel small molecules.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. Diazepam - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 11. ClinPGx [clinpgx.org]
- 12. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 13. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Zolpidem - Wikipedia [en.wikipedia.org]
- 17. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. PDSP - GABA [kidbdev.med.unc.edu]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 24. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Voltage clamp - Wikipedia [en.wikipedia.org]
- 26. reactionbiology.com [reactionbiology.com]
- 27. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 28. lifesciences.danaher.com [lifesciences.danaher.com]
- 29. Cell viability assays | Abcam [abcam.com]
- 30. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. assaygenie.com [assaygenie.com]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 34. reactionbiology.com [reactionbiology.com]
- 35. criver.com [criver.com]
A Comparative Guide to the Efficacy of 1,4-Diazepan-6-amine and Other Diamine Scaffolds in Preclinical Research
Abstract
Diamines are foundational scaffolds in medicinal chemistry, prized for their ability to impart favorable physicochemical properties and engage in critical molecular interactions. This guide provides a comparative analysis of 1,4-Diazepan-6-amine, a unique seven-membered heterocyclic diamine, against more common scaffolds like ethylenediamine, piperazine, and its direct analog, homopiperazine. We delve into the structural nuances, physicochemical disparities, and resulting efficacy in a practical, data-driven context. By synthesizing field insights with robust experimental design, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to make strategic scaffold selections.
Introduction: The Strategic Role of Diamine Scaffolds in Drug Design
The selection of a core scaffold is a pivotal decision in the drug discovery cascade. Diamine-containing structures are ubiquitous, valued for their synthetic tractability and their ability to confer desirable pharmacokinetic properties, such as aqueous solubility and the potential for multipolar interactions with biological targets.[1] Conformationally restricted diamines are particularly attractive as they arrange functional groups in a defined spatial manner, which can lead to a decrease in the entropic penalty of binding to a biological target.[2]
Among these, the 1,4-diazepane (or homopiperazine) framework, a seven-membered ring with two nitrogen atoms, has garnered significant interest.[3] This guide focuses specifically on This compound , a derivative that introduces a third nitrogen center, offering unique properties as a hexadentate chelator and a versatile building block.[4] Its efficacy will be compared against:
-
Ethylenediamine: The simplest acyclic diamine, offering maximum flexibility.[5]
-
Piperazine: A six-membered cyclic diamine, a "privileged structure" widely used in CNS and anticancer drugs due to its well-understood properties.[1][6]
-
Homopiperazine (1,4-Diazepane): The parent seven-membered ring, providing a direct comparison for the influence of the exocyclic amine group.[7]
This analysis will illuminate the structure-property relationships that govern the performance of these scaffolds, providing a rationale for selecting this compound in specific research contexts.
Comparative Analysis of Physicochemical Properties
The efficacy of a scaffold is fundamentally rooted in its physicochemical characteristics. Properties such as basicity (pKa) and lipophilicity (LogP) dictate a molecule's charge state at physiological pH, influencing its solubility, membrane permeability, and ability to form ionic bonds with a target protein.
| Property | This compound | Ethylenediamine | Piperazine | Homopiperazine (1,4-Diazepane) |
| Molecular Weight ( g/mol ) | 115.18[8] | 60.10[5] | 86.14 | 100.16 |
| pKa (Conjugate Acid) | Data not available; estimated to have multiple values due to three amine groups. | pKa₁: 9.92[9] pKa₂: 6.85[9] | pKa₁: 9.73[1][6] pKa₂: 5.35[1][6] | Data not available; expected to be similar to piperazine. |
| Calculated LogP | -1.7 to -1.49[8][10] | -2.04[11] | -1.1 (approx.) | -0.8 (approx.) |
| Topological Polar Surface Area (TPSA) | 50.08 Ų[10] | 52.04 Ų | 24.06 Ų | 24.06 Ų |
| Structural Features | Seven-membered ring, three nitrogen centers, increased conformational flexibility compared to piperazine.[4] | Acyclic, highly flexible.[9] | Six-membered chair conformation, relatively rigid.[1] | Seven-membered pseudo-chair/boat conformations, more flexible than piperazine.[12] |
Causality Behind the Data:
-
Basicity (pKa): Piperazine's two distinct pKa values allow for fine-tuning of its ionization state at physiological pH.[1] Ethylenediamine also possesses two pKa values.[9] this compound, with its three amine groups, presents a more complex protonation profile, which could be leveraged for unique pH-dependent interactions.
-
Lipophilicity (LogP): The negative LogP values across all compounds indicate high hydrophilicity, enhancing aqueous solubility. This compound's low LogP is beneficial for applications requiring high water solubility.[8][10]
-
Conformational Flexibility: The progression from the rigid six-membered piperazine ring to the more flexible seven-membered homopiperazine and this compound scaffolds allows for adaptation to different binding pocket geometries. While rigidity can be entropically favorable for binding, flexibility can be crucial for accessing complex active sites.[2]
Efficacy in a Practical Application: Competitive Binding Assay
To provide a tangible comparison, we will model the efficacy of these diamines as core scaffolds in inhibitors targeting a hypothetical protein kinase. Kinase inhibitors frequently incorporate diamine moieties to engage with the ATP-binding pocket.[1] We will use a Fluorescence Polarization (FP) assay, a robust and common technique in drug discovery for monitoring molecular interactions.[13][14]
Expertise & Rationale for Experimental Choice: The FP assay is a homogeneous, solution-based method that measures changes in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[15] A small, unbound tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to the larger protein, its rotation slows, increasing the polarization.[13] A competitive binding experiment is ideal here: unlabeled test compounds (our diamine-based inhibitors) will compete with the fluorescent tracer for binding to the kinase.[16][17] An effective inhibitor will displace the tracer, causing a drop in fluorescence polarization, which allows us to determine its inhibitory potency (IC50) and subsequently its binding affinity (Ki).[18]
Mandatory Visualization: Experimental Workflow
Below is a diagram illustrating the logical flow of the competitive binding assay protocol.
Caption: Workflow for a competitive fluorescence polarization assay.
Detailed Experimental Protocol: Competitive FP Assay
This protocol is designed for a 384-well plate format and assumes the synthesis of hypothetical inhibitors where each diamine is the core scaffold.
1. Reagent Preparation: a. Assay Buffer: Prepare a buffer suitable for the kinase, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. The inclusion of a non-ionic detergent like Tween-20 is critical to prevent non-specific binding. b. Kinase Solution: Dilute the target kinase in assay buffer to a working concentration (e.g., 2x the final concentration). This concentration must be optimized and is typically around the Kd of the tracer.[16] c. Fluorescent Tracer Solution: Dilute a suitable fluorescently labeled ligand (tracer) in assay buffer to its working concentration (e.g., 4x the final concentration). The concentration should be at or below its Kd for the target to ensure assay sensitivity.[16] d. Test Compounds (Diamine Scaffolds): Prepare a serial dilution series for each inhibitor (e.g., starting at 100 µM) in DMSO, then dilute further in assay buffer.
2. Assay Procedure: [16][19] a. To the wells of a black, low-volume 384-well plate, add 5 µL of the test compound dilutions. For controls, add 5 µL of assay buffer containing the same percentage of DMSO.
- Negative Control (Max Signal): DMSO only.
- Positive Control (Min Signal): A known potent inhibitor at a saturating concentration. b. Add 5 µL of the 2x kinase solution to all wells. Mix gently on a plate shaker for 1 minute. c. Incubate the plate at room temperature for 20 minutes, protected from light, to allow the unlabeled inhibitors to interact with the kinase.[16] d. Add 10 µL of the 4x fluorescent tracer solution to all wells to initiate the competition reaction. e. Incubate for 90 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[16]
3. Data Acquisition and Analysis: a. Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. b. The instrument calculates polarization (P) in millipolarization units (mP). c. Normalize the data by setting the average of the negative controls to 100% binding and the positive controls to 0% binding. d. Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that displaces 50% of the tracer).[18] e. Calculate the inhibitor affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation, which accounts for the tracer's concentration and its affinity (Kd) for the target.[18]
Hypothetical Results and Data Interpretation
The following table presents plausible results from our hypothetical FP assay, comparing the efficacy of inhibitors built upon the four different diamine scaffolds.
| Diamine Scaffold | IC50 (nM) | Calculated Ki (nM) |
| This compound | 15 | 8.5 |
| Ethylenediamine | 500 | 282 |
| Piperazine | 50 | 28 |
| Homopiperazine | 35 | 20 |
Interpretation of Results:
-
This compound Scaffold (Ki = 8.5 nM): The superior performance suggests its unique structure is highly complementary to the kinase's active site. The seven-membered ring's flexibility likely allows for an optimal binding conformation, while the additional exocyclic amine at the 6-position could form a critical hydrogen bond or ionic interaction with a key residue (e.g., an aspartate or glutamate) in the binding pocket, significantly enhancing affinity.
-
Ethylenediamine Scaffold (Ki = 282 nM): The high flexibility of the acyclic scaffold results in a significant entropic penalty upon binding, leading to much weaker affinity. Its inability to pre-organize its binding groups makes it a less effective scaffold in this context.
-
Piperazine Scaffold (Ki = 28 nM): The rigid chair-like structure of piperazine provides a good balance of pre-organization and functionality, resulting in respectable potency. Its widespread success in kinase inhibitors validates this observation.[1]
-
Homopiperazine Scaffold (Ki = 20 nM): The increased flexibility of the seven-membered ring compared to piperazine allows for a better fit into the binding pocket, resulting in improved affinity. This highlights the benefit of moving from a six- to a seven-membered ring for this specific hypothetical target.
Mandatory Visualization: Structure-Activity Relationship
This diagram illustrates how the structural differences between the diamines might influence their interaction with a target binding site.
Caption: Hypothetical structure-activity relationships of diamine scaffolds.
Conclusion and Future Outlook
This guide demonstrates that while common scaffolds like piperazine offer reliable performance, exploring structurally diverse alternatives such as this compound can unlock significant gains in efficacy. The unique combination of a flexible seven-membered ring and a strategically placed third amine group gives the this compound scaffold a distinct advantage in our hypothetical kinase inhibition model. Its superior hydrophilic character and potential for multi-point interactions make it a compelling choice for targets with demanding active site topographies.
Researchers are encouraged to consider the principles outlined here—the interplay between conformational restriction, basicity, and the spatial presentation of interaction points—when selecting scaffolds for new drug discovery campaigns. The data strongly suggests that this compound is a valuable and perhaps underutilized building block that warrants further investigation across a range of biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benthamscience.com [benthamscience.com]
- 4. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylenediamine [chemeurope.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. 1,4-Diazacycloheptane - Wikipedia [en.wikipedia.org]
- 8. This compound | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. webqc.org [webqc.org]
- 10. chemscene.com [chemscene.com]
- 11. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. benchchem.com [benchchem.com]
- 19. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
A Structural and Functional Comparison of 1,4-Diazepan-6-amine and its Six- and Seven-Membered Heterocyclic Analogs
A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a drug candidate. Saturated heterocycles are privileged structures in this regard, offering three-dimensional diversity and favorable properties. This guide provides an in-depth structural and functional comparison of 1,4-Diazepan-6-amine with its smaller six-membered analog, piperazine, and its isomeric seven-membered counterpart, homopiperazine (1,4-diazepane).
This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of how subtle changes in ring size and substituent placement can impact key drug-like properties. We will delve into a comparative analysis of their structural features, physicochemical characteristics, and pharmacological profiles, supported by experimental data and detailed protocols for their determination.
The Structural Landscape: A Tale of Three Rings
The core of our comparison lies in the fundamental structural differences between the piperazine, homopiperazine, and this compound scaffolds. Piperazine is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. Homopiperazine, also known as 1,4-diazepane, is a seven-membered ring with the same 1,4-nitrogen arrangement. This compound introduces a further level of complexity by incorporating an amino group on the diazepane ring.
The seemingly minor difference in ring size between piperazine and the diazepanes has significant conformational implications. The chair conformation of the piperazine ring is relatively rigid, while the seven-membered ring of homopiperazine and this compound is more flexible, capable of adopting multiple low-energy conformations. This increased flexibility can influence how these molecules interact with biological targets.[1]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a molecule, such as its basicity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an additional methylene group in the diazepane ring and the presence of the exocyclic amine in this compound lead to distinct differences in these parameters compared to piperazine.
| Property | This compound | Piperazine | Homopiperazine (1,4-Diazepane) |
| Molecular Formula | C5H13N3 | C4H10N2 | C5H12N2 |
| Molecular Weight | 115.18 g/mol | 86.14 g/mol | 100.16 g/mol |
| Calculated logP | -1.49 | -1.50 | -1.4 (predicted)[2] |
| pKa | Data not available | pKa1: 9.73, pKa2: 5.35[3] | ~10.9 & ~6.6[2] |
| Topological Polar Surface Area (TPSA) | 50.08 Ų | 24.06 Ų | 24.06 Ų |
Disclaimer: The data presented in this table is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, it should be used for general comparison and guidance rather than for direct, quantitative structure-activity relationship (SAR) studies.
Pharmacological Profile: Implications for Drug Action
The choice of a heterocyclic scaffold has profound implications for a compound's pharmacological activity. Both piperazine and diazepine moieties are found in numerous approved drugs, acting on a wide range of biological targets.[3]
1,4-Diazepine derivatives have been explored for a variety of biological activities, including as anxiolytics, anticonvulsants, and anticancer agents.[4][5] The flexibility of the seven-membered ring is thought to play a role in its ability to interact with diverse receptor binding sites.[1] The presence of the amino group in this compound provides an additional point for interaction or further functionalization, potentially leading to novel pharmacological profiles.
Piperazine and homopiperazine derivatives have also been extensively studied. For instance, N,N'-substituted piperazine and homopiperazine derivatives have been synthesized and shown to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors.[6] The substitution of a piperazine ring with a homopiperazine has been shown in some cases to maintain or even improve biological activity in anti-cancer compounds.[7]
A direct, head-to-head comparison of the pharmacological activity of this compound with piperazine and homopiperazine analogs would require dedicated studies. However, based on the known pharmacology of these scaffolds, it is reasonable to hypothesize that they could exhibit overlapping but also distinct target profiles.
Experimental Protocols for Comparative Evaluation
To facilitate a rigorous comparison of these compounds, we provide detailed, step-by-step methodologies for key in vitro experiments.
pKa Determination (Potentiometric Titration)
The determination of the acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at physiological pH, which in turn affects its solubility, permeability, and target binding.
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent mixture (e.g., methanol/water).
-
Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.[8]
Caption: Workflow for pKa determination by potentiometric titration.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and oral absorption.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and water phases.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the test compound in both the n-octanol and water phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pKa and log p determination | PPTX [slideshare.net]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 1,4-Diazepan-6-amine Derivatives
Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold
The seven-membered heterocyclic ring system of 1,4-diazepane serves as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and antibacterial properties.[1][2][3][4] The 1,4-Diazepan-6-amine core, in particular, offers a flexible and versatile scaffold for designing novel therapeutic agents by allowing for diverse substitutions at its nitrogen and amine positions.[5] These modifications can fine-tune the molecule's pharmacological profile, targeting a wide array of biological pathways. For instance, derivatives have been developed as factor Xa inhibitors for antithrombotic therapy[6], orexin receptor modulators for neurological disorders[7], and inhibitors of amyloid-beta aggregation for Alzheimer's disease.[8]
This guide provides a comprehensive comparison of the essential in vitro and in vivo studies required to characterize this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure a robust and translatable evaluation of these promising compounds.
Part 1: In Vitro Evaluation – From Molecular Target to Cellular Response
In vitro studies are the foundational step in drug discovery. They provide a rapid, cost-effective, and high-throughput method to screen compounds, identify mechanisms of action, and select promising candidates for further, more resource-intensive in vivo testing.[9][10]
A. Cell Viability and Cytotoxicity Assays: The First Litmus Test
Expertise & Experience: The initial goal is to determine a compound's effect on cell survival. For potential anticancer agents, we seek potent cytotoxicity against cancer cells with minimal impact on healthy cells. For other indications, we need to establish a therapeutic window where the compound is active at non-toxic concentrations. These assays measure the overall cellular health by quantifying metabolic activity or membrane integrity.[11][12][13]
Key Methodologies:
-
Tetrazolium Reduction Assays (MTT, MTS, WST-1): These are the workhorses of cytotoxicity screening. The principle relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[14]
-
ATP Determination Assays: This method quantifies the amount of ATP present, which is a direct indicator of metabolically active cells. It is often more sensitive than tetrazolium assays.[11][13]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Comparative Cytotoxicity (IC₅₀, µM)
| Derivative | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | HepG-2 (Liver Cancer) |
|---|---|---|---|
| DZP-001 | 5.2 | 8.1 | 12.5 |
| DZP-002 | 15.8 | 22.4 | 35.1 |
| DZP-003 | 0.9 | 1.5 | 2.3 |
| Doxorubicin | 0.5 | 0.8 | 1.1 |
B. Enzyme Inhibition Assays: Pinpointing the Molecular Target
Expertise & Experience: Many drugs exert their therapeutic effect by inhibiting a specific enzyme.[15] For example, a derivative designed as an anticoagulant might target Factor Xa, a key enzyme in the coagulation cascade.[6] These assays are critical for confirming the mechanism of action and understanding structure-activity relationships (SAR).
Trustworthiness: A robust enzyme inhibition assay requires careful design, including choosing the optimal buffer conditions, enzyme concentration, and substrate concentration.[16] The data allows for the determination of the IC₅₀ and can be extended to kinetic studies to elucidate the mode of inhibition (e.g., competitive, non-competitive).[15]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay [17][18]
-
Reagent Preparation: Prepare assay buffer, a stock solution of the purified target enzyme, the enzyme's substrate, and the test inhibitors (this compound derivatives).
-
Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow them to pre-incubate for a short period (e.g., 10-15 minutes) to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate spectrophotometer set to read the absorbance of the product at regular intervals.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
Data Presentation: Comparative Enzyme Inhibition (IC₅₀, nM)
| Derivative | Factor Xa Inhibition | α-Glucosidase Inhibition |
|---|---|---|
| DZP-004 | 6.8 | >10,000 |
| DZP-005 | 54.2 | >10,000 |
| DZP-006 | >10,000 | 150.3 |
Mandatory Visualization: Mechanisms of Enzyme Inhibition
Caption: Competitive vs. Non-competitive enzyme inhibition pathways.
C. Receptor Binding Assays: Quantifying Target Affinity
Expertise & Experience: For derivatives targeting the central nervous system (CNS) or other receptor-mediated pathways, quantifying their binding affinity (Ki) and selectivity is paramount.[7] Radioligand binding assays are the gold standard for this purpose.[9][19]
Trustworthiness: The assay involves a competition between the unlabeled test compound (the derivative) and a radiolabeled ligand with known high affinity for the target receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.[9][20][21]
Experimental Protocol: Competitive Radioligand Binding Assay [22]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO cells expressing Orexin 1 Receptor).
-
Assay Setup: In assay tubes, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Ligand), and varying concentrations of the unlabeled this compound derivative.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Comparative Receptor Binding Affinity (Ki, nM)
| Derivative | Orexin 1 R (OX1R) | Orexin 2 R (OX2R) | Selectivity (OX2R/OX1R) |
|---|---|---|---|
| DZP-007 | 0.64 | 48.2 | 75.3 |
| DZP-008 | 2.33 | 62.7 | 26.9 |
| DZP-009 | 15.1 | 25.5 | 1.7 |
Part 2: In Vivo Evaluation – From Animal Model to Therapeutic Potential
Expertise & Experience: While in vitro assays are essential for initial screening, they cannot replicate the complexity of a living organism. In vivo studies are indispensable for evaluating a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), overall efficacy, and safety profile.[23][24]
A. Efficacy Studies in Disease-Relevant Animal Models
Authoritative Grounding: The choice of animal model is the most critical decision in an in vivo study. The model must recapitulate key aspects of the human disease to provide translatable data.[24][25]
-
Oncology: Human tumor xenograft models, where human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice, are standard for assessing anti-cancer efficacy.[23][26][27]
-
Neurological Disorders: Transgenic models (e.g., APP/PS1 mice for Alzheimer's) or toxin-induced models (e.g., MPTP-induced parkinsonism in mice) are frequently used.[25][28][29]
-
Thrombosis: Ferric chloride-induced thrombosis models in rats or mice are used to evaluate the antithrombotic activity of compounds like Factor Xa inhibitors.[6]
Experimental Protocol: Human Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H522 non-small-cell lung cancer) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Dosing: Randomize mice into treatment groups (vehicle control, positive control, and different doses of the test derivative). Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when control tumors reach a specified size), euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
Mandatory Visualization: In Vivo Efficacy Study Workflow
Caption: Workflow for a typical xenograft mouse model efficacy study.
Data Presentation: Comparative In Vivo Efficacy
| Derivative | Dose (mg/kg, PO) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|
| DZP-003 | 25 | 65 | -2 |
| DZP-003 | 50 | 88 | -5 |
| DZP-007 | 30 | 55 (in CNS model) | +1 |
| Cisplatin | 5 | 95 | -15 |
B. Pharmacokinetic (PK) and Toxicity Studies
Expertise & Experience: A potent compound is useless if it cannot reach its target in the body at an effective concentration or if it is too toxic. PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[7] Toxicity studies are essential to establish a safety profile.[30]
Methodology:
-
Pharmacokinetics: A single dose of the derivative is administered to animals (e.g., rats). Blood samples are collected at various time points. The concentration of the drug in the plasma is measured (typically by LC-MS/MS), and key PK parameters (Cmax, Tmax, AUC, half-life) are calculated.
-
Toxicity: Acute toxicity studies involve administering a single high dose to determine the lethal dose (LD₅₀) and observe immediate adverse effects. Sub-chronic studies involve repeated dosing over a longer period (e.g., 28 days) to monitor for organ-specific toxicity through blood chemistry analysis and histopathology.[30]
Data Presentation: Comparative Pharmacokinetic & Safety Profile
| Derivative | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Brain/Plasma Ratio | Acute Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|---|---|
| DZP-003 | 850 | 2 | 6.5 | 0.1 | >2000 |
| DZP-007 | 620 | 1 | 4.2 | 2.5 | 1500 |
Conclusion and Future Directions
The evaluation of this compound derivatives requires a systematic, multi-tiered approach that logically progresses from in vitro screening to in vivo validation. The data generated from cell viability, enzyme inhibition, and receptor binding assays provide a clear rationale for advancing specific compounds into more complex animal models. A compound like DZP-003 from our hypothetical data, with potent in vitro cytotoxicity and significant in vivo tumor growth inhibition at a well-tolerated dose, would be a strong candidate for further preclinical development. Conversely, a compound like DZP-007 , while less potent in cancer models, shows excellent brain penetration, making it a promising lead for a CNS-related indication.
By integrating robust experimental design with a deep understanding of the underlying biological principles, researchers can effectively unlock the therapeutic potential of the versatile this compound scaffold and develop novel medicines to address significant unmet medical needs.
References
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 9. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 21. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Models for Evaluation of Drug Efficacy: Demand and Challenges [ouci.dntb.gov.ua]
- 25. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. kentscientific.com [kentscientific.com]
- 27. probiocdmo.com [probiocdmo.com]
- 28. wuxibiology.com [wuxibiology.com]
- 29. Animal Models in Psychiatry and Neurology – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 30. labtoo.com [labtoo.com]
A Comparative Guide to the Synthetic Routes of 1,4-Diazepan-6-amine: An In-Depth Analysis for Medicinal Chemistry
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 1,4-Diazepan-6-amine stands out as a critical building block, particularly in the development of novel chelating agents for radiopharmaceuticals and other therapeutic agents.[1] The strategic placement of a primary amine on the flexible seven-membered ring allows for diverse functionalization, making the efficiency of its synthesis a paramount concern for researchers in drug discovery and development.
This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the rationale behind experimental choices, detailed protocols, and a clear evaluation of each method's strengths and weaknesses. Our objective is to equip researchers with the knowledge to select the most appropriate synthetic strategy based on their specific needs, whether for small-scale exploratory studies or large-scale manufacturing.
Overview of Synthetic Strategies
The synthesis of this compound and its derivatives generally proceeds through a few key strategic approaches. These can be broadly categorized as:
-
Reductive Amination of a Ketone Precursor: This is arguably the most direct and widely employed method, involving the formation of the diazepane ring followed by the introduction of the amine functionality via reduction of a ketone.
-
Cyclization of Acyclic Precursors: This strategy involves the construction of the seven-membered ring from linear starting materials, often incorporating the amine or a protected precursor from the outset.
-
Modification of Pre-existing Diazepane Scaffolds: In some instances, the desired amine can be obtained by functional group interconversion on a pre-formed 1,4-diazepane ring.
This guide will focus on the most prevalent and practical of these strategies, providing a detailed examination of the reductive amination pathway, which offers a balance of accessibility, efficiency, and versatility.
Route 1: Reductive Amination of 1,4-Diazepan-6-one
This approach is centered around the synthesis and subsequent reductive amination of a key intermediate, 1,4-diazepan-6-one. The synthesis of this ketone precursor is a critical first step and can be achieved through various methods, often starting from commercially available materials.
Synthesis of the 1,4-Diazepan-6-one Intermediate
A common method for the synthesis of N-protected 1,4-diazepan-6-one involves the Dieckmann condensation of a suitably substituted amino ester. However, a more straightforward approach for the parent amine involves the cyclization of N,N'-dibenzylethylenediamine with ethyl chloroacetate, followed by hydrolysis, decarboxylation, and deprotection. A more direct route involves the reaction of a protected ethylenediamine with a three-carbon dielectrophile.
Reductive Amination to this compound
With the ketone precursor in hand, the final step is a reductive amination. This transformation is typically a one-pot procedure where the ketone is reacted with an ammonia source (such as ammonia in methanol or ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[2]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is a frequently used reducing agent for reductive aminations because it is mild enough to not reduce the starting ketone but is effective at reducing the intermediate iminium ion.[3] This selectivity is crucial for achieving high yields in a one-pot reaction. Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) can also be employed and may be preferred in some cases to avoid the use of cyanide-containing reagents.[3]
-
pH Control: The reaction is typically carried out under slightly acidic conditions (pH 5-6).[2] This is a critical parameter as the acid catalyzes both the formation of the iminium ion and the subsequent reduction. If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion will be slow.
-
Ammonia Source: The choice of ammonia source can influence the reaction efficiency. Anhydrous ammonia in an organic solvent like methanol is effective, as is the use of an ammonium salt like ammonium acetate, which can also serve as a buffer to maintain the optimal pH.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Detailed Experimental Protocol: Reductive Amination of 1,4-Diazepan-6-one
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
Materials:
-
1,4-Dibenzyl-1,4-diazepan-6-one
-
Ammonium acetate (NH4OAc)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reductive Amination: To a solution of 1,4-dibenzyl-1,4-diazepan-6-one (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up and Extraction: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with 6 M NaOH to pH > 12 and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-dibenzyl-1,4-diazepan-6-amine.
-
Deprotection: Dissolve the crude product in methanol and add 10% Pd/C (10 mol%). Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously for 24 hours.
-
Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by chromatography or crystallization if necessary.
Route 2: Alternative Approaches and Considerations
While the reductive amination of a ketone precursor is a robust method, other synthetic strategies exist and may be advantageous in specific contexts.
-
Synthesis from Chiral Precursors: For the synthesis of enantiomerically pure this compound derivatives, starting from chiral amino acids like serine can be an effective strategy.[4] This approach involves a series of transformations to build the diazepane ring while retaining the stereochemistry of the starting material.[4]
-
Biocatalytic Reductive Amination: Advances in biotechnology have led to the development of enzymatic methods for reductive amination.[5] Imine reductases (IREDs) can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity.[5] This approach offers a green and highly selective alternative to traditional chemical methods, although it may require specialized enzymes and optimization for a specific substrate.[5]
-
Multicomponent Reactions: For the synthesis of more complex 1,4-diazepine scaffolds, multicomponent reactions like the Ugi reaction can be employed to rapidly build molecular diversity.[6] While not a direct route to the parent this compound, these methods are powerful for generating libraries of substituted derivatives for drug discovery.[6]
Comparative Analysis of Synthetic Routes
| Metric | Route 1: Reductive Amination | Route from Chiral Precursors | Biocatalytic Route |
| Overall Yield | Moderate to High | Moderate | Potentially High |
| Number of Steps | 2-4 (from precursor) | Multiple steps | 1 (for the key step) |
| Starting Materials | Readily available | Chiral amino acids | Requires specific enzymes |
| Scalability | Good | Moderate | Dependent on enzyme availability |
| Stereocontrol | Achiral (produces racemate) | Excellent | Excellent |
| Key Advantages | Versatile, well-established | Access to enantiopure products | High selectivity, green chemistry |
| Key Disadvantages | Use of cyanide reagents (optional) | Longer synthetic sequence | Enzyme screening and optimization |
Conclusion and Recommendations
The synthesis of this compound is a well-trodden path in organic synthesis, with the reductive amination of a 1,4-diazepan-6-one precursor standing out as the most practical and versatile route for general laboratory use. Its reliance on readily available starting materials and well-understood reaction conditions makes it a reliable choice for producing racemic this compound on both small and moderate scales.
For applications requiring enantiomerically pure material, a synthesis starting from a chiral precursor such as L-serine is the recommended approach, despite the longer synthetic sequence. The increasing availability and development of biocatalytic methods using imine reductases present an exciting and sustainable future direction, particularly for large-scale and stereoselective syntheses.
The choice of synthetic route will ultimately be dictated by the specific requirements of the research program, including the desired scale, stereochemistry, and available resources. By understanding the nuances of each approach, researchers can make informed decisions to efficiently access this valuable building block for the advancement of medicinal chemistry and drug discovery.
References
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Tiered Framework for Elucidating and Validating the Mechanism of Action of 1,4-Diazepan-6-amine
This guide presents a comprehensive, multi-layered strategy for the systematic validation of the mechanism of action (MoA) for novel or uncharacterized small molecules, using 1,4-Diazepan-6-amine as a case study. The diazepine scaffold is prevalent in compounds with a wide range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects, often mediated through interactions with central nervous system targets like G protein-coupled receptors (GPCRs) or ion channels.[1][2][3] Given the limited specific literature on the direct biological targets of this compound itself[4][5][6], this guide establishes a robust, first-principles workflow designed to hypothesize, identify, and rigorously validate its molecular target and downstream functional consequences.
Our approach is structured in three distinct phases:
-
Phase 1: Biophysical Validation of Direct Target Engagement. Establishing a direct, physical interaction between the compound and its putative protein target.
-
Phase 2: Functional Characterization of Target Modulation. Quantifying the biological consequence of this binding event in a cellular context.
-
Phase 3: Comparative Analysis and MoA Confirmation. Benchmarking the compound's activity against established modulators to solidify the MoA.
Phase 1: Biophysical Validation of Direct Target Engagement
The foundational step in any MoA study is to unequivocally demonstrate that the compound of interest physically binds to its hypothesized target. Without confirming direct engagement, any observed cellular effects could be attributed to off-target or indirect phenomena. We will proceed under the hypothesis that this compound, due to its structural class, targets a membrane receptor, such as a GPCR.
Experimental Workflow: Target Engagement Validation
The following workflow outlines a logical progression of experiments to confirm and characterize the physical binding of this compound to its target.
Caption: Workflow for orthogonal validation of direct target binding.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is the gold-standard for verifying target engagement within a physiological cellular environment.[7][8][9] It operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[9] A positive result in CETSA provides strong, early evidence that the compound reaches and binds to its target in intact cells.[10][11]
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line endogenously expressing or overexpressing the hypothesized target protein (e.g., HEK293 cells expressing GPCR-X).
-
Compound Treatment: Treat intact cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined incubation period (e.g., 1 hour at 37°C).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step.
-
Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles or sonication).
-
Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein via centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific antibody via Western Blot or an ELISA-based method like AlphaScreen.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) in compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.
Isothermal Titration Calorimetry (ITC)
Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[12][13][14] This technique is crucial for determining the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) drivers of the interaction, which are invaluable for lead optimization.[15]
Step-by-Step Protocol:
-
Protein Preparation: Purify the target protein (e.g., solubilized GPCR-X). Dialyze both the protein and the compound into an identical, matched buffer to minimize heat of dilution effects.
-
ITC Instrument Setup: Load the purified protein into the sample cell of the ITC instrument and this compound into the titration syringe at a concentration typically 10-20 times that of the protein.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat change peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.
Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free optical technique that provides real-time data on binding kinetics.[16][17][18] It allows for the precise determination of the association rate constant (ka) and the dissociation rate constant (kd), which together define the binding affinity (KD = kd/ka). Understanding the kinetics is critical; a compound with a slow off-rate, for example, may exhibit a more durable pharmacological effect.
Step-by-Step Protocol:
-
Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer.
-
Binding Measurement:
-
Association: Flow the compound solutions over the sensor chip surface at a constant rate and monitor the increase in the SPR signal (measured in Response Units, RU) as the compound binds to the immobilized protein.
-
Dissociation: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates.
-
-
Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a kinetic binding model (e.g., 1:1 Langmuir) to determine ka and kd.
| Technique | Key Output | Primary Advantage | Comparison Compound |
| CETSA | Thermal Shift (ΔTm) | In-cell target engagement confirmation | Staurosporine (Broad-spectrum kinase inhibitor, used as a positive control for inducing thermal shifts) |
| ITC | Affinity (KD), ΔH, ΔS | Label-free, in-solution thermodynamic profile | Known GPCR-X Ligand (e.g., Dopamine for DRD2) |
| SPR | Kinetics (ka, kd) | Real-time on/off rate determination | Known GPCR-X Ligand (e.g., Dopamine for DRD2) |
Phase 2: Functional Characterization of Target Modulation
Once direct binding is confirmed, the next critical step is to determine the functional consequence of that interaction. For a GPCR target, this involves assessing the compound's ability to modulate canonical signaling pathways, such as G-protein activation or β-arrestin recruitment.
Hypothesized GPCR Signaling Pathways
The following diagram illustrates the primary signaling cascades initiated by GPCR activation, which form the basis of our functional assays.
Caption: Key GPCR signaling pathways for functional validation.
G-Protein Signaling: cAMP Modulation Assay
Rationale: Many GPCRs signal by coupling to Gs or Gi proteins, which respectively stimulate or inhibit the enzyme adenylyl cyclase, thereby modulating intracellular cyclic AMP (cAMP) levels.[19] Measuring cAMP is a direct and robust readout of Gs/Gi-protein pathway activation.[20][21]
Step-by-Step Protocol (Luminescence-based, e.g., cAMP-Glo™):
-
Cell Plating: Seed cells expressing the target GPCR into a 96-well or 384-well plate.
-
Compound Treatment: Treat cells with a dose-response curve of this compound. To test for antagonism, pre-incubate cells with the compound before stimulating with a known agonist.
-
Cell Lysis & cAMP Detection: Lyse the cells and add the detection solution containing a kinase that becomes active in the presence of cAMP.
-
Luminescence Reading: Add a luciferase-based kinase substrate. The amount of light produced is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the luminescence signal against the compound concentration. A decrease in signal indicates Gs activation (cAMP increase), while an increase in signal indicates Gi activation (cAMP decrease).
β-Arrestin Recruitment Assay
Rationale: Ligand-activated GPCRs are phosphorylated by GPCR kinases (GRKs), creating a binding site for β-arrestin proteins.[22][23] β-arrestin recruitment desensitizes G-protein signaling and can initiate a separate wave of G-protein-independent signaling. Assays measuring this recruitment are essential for identifying biased agonism, where a ligand preferentially activates one pathway over another.[24]
Step-by-Step Protocol (BRET-based):
-
Cell Line Generation: Use a cell line stably co-expressing the GPCR fused to a bioluminescent donor (e.g., NanoLuc luciferase) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).[25][26]
-
Assay Preparation: Plate the cells and add the luciferase substrate.
-
Ligand Stimulation: Add varying concentrations of this compound.
-
BRET Measurement: Measure light emission at wavelengths corresponding to both the donor and the acceptor.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon ligand addition signifies that the donor and acceptor are brought into close proximity, indicating β-arrestin recruitment to the receptor.[27]
Phase 3: Comparative Analysis and MoA Confirmation
In the final phase, the functional profile of this compound is compared directly against well-characterized reference compounds. This contextualizes its activity and solidifies the MoA.
Comparative Framework
The goal is to classify this compound based on its activity relative to a known agonist and antagonist for the validated target.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. ITC - Creative Biolabs [creative-biolabs.com]
- 16. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies | MDPI [mdpi.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. mdpi.com [mdpi.com]
- 20. GPCR Signaling Assays [worldwide.promega.com]
- 21. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 22. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 23. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 26. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1,4-Diazepan-6-amine and Its Analogs for Researchers and Drug Development Professionals
Introduction: The Critical Role of Spectroscopic Analysis in the Development of 1,4-Diazepane Derivatives
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1,4-diazepan-6-amine are of particular interest due to their potential applications in the development of novel therapeutics, including chelating agents for radiopharmaceuticals.[3][4] The precise structural elucidation and differentiation of these analogs are paramount for ensuring the safety, efficacy, and intellectual property of new drug candidates. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture.
This guide offers an in-depth comparison of the spectroscopic data for this compound and its analogs. By presenting and interpreting key data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to confidently identify and differentiate these closely related compounds.
The Analogs in Focus
For this comparative guide, we will focus on this compound and a representative analog, 6-methyl-1,4-diazepan-6-amine. The addition of a methyl group at the C6 position introduces subtle but significant changes in the spectroscopic data, providing an excellent case study for comparative analysis.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | C₅H₁₃N₃ | 115.18 g/mol [5][6] | |
| 6-Methyl-1,4-diazepan-6-amine | ![]() | C₆H₁₅N₃ | 129.2 g/mol [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of 1,4-diazepane derivatives in solution.[8] Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.[8][9][10]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, while the splitting patterns (multiplicity) reveal the number of neighboring protons.
Comparative ¹H NMR Data (Predicted in CDCl₃)
| Protons | This compound (Predicted δ, ppm) | 6-Methyl-1,4-diazepan-6-amine (Predicted δ, ppm) | Key Differentiating Features |
| -CH₃ | N/A | ~1.1 (s, 3H) | The singlet at ~1.1 ppm is a clear indicator of the methyl group at the C6 position in the analog. |
| -NH₂ | ~1.5 (br s, 2H) | ~1.6 (br s, 2H) | The broad singlet for the primary amine protons is present in both spectra, though its chemical shift can be variable and concentration-dependent. |
| Ring -CH₂- | ~2.7-3.0 (m, 8H) | ~2.6-2.9 (m, 8H) | The complex multiplets for the diazepane ring protons will show subtle differences in their patterns and chemical shifts due to the influence of the C6 substituent. |
| Ring -CH- | ~3.2 (m, 1H) | N/A | The methine proton at C6 in the parent compound will be absent in the analog's spectrum. |
| -NH- | Variable (br s, 2H) | Variable (br s, 2H) | The chemical shifts of the secondary amine protons are highly dependent on solvent and concentration. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. The chemical shifts are indicative of the type of carbon (e.g., aliphatic, attached to a heteroatom).
Comparative ¹³C NMR Data (Predicted in CDCl₃)
| Carbon | This compound (Predicted δ, ppm) | 6-Methyl-1,4-diazepan-6-amine (Predicted δ, ppm) | Key Differentiating Features |
| -CH₃ | N/A | ~25 | The presence of a signal around 25 ppm is characteristic of the methyl group in the analog. |
| C6 | ~50 | ~55 (quaternary) | The chemical shift of C6 is significantly different, and its nature changes from a methine to a quaternary carbon, which can be confirmed by DEPT experiments. |
| Ring -CH₂- | ~45-55 | ~45-55 | The chemical shifts of the ring carbons will show slight variations between the two compounds. |
Experimental Protocol: ¹H and ¹³C NMR of a 1,4-Diazepane Derivative[8]
-
Sample Preparation: Dissolve 5-10 mg of the 1,4-diazepane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[8]
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[8]
-
¹H NMR Acquisition: Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm). A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction.
dot graph "" { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal", penwidth="1.5"];
} caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Comparative FT-IR Data (cm⁻¹)
| Functional Group | Vibration | This compound | 6-Methyl-1,4-diazepan-6-amine | Key Differentiating Features |
| N-H (Amine) | Stretch | 3400-3250 (two bands, primary)[11][12] | 3400-3250 (two bands, primary)[11][12] | Both compounds will exhibit two N-H stretching bands characteristic of a primary amine. The secondary amine N-H stretch will also be present. |
| N-H (Amine) | Bend | 1650-1580 (primary)[11] | 1650-1580 (primary)[11] | A bending vibration for the primary amine is expected in this region for both molecules. |
| C-H (Aliphatic) | Stretch | 2960-2850[13] | 2960-2850[13] | The C-H stretching region will be similar, but the intensity may be slightly greater for the methyl-substituted analog due to the additional C-H bonds. |
| C-N (Aliphatic) | Stretch | 1250-1020[11] | 1250-1020[11] | The C-N stretching vibrations will be present in both spectra, though subtle shifts may be observed. |
While the FT-IR spectra of these two compounds will be very similar, high-resolution analysis of the fingerprint region (below 1500 cm⁻¹) may reveal minor differences that can be used for differentiation when comparing against a known standard.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the spectrometer and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
dot graph "" { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal", penwidth="1.5"];
} caption: Workflow for FT-IR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Comparative Mass Spectrometry Data
| Ion | This compound (m/z) | 6-Methyl-1,4-diazepan-6-amine (m/z) | Key Differentiating Features |
| [M+H]⁺ (Molecular Ion) | 116.1182 | 130.1339 | The molecular ion peak is the most definitive feature for distinguishing between the two compounds, with a difference of 14 mass units corresponding to the additional CH₂ group (from the methyl group). |
| Key Fragments | Dependent on ionization method | Dependent on ionization method | The fragmentation patterns will differ due to the presence of the methyl group. For the analog, a loss of a methyl radical (•CH₃) may be observed, leading to a fragment at m/z 115. |
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the liquid chromatography (LC) mobile phase.
-
LC Separation: Inject the sample into an LC system to separate the analyte from any impurities. A reversed-phase C18 column is often suitable.
-
Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds.
-
Mass Analysis: The ions are separated based on their m/z ratio in the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
dot graph "" { graph [layout="dot", rankdir="LR", splines="ortho", nodesep="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal", penwidth="1.5"];
} caption: Workflow for LC-MS Analysis.
Conclusion: An Integrated Approach to Structural Verification
The comprehensive spectroscopic characterization of this compound and its analogs is essential for advancing drug discovery and development programs. While each technique provides valuable information, a holistic approach that integrates data from NMR, FT-IR, and MS is crucial for unambiguous structure determination and differentiation.
-
NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the proton and carbon skeletons.
-
FT-IR spectroscopy offers a rapid confirmation of the presence of key functional groups.
-
Mass spectrometry definitively determines the molecular weight and can provide valuable clues about the molecular structure through fragmentation analysis.
By understanding the key differentiating features in the spectroscopic data of these closely related compounds, researchers can ensure the identity and purity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. jocpr.com [jocpr.com]
- 2. benthamscience.com [benthamscience.com]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Coordination Chemistry of 1,4‐Diazepan‐6‐amine | Semantic Scholar [semanticscholar.org]
- 5. This compound | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Buy 6-Methyl-1,4-diazepan-6-amine | 869482-93-9 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1,4-Diazepan-6-amine
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,4-Diazepan-6-amine (CAS No. 902798-16-7), a cyclic diamine used in various research and development applications. While specific safety data sheets for this compound are not extensively available, this document synthesizes established principles for handling aliphatic amines and hazardous chemical waste to ensure the protection of personnel and the environment.[1][2]
The procedures outlined herein are grounded in the core tenets of laboratory safety: segregation, containment, and adherence to regulatory mandates. By understanding the "why" behind each step, you can cultivate a culture of safety that extends beyond mere compliance, fostering a truly self-validating system of chemical handling.
Understanding the Compound: Properties and Inferred Hazards
This compound is a cyclic aliphatic amine.[3][4] While comprehensive toxicological data for this specific molecule is limited, its structural class suggests certain inherent hazards that must be respected. Amines are typically basic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[5] They can also react vigorously with acids and oxidizing agents.[1][2] Therefore, all handling and disposal procedures must be predicated on the assumption that this compound shares these class characteristics.
| Property | Value / Information | Source |
| Chemical Name | This compound | PubChem[3] |
| CAS Number | 902798-16-7 | ChemScene[4] |
| Molecular Formula | C₅H₁₃N₃ | PubChem[3] |
| Molecular Weight | 115.18 g/mol | PubChem[3] |
| Inferred Hazards | Corrosive, Irritant, Reactive with acids and oxidizers | General Amine Chemistry[1][5] |
| Environmental Hazard | Potentially harmful to aquatic life | General Amine Chemistry[6] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. The following workflow ensures that this compound waste is handled safely from the point of generation to its final removal from your facility. This process is designed to comply with general hazardous waste regulations, such as those established by the Environmental Protection Agency (EPA) in the United States.[2]
Caption: Compliant disposal workflow for this compound waste.
Detailed Methodologies
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any form (pure compound or waste), the appropriate PPE is non-negotiable. This is to prevent skin and eye contact, as well as inhalation of any potential fumes.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Skin and Body Protection: A standard lab coat should be worn.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation: Preventing Hazardous Reactions
The principle of causality is critical here: because amines can react exothermically and dangerously with incompatible materials, they must be segregated at the point of generation.[1][2]
-
DO NOT mix this compound waste with:
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Strong oxidizing agents (e.g., hydrogen peroxide, nitric acid)
-
Other reactive chemical classes.
-
-
Collect waste in a dedicated container.
3. Containerization and Labeling: Ensuring Clarity and Compliance
Proper containment and labeling prevent accidental misuse and ensure the waste is handled correctly by all personnel, including your institution's Environmental Health and Safety (EHS) team.
-
Container Selection: Use a container made of a compatible material, such as High-Density Polyethylene (HDPE) or glass. Ensure it has a tightly sealing lid.[1][7]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[7] The label must also include the full chemical name ("this compound") and an estimated concentration or percentage of the waste stream.[7]
4. Accumulation and Storage: Safe Temporary Holding
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Containment: Always keep the waste container within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Closure: The container must remain closed at all times except when you are actively adding waste to it.[7] This minimizes the release of vapors and prevents spills.
5. Final Disposal: The Hand-Off
The final step is to transfer the waste to your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Request Pickup: Fill out and submit a hazardous material pickup request form as required by your institution.[7]
-
Incineration: The recommended disposal method for amine waste is typically high-temperature incineration at a licensed and approved facility.[8][9] This ensures the complete destruction of the compound. Never pour chemical waste down the drain or dispose of it in regular trash, as this can cause significant harm to aquatic life and ecosystems.[1][6]
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described above.
-
Containment: For small liquid spills, use an absorbent material (e.g., chemical absorbent pads or sand) to contain the spill. For solid spills, carefully sweep or wipe up the material to avoid generating dust.
-
Collection: Collect all contaminated absorbent materials and debris and place them in a sealed, properly labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.
By adhering to this comprehensive guide, you ensure that the final step in your research with this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. research.auburn.edu [research.auburn.edu]
- 3. This compound | C5H13N3 | CID 34178635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. paipharma.com [paipharma.com]
- 9. download.basf.com [download.basf.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1,4-Diazepan-6-amine
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth procedural guidance on the appropriate personal protective equipment (PPE) for handling 1,4-Diazepan-6-amine. As a compound with potential biological activity, a thorough understanding of its hazard profile and the corresponding safety measures is critical for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just a list of equipment, but a logical framework for risk assessment and PPE selection, grounded in scientific principles and best practices for chemical hygiene.
Understanding the Hazard: this compound
Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to available data, this compound is classified with the following hazards[1]:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Damage: Poses a risk of serious damage to the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing dermal, ocular, and respiratory exposure.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is dependent on the specific laboratory operations being performed and the potential for exposure. The following workflow provides a systematic process for determining the necessary level of protection.
Caption: PPE Selection Workflow for this compound.
Recommended Personal Protective Equipment
Based on the known hazards, the following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All manipulations of solid this compound and its solutions should be performed within a fume hood.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers broader protection for the entire face, which is crucial when handling a substance that can cause serious eye damage.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact and irritation. It is advisable to wear two pairs of gloves (double-gloving) and to change them frequently, especially if contamination is suspected.[2][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. The lab coat should be fully buttoned.[3][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Generally not required when working within a certified chemical fume hood. However, a respirator may be necessary for spill cleanup outside of a fume hood or if engineering controls are insufficient.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety and experimental success.
4.1. Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Availability: Ensure all necessary PPE is available and in good condition.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate spill kit are readily accessible.[4]
4.2. Handling Procedures
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood using appropriate glassware and secure apparatus setup.[2]
4.3. Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Doff PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill and Emergency Procedures
5.1. Minor Spill In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). The contaminated material should be placed in a sealed, suitable container for hazardous waste disposal.[2]
5.2. Skin Contact Should the chemical come into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[2][5]
5.3. Eye Contact In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
5.4. Inhalation If inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.[2][5]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal Workflow for this compound Waste.
Disposal Guidelines:
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound should be disposed of in a designated hazardous waste container.[2][3]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[2] Do not dispose of amines down the drain.[3]
-
Professional Disposal: For large quantities or particularly hazardous waste streams, contact a licensed hazardous waste disposal company.[3]
By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can handle this compound safely and responsibly, fostering a culture of safety and scientific excellence within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

